2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO5S/c1-17(11-12-7-9-13(22-2)10-8-12)23(20,21)15-6-4-3-5-14(15)16(18)19/h3-10,18-19H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGLIMEOYXBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N(C)CC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681608 | |
| Record name | (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-60-3 | |
| Record name | B-[2-[[[(4-Methoxyphenyl)methyl]methylamino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid synthesis route
An In-Depth Technical Guide to the Synthesis of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid
Executive Summary
This guide provides a comprehensive, research-level overview of a robust and regioselective synthetic route to this compound. This ortho-functionalized arylboronic acid is a valuable building block in medicinal chemistry and materials science, primarily for its utility in cross-coupling reactions. The cornerstone of the presented synthesis is a Directed ortho-Metalation (DoM) strategy, which leverages the powerful directing capacity of the N,N-disubstituted sulfonamide group to achieve exclusive functionalization at the C-2 position of the aromatic ring. Each stage of the multi-step synthesis, from the preparation of key precursors to the final borylation and deprotection, is detailed with explicit, step-by-step protocols, mechanistic insights, and expert commentary on critical experimental parameters.
Introduction: The Strategic Value of ortho-Functionalized Arylboronic Acids
Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. Their stability, low toxicity, and broad functional group tolerance have cemented their role in the construction of complex molecular architectures. Within this class, molecules bearing functionality ortho to the boronic acid group are of particular interest as they provide a scaffold for creating sterically hindered biaryl systems and complex, three-dimensional structures found in numerous pharmaceuticals and advanced materials.
The target molecule, this compound, features a sulfonamide group, a common pharmacophore, positioned directly adjacent to the boronic acid moiety. This arrangement presents a significant synthetic challenge: how to selectively introduce the boron functionality at the sterically encumbered C-2 position, avoiding the formation of other isomers. Classical electrophilic aromatic substitution methods are ill-suited for this task, typically yielding mixtures of ortho and para products. The solution lies in the elegant and powerful strategy of Directed ortho-Metalation (DoM).
The DoM reaction utilizes a directing metalation group (DMG) on the aromatic ring to chelate an organolithium base, thereby increasing the kinetic acidity of a proximal C-H bond and facilitating its selective deprotonation.[1] The resulting aryllithium intermediate can then be trapped with a suitable electrophile—in this case, a boron source—to install the desired functionality with near-perfect regioselectivity.[2] The N,N-disubstituted sulfonamide group is among the most powerful DMGs, making this strategy exceptionally well-suited for the synthesis of the target compound.[3] This guide will elucidate a reliable, four-step sequence based on this core principle.
Retrosynthetic Analysis & Strategic Overview
The synthetic strategy is designed around the key Directed ortho-Metalation step. By disconnecting the C-B bond, we reveal the corresponding aryllithium, which is generated from the parent sulfonamide. This sulfonamide is, in turn, constructed from commercially available starting materials.
Caption: Key steps in the Directed ortho-Metalation pathway.
-
Experimental Protocol:
-
To a flame-dried 500 mL flask under argon, add the sulfonamide from Step 2 (29.1 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 200 mL). Stir until fully dissolved.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly, via syringe, add sec-butyllithium (1.4 M in cyclohexane, 86 mL, 120 mmol) dropwise over 45 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may develop a deep color.
-
Stir the mixture at -78 °C for 2 hours.
-
In a separate flame-dried flask, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (27.9 g, 150 mmol) and anhydrous THF (50 mL). Cool this solution to -78 °C.
-
Using a cannula, transfer the aryllithium solution into the boronate ester solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pinacol ester product.
-
Step 4: Hydrolysis to this compound
-
Principle & Rationale: While many boronate esters are stable, they can be cleaved to the corresponding boronic acids when required. A common and mild method involves transesterification with a large excess of a sacrificial boronic acid in a mixed solvent system containing water, which drives the equilibrium towards the desired product. [4]Alternatively, oxidative cleavage with reagents like sodium periodate can be effective. [5]Here, a simple acidic hydrolysis is described, which is often sufficient for this class of compounds.
-
Experimental Protocol:
-
Dissolve the pinacol ester from Step 3 (approx. 100 mmol) in a mixture of acetone (200 mL) and 1 M HCl (100 mL).
-
Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by trituration with cold ether or recrystallization to yield the final product, this compound.
-
Data & Workflow Summary
The following table summarizes the key transformations and typical outcomes.
| Step | Transformation | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| 1 | Reductive Amination | 4-Methoxybenzaldehyde, CH₃NH₂, NaBH₄ | Methanol | 0 to RT | >90% |
| 2 | Sulfonamide Formation | Benzenesulfonyl chloride, Et₃N | Dichloromethane | 0 to RT | 85-95% |
| 3 | DoM / Borylation | s-BuLi, iPr-Bpin | THF | -78 | 70-85% |
| 4 | Hydrolysis | 1 M HCl | Acetone/Water | RT | >90% |
Overall Synthetic Workflow
The complete synthetic sequence is illustrated below.
Caption: Complete workflow for the synthesis of the target molecule.
References
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link] [2]10. Wikipedia. Directed ortho metalation. Available at: [Link] [1]11. Mortier, J. DIRECTED ORTHO METALATION. Available at: [Link] [6]12. Kapoor, K., et al. 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Cryst. 2012, E68, o988. Available at: [Link] [7]13. PubChem. N-(4-Methoxybenzyl)aniline. Available at: [Link] [8]14. Google Patents. Preparation method of arylboronic acid compound. CN103570753A. Available at: [9]15. D'Andrea, S. V., et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Org. Lett. 2011, 13 (8), pp 2154–2157. Available at: [Link] [4]26. Dumouchel, J. L. Synthesis and Application of Boronic Acid Derivatives. Virginia Polytechnic Institute and State University, 2010. Available at: [Link]
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- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
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- 8. N-(4-Methoxybenzyl)aniline | C14H15NO | CID 408377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
physicochemical properties of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core , a molecule of significant interest in medicinal chemistry. Phenylboronic acids are versatile building blocks in drug discovery, renowned for their role in Suzuki-Miyaura cross-coupling reactions and as pharmacophores that can form reversible covalent bonds with biological targets.[1][2] This document synthesizes predicted data with field-proven experimental methodologies to offer a robust framework for its characterization. We delve into essential parameters including solubility, lipophilicity (LogP), and acidity (pKa), providing not only available data but also detailed, self-validating protocols for their experimental determination. Furthermore, this guide outlines key spectroscopic techniques for structural elucidation and discusses the critical aspects of chemical stability. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research endeavors.
Introduction: The Significance of Substituted Phenylboronic Acids
Boronic acids and their derivatives have become indispensable tools in pharmaceutical development.[2] Their unique ability to participate in palladium-catalyzed cross-coupling reactions facilitates the efficient construction of complex molecular architectures common in many active pharmaceutical ingredients (APIs).[1] Beyond their synthetic utility, the boronic acid moiety, -B(OH)₂, can act as a pharmacophore, forming reversible covalent interactions with diols present in biological macromolecules or inhibiting enzymes, as exemplified by the FDA-approved drug Bortezomib.[1][3]
The subject of this guide, this compound, integrates several key functional groups that modulate its chemical behavior:
-
The Phenylboronic Acid Moiety: Serves as the primary reactive and potentially pharmacologically active site. Its Lewis acidity and ability to form boronate esters are central to its function.
-
The Sulfonamide Group: A well-established pharmacophore in its own right, the sulfonamide linkage influences solubility, acidity, and binding interactions. Its presence can also impact the fragmentation patterns observed in mass spectrometry.[4]
-
The N-(4-Methoxybenzyl) Group: This bulky, lipophilic group significantly affects the molecule's overall solubility and lipophilicity, which are critical determinants of pharmacokinetic properties like absorption and distribution.
Understanding the interplay of these groups is essential for predicting the molecule's behavior in both chemical reactions and biological systems. This guide provides the framework for that understanding through a detailed examination of its physicochemical properties.
Molecular and Predicted Physicochemical Properties
While comprehensive experimental data for this specific molecule is not widely published, computational models and vendor-supplied information provide a preliminary profile. It is critical for researchers to view these predicted values as a starting point, necessitating experimental verification for any rigorous application.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈BNO₅S | [5] |
| Molecular Weight | 335.18 g/mol | [5] |
| Predicted Boiling Point | 560.0 ± 60.0 °C | [5][6] |
| Predicted Density | 1.35 ± 0.1 g/cm³ | [5][6] |
| Predicted pKa | 8.05 ± 0.53 | [5] |
| Recommended Storage | Sealed in dry, 2-8°C | [5][6] |
Note: Predicted values are generated from computational algorithms and should be confirmed experimentally.
Core Physicochemical Characterization: An Experimental Framework
Given the scarcity of published experimental data, this section focuses on the authoritative protocols required to determine the most critical physicochemical properties for drug development.
Solubility Profile
Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability, formulation, and administration routes. Poor aqueous solubility is a leading cause of failure for promising drug candidates. The solubility of this compound will be influenced by the hydrophilic boronic acid group and the lipophilic N-(4-methoxybenzyl) and phenyl moieties. Determining its solubility in a range of aqueous and organic solvents is therefore a primary characterization step.
Experimental Protocol: Equilibrium Shake-Flask Method
This method is considered the gold standard for solubility determination due to its direct measurement of a saturated solution at equilibrium.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., pH 7.4 phosphate-buffered saline, 0.1 M HCl, water, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
-
Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or µM.
Caption: Workflow for solubility determination via the shake-flask method.
Lipophilicity (LogP/LogD)
Causality: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is critical for predicting membrane permeability, plasma protein binding, and metabolic clearance. The octanol-water partition coefficient (LogP for the neutral species, LogD at a specific pH) is the standard metric. The large N-benzyl group suggests this molecule may have significant lipophilicity.
Experimental Protocol: Reversed-Phase HPLC Method
This method correlates a compound's retention time on a nonpolar stationary phase with known LogP values of a set of standard compounds, offering higher throughput than the traditional shake-flask method.[7][8]
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For LogP determination, the aqueous phase should be buffered to a pH where the compound is fully un-ionized.
-
Calibration: Prepare a set of standard compounds with well-documented LogP values that span a relevant range. Inject each standard and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create Calibration Curve: Plot log(k) versus the known LogP values for the standards. The resulting linear regression will serve as the calibration curve.
-
Sample Analysis: Inject the this compound sample under the identical chromatographic conditions and determine its retention time and corresponding log(k) value.
-
LogP Calculation: Interpolate the log(k) value of the target compound onto the calibration curve to determine its experimental LogP. For LogD determination, repeat the process using a mobile phase buffered at the desired pH (e.g., 7.4).
Caption: Workflow for experimental LogP determination using RP-HPLC.
Acidity Constant (pKa)
Causality: The pKa value defines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. This molecule possesses a Lewis acidic boronic acid group, which accepts a hydroxide ion to form a tetrahedral boronate anion. The pKa of the boronic acid is a critical parameter.[9] Computational methods can provide estimates, but experimental determination is essential for accuracy.[10]
Experimental Protocol: Potentiometric Titration
This classic method provides high-precision pKa values by monitoring pH changes during titration with a strong acid or base.[11]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. Ensure the solution is free of dissolved CO₂.
-
Titration: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titrant Addition: Add a standardized solution of strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point is identified as the inflection point of the curve (maximum of the first derivative).
Melting Point
Causality: The melting point is a fundamental physical property used to assess the identity and purity of a crystalline solid. A sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities tend to depress and broaden the melting range.[12]
Experimental Protocol: Capillary Method
-
Sample Preparation: Place a small amount of the dry, finely powdered compound into a glass capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 1-2 mm.[3][12]
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Heat the block rapidly to about 10-15°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[13]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).
-
Reporting: Report the melting point as the range T₁ – T₂.
Spectroscopic and Structural Analysis
Spectroscopic analysis is essential for confirming the chemical structure and identity of the molecule.
Caption: Relationship between molecular structure and key physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include: aromatic protons on both the phenylboronic acid and methoxybenzyl rings (typically in the 7-8 ppm range), the singlet for the methoxy (-OCH₃) protons (~3.8 ppm), the methylene (-CH₂-) protons of the benzyl group, and the N-methyl (-NCH₃) protons. The B(OH)₂ protons are often broad and may exchange with solvent.[1]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with those attached to electronegative atoms (O, N, S) shifted downfield. The methoxy, methylene, and N-methyl carbons will appear in the aliphatic region.
-
¹¹B NMR: This technique is particularly useful for studying boronic acids. The trigonal sp²-hybridized boron atom of the acid typically shows a broad signal. Upon complexation or ionization to the tetrahedral sp³-hybridized boronate, this signal shifts significantly upfield, making ¹¹B NMR a powerful tool for monitoring pKa and diol binding.[6][9]
Mass Spectrometry (MS)
Electrospray ionization (ESI) in both positive and negative modes would be suitable.
-
Positive Mode (ESI+): Expect to observe the protonated molecule [M+H]⁺. A characteristic fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da) via rearrangement.[4]
-
Negative Mode (ESI-): Expect to observe the deprotonated molecule [M-H]⁻.
Infrared (IR) Spectroscopy
FT-IR spectroscopy can confirm the presence of key functional groups.
-
O-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the B(OH)₂ group.
-
B-O Stretch: A strong band typically appearing around 1350-1400 cm⁻¹.[14]
-
S=O Stretch: Two characteristic strong bands for the sulfonyl group (asymmetric and symmetric stretching) in the 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹ regions.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.[15]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The molecule contains multiple aromatic rings, which act as chromophores. The UV-Vis spectrum in a solvent like ethanol or methanol is expected to show characteristic π → π* transitions. Benzene itself shows absorptions around 184, 204, and 256 nm.[2] Substitution on the rings will cause a bathochromic (red) shift of these bands. The spectrum can be sensitive to pH changes due to the ionization of the boronic acid, making it a viable method for pKa determination.[16][17]
Chemical Stability
Causality: The stability of an API is paramount for ensuring its safety, efficacy, and shelf-life. Phenylboronic acids are susceptible to two primary degradation pathways:
-
Oxidative Degradation: The carbon-boron bond can be susceptible to cleavage by reactive oxygen species.
-
Dehydration (Boroxine Formation): Boronic acids can reversibly dehydrate, especially upon heating, to form cyclic trimeric anhydrides known as boroxines. This can complicate analysis and affect reactivity.
Protocol: Forced Degradation & ICH Stability Study
A foundational stability assessment should follow ICH Q1A(R2) guidelines.[18][19]
-
Forced Degradation: Subject the solid compound and solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and establish the stability-indicating nature of the chosen analytical method (e.g., HPLC).
-
Long-Term Stability Study:
-
Storage: Store the solid compound in its intended container closure system under long-term storage conditions (e.g., 25°C / 60% Relative Humidity).[20]
-
Testing: At specified time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples and analyze them for appearance, assay (potency), and degradation products.
-
-
Accelerated Stability Study:
-
Storage: Store samples under accelerated conditions (e.g., 40°C / 75% Relative Humidity) for 6 months.[20]
-
Testing: Test at a minimum of 0, 3, and 6 months. Significant changes under these conditions may predict instability at long-term conditions and warrant further investigation.
-
Conclusion
This compound is a compound with significant potential, combining the synthetic and medicinal versatility of the boronic acid moiety with the established pharmacological relevance of the sulfonamide group. While computational data provides a useful starting point, a thorough experimental characterization of its physicochemical properties is non-negotiable for its successful application in research and drug development. The protocols and analytical frameworks detailed in this guide provide a comprehensive and scientifically rigorous path for researchers to establish the solubility, lipophilicity, pKa, structural identity, and stability of this molecule. This foundational knowledge is the critical first step in unlocking its full potential as a chemical tool or therapeutic agent.
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2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid CAS number
An In-depth Technical Guide to 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its core chemical properties, provide a detailed, field-proven synthetic methodology, and explore its primary application as a sophisticated building block in palladium-catalyzed cross-coupling reactions. This document is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in complex synthetic campaigns, particularly in the construction of biaryl and heteroaryl scaffolds common in modern pharmaceuticals.
Compound Profile and Physicochemical Properties
This compound, identified by the CAS Number 1218790-60-3 , is a multifunctional organic compound.[1][2] Its structure is characterized by three key functional groups: an ortho-substituted phenylboronic acid, a sulfonamide linker, and an N-(4-Methoxybenzyl) protecting group. This unique arrangement makes it a valuable intermediate for introducing complex functionality in a single, targeted step.
The ortho-disposition of the boronic acid and the bulky sulfonamide group can introduce specific steric constraints, influencing the rotational dynamics (atropisomerism) of the biaryl products formed from its use—a critical consideration in designing molecules with precise three-dimensional conformations.[3][4] The 4-methoxybenzyl (PMB) group serves as a robust protecting group for the sulfonamide nitrogen, which can be selectively removed under oxidative or strongly acidic conditions, offering a handle for further synthetic elaboration.[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1218790-60-3 | [1] |
| Molecular Formula | C₁₅H₁₈BNO₅S | [1] |
| Molecular Weight | 335.18 g/mol | [1] |
| Predicted Boiling Point | 560.0 ± 60.0 °C | [1] |
| Predicted Density | 1.35 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 8.05 ± 0.53 | [1] |
| Recommended Storage | Sealed in dry, 2-8°C |[1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reactivity and the strategic use of protecting groups. The following protocol outlines a logical and efficient pathway, beginning with the protection of a commercially available starting material.
Experimental Protocol: Synthesis
Step 1: N-Protection of 2-Bromobenzenesulfonamide
-
To a stirred solution of 2-bromobenzenesulfonamide (1.0 eq) in a suitable aprotic solvent (e.g., DMF or ACN), add potassium carbonate (K₂CO₃, 2.5 eq) at room temperature.
-
Add 4-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the PMB-protected intermediate.
Causality: The PMB group is introduced here to protect the acidic N-H of the sulfonamide.[5] This prevents interference with the subsequent organometallic reactions, which are highly sensitive to acidic protons. K₂CO₃ is a mild base sufficient to deprotonate the sulfonamide for nucleophilic attack on the PMB-Cl.
Step 2: N-Methylation
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir for 30 minutes at 0°C.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the fully substituted sulfonamide.
Causality: N-methylation is achieved using a strong base (NaH) to deprotonate the less acidic N-H of the PMB-protected sulfonamide, followed by alkylation. This step completes the core sulfonamide structure.
Step 3: Ortho-Borylation via Halogen-Metal Exchange
-
Dissolve the N,N-disubstituted 2-bromobenzenesulfonamide from Step 2 (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or N₂).
-
Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C.
-
Stir the resulting aryllithium species for 1 hour at -78°C.
-
Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization to afford the final product.
Causality: This is the key bond-forming step for installing the boronic acid. A halogen-metal exchange using n-BuLi creates a potent nucleophilic aryllithium species specifically at the former position of the bromine atom. This species then attacks the electrophilic boron center of triisopropyl borate. Acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid. The low temperature is critical to prevent unwanted side reactions.
Visualization: Synthetic Workflow
Caption: Synthetic route to the target boronic acid.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this molecule is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] This reaction is a cornerstone of modern drug discovery for synthesizing biaryl and heteroaryl motifs. The boronic acid serves as the organoboron component, which, in the presence of a palladium catalyst and a base, couples with an aryl or vinyl halide/triflate.[6][7]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation : The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [R²-B(OH)₃]⁻, transfers its organic group (R²) to the palladium center, displacing the halide. This is the rate-determining step.[7]
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Representative Suzuki Coupling
This protocol describes a typical setup for coupling our title compound with a generic aryl bromide.
-
To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Add a palladium catalyst. For challenging couplings, a pre-catalyst complex like SPhos-Pd-G2 (1-3 mol%) is an excellent choice due to its high activity with sterically hindered substrates.[8]
-
Evacuate and backfill the vessel with an inert gas (Argon or N₂) three times.
-
Add a degassed solvent system, typically a mixture like dioxane/water (4:1) or toluene/water.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed, as monitored by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Self-Validating System: The choice of a modern palladium pre-catalyst and appropriate base ensures high efficiency and reproducibility.[8] Monitoring by LC-MS provides a definitive endpoint for the reaction, preventing the formation of byproducts from prolonged heating and ensuring the protocol is self-validating.
Broader Applications and Future Directions
While its primary role is in cross-coupling, the inherent functionality of phenylboronic acids opens avenues for other applications in drug development:
-
pH-Responsive Drug Delivery: The boronic acid moiety can form reversible covalent bonds (boronate esters) with diols. This interaction is pH-dependent, making it a trigger for drug release in the acidic tumor microenvironment.[9][10]
-
Targeted Delivery: Phenylboronic acid can bind to sialic acid residues that are often overexpressed on the surface of cancer cells, providing a mechanism for tumor-targeted drug delivery.[10][11]
-
Molecularly Imprinted Polymers (MIPs): Boronic acids can be incorporated as functional monomers in MIPs to enhance the imprinting effect and affinity for template molecules, aiding in controlled drug release systems.[12]
Conclusion
This compound is a highly functionalized and strategically important building block for advanced organic synthesis. Its well-defined structure allows for precise installation of a complex substituent via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The presence of the PMB-protected sulfonamide offers further opportunities for post-coupling modification. This guide provides the foundational knowledge, from synthesis to application, for scientists to confidently and effectively integrate this valuable reagent into their research and development programs.
References
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Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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PubChem Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Sikorski, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
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PubChem Compound Summary for CID 2734369, 4-Methoxycarbonylphenylboronic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Singh, J., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Pharmaceutical Design. Retrieved January 16, 2026, from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Wuts, P. G. M., & Greene, T. W. (2007). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis. Retrieved January 16, 2026, from [Link]
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Iacob, A. I., et al. (2021). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. Polymers. Retrieved January 16, 2026, from [Link]
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Wang, H., et al. (2018). Phenylboronic acid-modified nanoscale multi-arm polymers for tumor-targeted therapy. Biomaterials Science. Retrieved January 16, 2026, from [Link]
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Sikorski, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved January 16, 2026, from [Link]
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Song, Z., et al. (2022). Phenylboronic acid-modified polymaleic anhydride-F127 micelles for pH-activated targeting delivery of doxorubicin. Colloids and Surfaces B: Biointerfaces. Retrieved January 16, 2026, from [Link]
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A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
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A Technical Guide to the Comprehensive Structure Elucidation of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and development, the absolute and unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, resulting in catastrophic losses of time and resources. The target molecule, 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid , presents a unique constellation of functional groups: a phenylboronic acid, a tertiary N,N-disubstituted sulfonamide, and a methoxybenzyl moiety. Each of these groups carries specific chemical properties and requires a tailored, multi-faceted analytical approach for its definitive confirmation.
This guide eschews a generic, templated methodology. Instead, it presents a logical, causality-driven workflow designed specifically for this molecule. We will proceed as an investigator would: first, confirming the fundamental molecular identity (mass and formula), then meticulously assembling the structural fragments using spectroscopic techniques, and finally, validating the complete three-dimensional architecture. Each step is designed to be a self-validating system, where the data from one technique corroborates and refines the hypotheses drawn from another.
The Analytical Blueprint: A Multi-Technique Strategy
No single analytical technique can provide the requisite level of confidence for a novel, complex organic molecule. A synergistic application of mass spectrometry and various spectroscopic methods is essential. Our strategy is to systematically confirm the molecular formula, identify all constituent functional groups, and then unambiguously establish the connectivity between them.
Theoretical Framework for the Characterization of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
An In-depth Technical Guide
Abstract
This technical guide outlines a comprehensive theoretical framework for the detailed characterization of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid. Phenylboronic acids are a cornerstone of modern medicinal chemistry and organic synthesis, valued for their unique chemical reactivity and ability to form reversible covalent bonds with biological targets.[1][2] The title compound integrates three key chemical motifs: a phenylboronic acid head for potential covalent interactions, a central sulfamoyl linker common in many therapeutic agents, and a 4-methoxybenzyl (PMB) group that may influence solubility, stability, and steric interactions. In the absence of direct experimental or theoretical data for this specific molecule, this document serves as a proactive guide for researchers, outlining a robust computational workflow. We will detail the application of Density Functional Theory (DFT) and molecular docking simulations to elucidate its structural, electronic, and potential biological interaction properties. The protocols and analyses presented herein are designed to generate actionable data, providing a foundational understanding to accelerate its potential development in drug discovery and materials science.
Introduction and Strategic Importance
The strategic design of small molecules for therapeutic intervention requires a deep understanding of structure-property relationships. Phenylboronic acid derivatives have garnered significant attention for their utility as building blocks in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in their own right, notably as inhibitors of serine proteases.[3][4] The molecule this compound (henceforth referred to as C15H18BNO5S) presents a compelling case for theoretical investigation.
-
The Boronic Acid Moiety: This functional group is the primary site of chemical reactivity. Its ability to form stable, yet reversible, ester bonds with diols is fundamental to its application as a sensor and in drug delivery.[1] In a biological context, the boron atom can form a covalent bond with the catalytic serine residue in enzymes, leading to potent inhibition.
-
The Sulfamoyl Linker: The N-methylsulfamoyl group provides a three-dimensional scaffold that can influence the orientation of the phenylboronic acid and the PMB group. This linker is a well-established pharmacophore, often contributing to binding affinity through hydrogen bonding.
-
The 4-Methoxybenzyl (PMB) Group: While frequently used as a protecting group for amines in organic synthesis, the PMB group in a final compound can engage in hydrophobic and π-stacking interactions within a protein binding pocket, potentially enhancing binding affinity and selectivity.[5]
This guide proposes a multi-part theoretical study designed to predict the molecule's intrinsic properties from first principles, thereby guiding its synthesis and experimental evaluation.
Part 1: Molecular Geometry and Conformational Landscape
Core Objective: To determine the most stable three-dimensional structure(s) of C15H18BNO5S and its fundamental geometric parameters. The molecule possesses several rotatable bonds, making a thorough conformational analysis the critical first step.
Methodology: A Self-Validating Computational Protocol
The causality behind this multi-step approach is to use a computationally inexpensive method (molecular mechanics) to broadly sample the conformational space before applying a highly accurate but resource-intensive method (DFT) to refine the most promising candidates. This ensures a comprehensive yet efficient search for the global energy minimum.
Step-by-Step Protocol:
-
Initial 3D Structure Generation: A 2D sketch of C15H18BNO5S (CAS: 1218790-60-3) is converted into an initial 3D structure using standard molecular modeling software.[6]
-
Conformational Search: A systematic conformational search is performed by rotating all significant dihedral angles (e.g., C-S, S-N, N-C). This is typically achieved using a Molecular Mechanics force field (e.g., MMFF94).
-
Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD). The lowest-energy conformer from each of the top 5-10 clusters is selected for further analysis.
-
Quantum Mechanical Optimization: Each selected conformer is subjected to a full geometry optimization using Density Functional Theory (DFT).
-
Rationale for Method: The B3LYP functional is chosen as it provides a robust balance of accuracy and computational cost for organic molecules.[7][8]
-
Rationale for Basis Set: The 6-311++G(d,p) basis set is employed to provide sufficient flexibility for accurately describing the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[8]
-
-
Vibrational Frequency Analysis: A frequency calculation is performed on the final optimized structures at the same level of theory. The absence of imaginary frequencies validates that the structure is a true energy minimum.
Workflow for Structural Optimization
Caption: Workflow for determining the stable 3D conformation.
Predicted Data & Analysis
The output of this workflow will be summarized in tables for clear interpretation.
Table 1: Predicted Key Geometric Parameters for the Global Minimum Conformation
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | B-C (Aryl) | Value (Å) |
| Bond Length | S=O (Avg) | Value (Å) |
| Bond Length | S-N | Value (Å) |
| Bond Angle | O-S-O | Value (°) |
| Dihedral Angle | C-S-N-C | Value (°) |
Part 2: Electronic Structure and Chemical Reactivity
Core Objective: To map the electronic landscape of C15H18BNO5S to predict its reactivity, stability, and potential sites for intermolecular interactions.
Methodology: Probing the Electronic Frontier
These analyses are performed on the optimized global minimum geometry obtained in Part 1.
Step-by-Step Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[7]
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is generated to visualize the charge distribution. This map is invaluable for identifying nucleophilic (negative potential, electron-rich) and electrophilic (positive potential, electron-poor) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular charge transfer and stabilizing donor-acceptor interactions. It can quantify hyperconjugative effects and identify non-covalent bonds that contribute to overall molecular stability.[7]
Workflow for Electronic Property Analysis
Caption: Deriving chemical insights from quantum calculations.
Predicted Data & Analysis
Global reactivity descriptors can be calculated from the FMO energies.
Table 2: Predicted Electronic Properties and Reactivity Descriptors
| Property | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | Value |
| LUMO Energy | E_LUMO | - | Value |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Value |
| Ionization Potential | IP | -E_HOMO | Value |
| Electron Affinity | EA | -E_LUMO | Value |
| Chemical Hardness | η | (IP - EA) / 2 | Value |
| Electronegativity | χ | (IP + EA) / 2 | Value |
Part 3: In Silico Target Identification and Molecular Docking
Core Objective: To generate a testable hypothesis for the biological activity of C15H18BNO5S by simulating its interaction with a plausible protein target. Boronic acids are well-documented inhibitors of serine proteases, which are implicated in various diseases. Urokinase-type plasminogen activator (uPA), a serine protease involved in cancer metastasis, serves as an excellent hypothetical target for this study.[3]
Methodology: Simulating the Drug-Target Interaction
This protocol simulates the binding process, predicting the preferred orientation of the molecule in the protein's active site and estimating the strength of the interaction.
Step-by-Step Protocol:
-
Receptor Preparation: An X-ray crystal structure of the target protein (e.g., uPA) is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The optimized 3D structure of C15H18BNO5S from Part 1 is used. Charges are assigned using a suitable method (e.g., Gasteiger). The boron atom is treated to allow for the formation of a covalent bond with the catalytic serine residue (Ser195 in uPA).
-
Binding Site Definition: The active site is defined based on the position of the co-crystallized ligand in the PDB structure or through literature knowledge of the catalytic triad (e.g., His57, Asp102, Ser195).
-
Molecular Docking: Covalent docking is performed using software such as GOLD or AutoDock. The program samples numerous orientations (poses) of the ligand within the active site and scores them based on a function that estimates binding affinity.
-
Pose Analysis: The top-scoring poses are visually inspected to analyze the key intermolecular interactions (covalent bonds, hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and protein residues.
Workflow for Molecular Docking Simulation
Caption: A standard workflow for covalent molecular docking.
Predicted Data & Analysis
The docking results provide a structural basis for the molecule's hypothesized activity.
Table 3: Predicted Interactions of C15H18BNO5S with uPA Active Site Residues
| Interaction Type | Ligand Group | Protein Residue | Predicted Distance (Å) |
|---|---|---|---|
| Covalent Bond | Boronic Acid (B) | Ser195 (OG) | Value |
| H-Bond | Sulfamoyl (S=O) | Residue (e.g., Gly193) | Value |
| H-Bond | Methoxy (O) | Residue | Value |
| Hydrophobic | Benzyl Ring | Residue (e.g., Trp215) | Value |
| π-Stacking | Phenyl Ring | Residue (e.g., His57) | Value |
Conclusion
This guide has detailed a rigorous, multi-faceted theoretical approach to characterize this compound. By systematically applying established computational methodologies, from conformational analysis to quantum chemical calculations and molecular docking, we can generate a comprehensive profile of this novel compound. The predicted data on its structure, electronic properties, and potential biological interactions will provide an invaluable foundation for subsequent experimental validation. This in silico-first approach is designed to de-risk and accelerate the research and development pipeline, ensuring that laboratory resources are directed toward a molecule with a well-understood theoretical profile and a high potential for success in medicinal chemistry or materials science applications.
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Grazioli, C., Guarnaccio, A., Bohač, A., Coreno, M., de Simone, M., Kladnik, G., Verdini, A., Floreano, L., & Fronzoni, G. (2019). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. The Journal of Chemical Physics, 151(13), 134302. [Link]
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Le, T. N., May, D. T., & Johnson, M. D. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(9), 1126-1134. [Link]
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Grazioli, C., Guarnaccio, A., Bohač, A., Coreno, M., de Simone, M., Kladnik, G., Verdini, A., Floreano, L., & Fronzoni, G. (2019). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. ResearchGate. [Link]
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Kavitha, S., Sakthivel, P., & Rajeswarapalanichamy, R. (2025). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. ResearchGate. [Link]
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Khan, S., Ul-Haq, Z., & Ramos, M. J. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]
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Talwelkarshimpi, M. (2021). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former [Doctoral thesis, Luleå University of Technology]. DiVA portal. [Link]
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Sci-Hub. (n.d.). Experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV–Vis) techniques and theoretical (DFT-density functional theory) calculations on 3-bromophenylboronic acid. Sci-Hub. [Link]
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A Technical Guide to the Expanding Research Applications of Novel Phenylboronic Acid Derivatives
Introduction: The Resurgence of a Versatile Moiety
For decades, phenylboronic acids (PBAs) were primarily appreciated within the realm of synthetic organic chemistry, most notably for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, a deeper understanding of their unique chemical properties has catalyzed a renaissance, propelling them to the forefront of biomedical and materials science research. This guide provides an in-depth exploration of the core principles and burgeoning applications of novel PBA derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource.
The defining characteristic of phenylboronic acids is their ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols.[2] This interaction, which is sensitive to pH and the concentration of diols, forms the basis for their utility in a wide array of applications, from sophisticated drug delivery systems to highly selective biosensors.[3][4][5] Unlike traditional Lewis acids that donate protons, boronic acids act as Lewis acids by accepting electrons, existing in an equilibrium between a trigonal planar, hydrophobic form and a tetrahedral, hydrophilic form in aqueous solutions.[4] While the pKa of many simple PBAs is in the non-physiological range of 8-10, significant research has focused on modifying their structure to be responsive within a more biologically relevant pH range.[4]
This guide will delve into the key research areas where novel PBA derivatives are making a significant impact, providing not only the theoretical underpinnings but also practical, step-by-step experimental protocols to empower researchers in their own investigations.
Section 1: Dynamic Covalent Chemistry and Stimuli-Responsive Systems
The reversible nature of the boronate ester bond is a cornerstone of its application in dynamic covalent chemistry (DCvC).[6] This field leverages reversible reactions to create adaptive chemical systems that can respond to external stimuli. In the context of PBAs, this translates to materials and molecules that can assemble, disassemble, or change their properties in response to changes in pH or the presence of specific diol-containing molecules like glucose.
Glucose-Responsive Systems for Diabetes Management
Perhaps the most explored application of PBA derivatives is in the development of "smart" insulin delivery systems.[1][7][8] The fundamental principle lies in the competitive binding of glucose to PBA moieties within a hydrogel or nanoparticle, leading to a structural change that triggers the release of encapsulated insulin.
Mechanism of Action:
In a hyperglycemic environment, the increased concentration of glucose outcompetes the diol cross-linkers within the PBA-functionalized matrix. This leads to the cleavage of boronate ester bonds, causing the hydrogel to swell or the nanoparticle to disassemble, thereby releasing the insulin payload.[1][9] As blood glucose levels return to normal, the equilibrium shifts, and the matrix reforms, halting further insulin release.
Glucose-Responsive Insulin Release Mechanism.
Experimental Protocol: Synthesis of a Glucose-Responsive Hydrogel
This protocol outlines the synthesis of a poly(acrylamide-co-3-acrylamidophenylboronic acid) (P(AAm-co-AAPBA)) hydrogel, a commonly studied glucose-responsive system.
Materials:
-
Acrylamide (AAm)
-
3-Acrylamidophenylboronic acid (AAPBA)
-
N,N'-Methylenebis(acrylamide) (BIS) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Insulin solution
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve AAm (e.g., 710 mg, 10 mmol) and AAPBA (e.g., 191 mg, 1 mmol) in 10 mL of PBS (pH 7.4).
-
Cross-linker Addition: Add BIS (e.g., 15.4 mg, 0.1 mmol) to the monomer solution and stir until fully dissolved.
-
Initiator and Accelerator: Add APS solution (e.g., 40 µL of 10% w/v solution) and TEMED (e.g., 10 µL) to the mixture.
-
Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for at least 2 hours.
-
Purification: Submerge the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water frequently to remove unreacted monomers and other impurities.
-
Insulin Loading: Swell the purified hydrogel in a concentrated insulin solution in PBS (pH 7.4) at 4°C for 24 hours.
-
Drying and Storage: Lyophilize the insulin-loaded hydrogel for storage.
Data Presentation: Insulin Release Profile
| Glucose Concentration (mg/dL) | Cumulative Insulin Release (%) after 4h |
| 100 (Normoglycemic) | 15 ± 3 |
| 200 (Hyperglycemic) | 45 ± 5 |
| 400 (Severely Hyperglycemic) | 85 ± 7 |
ROS-Responsive Systems for Targeted Therapy
The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[10] This provides a unique stimulus for targeted drug delivery. Phenylboronic esters can be designed to be cleaved in the presence of H₂O₂, triggering the release of a therapeutic agent specifically at the site of disease.[3][4]
Mechanism of Action:
The boronic ester acts as a protective group that is selectively removed by H₂O₂. This cleavage can lead to the disassembly of a nanoparticle carrier or the activation of a prodrug.
ROS-Mediated Prodrug Activation.
Section 2: Biosensing and Diagnostics
The specific and reversible binding of PBAs to diols makes them excellent candidates for the development of biosensors.
Fluorescent Glucose Sensors
Fluorescent sensors based on PBA derivatives offer a non-enzymatic approach to glucose monitoring, which can overcome the stability issues associated with glucose oxidase-based sensors.[11][12]
Principle of Operation:
These sensors often employ a competitive binding assay. A fluorescent dye containing a diol moiety is complexed with the PBA receptor. In the absence of glucose, the dye is in close proximity to the PBA, and its fluorescence may be quenched. When glucose is introduced, it displaces the fluorescent dye, leading to a restoration of fluorescence.
Experimental Protocol: Alizarin Red S (ARS) Competition Assay
This protocol describes a common method to assess the glucose-binding affinity of a PBA derivative using the fluorescent dye Alizarin Red S (ARS).
Materials:
-
Phenylboronic acid derivative solution (in a suitable buffer, e.g., PBS pH 7.4)
-
Alizarin Red S (ARS) stock solution
-
Glucose solutions of varying concentrations
-
Fluorometer
Procedure:
-
Complex Formation: In a cuvette, mix the PBA derivative solution with the ARS stock solution to form the PBA-ARS complex. Allow the mixture to equilibrate.
-
Baseline Measurement: Measure the initial fluorescence of the PBA-ARS complex.
-
Glucose Titration: Add aliquots of a known concentration of glucose solution to the cuvette.
-
Fluorescence Measurement: After each addition of glucose and a brief equilibration period, measure the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence intensity against the glucose concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Detection of Reactive Oxygen Species (ROS)
As mentioned earlier, the reaction of boronic esters with ROS can be harnessed for sensing applications. Fluorescent probes can be designed where the boronic ester acts as a "trigger" that is cleaved by ROS, leading to a change in the fluorescence signal ("turn-on" or "turn-off").[13][14][15]
Section 3: Targeted Drug Delivery and Bioconjugation
The ability of PBAs to bind to cell surface glycans, which are rich in diol-containing sialic acids, has opened up new avenues for targeted drug delivery, particularly in cancer therapy.[16][17]
Targeting Sialic Acid Overexpressed on Cancer Cells
Many cancer cells overexpress sialic acid on their surface.[18] PBA-functionalized nanoparticles can selectively bind to these cancer cells, leading to enhanced cellular uptake of the therapeutic payload and reduced off-target toxicity.[17]
PBA-Mediated Cancer Cell Targeting.
Dynamic Covalent Bioconjugation
The reversible nature of boronate ester formation allows for the dynamic and reversible conjugation of biomolecules.[19] This has applications in areas such as protein labeling and the construction of complex bioconjugates.[19]
Section 4: Boronate Affinity Chromatography
Boronate affinity chromatography is a powerful technique for the separation and purification of molecules containing cis-diols, such as glycoproteins, nucleotides, and catechols.[20][21][22]
Principle of Separation:
A stationary phase is functionalized with phenylboronic acid. At an alkaline pH, molecules with cis-diol groups will bind to the column.[21] The bound molecules can then be eluted by lowering the pH or by introducing a competing diol, such as sorbitol.
Experimental Protocol: Purification of a Glycoprotein
Materials:
-
Boronate affinity column (e.g., phenylboronic acid-agarose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Elution buffer (e.g., 0.1 M Glycine-HCl, pH 3.0, or binding buffer containing 1 M sorbitol)
-
Protein sample containing the target glycoprotein
-
Spectrophotometer for protein quantification
Procedure:
-
Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes of binding buffer.
-
Sample Loading: Apply the protein sample to the column at a slow flow rate to allow for efficient binding.
-
Washing: Wash the column with several column volumes of binding buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
Elution: Elute the bound glycoprotein by applying the elution buffer. Collect fractions.
-
Analysis: Analyze the collected fractions for the presence of the target glycoprotein using methods such as SDS-PAGE and Western blotting. Quantify the protein concentration in the fractions.
Section 5: Catalysis in Organic Synthesis
Beyond their role in the Suzuki-Miyaura reaction, organoboron acids are emerging as versatile catalysts for a range of organic transformations.[23] They can act as Lewis acids to activate carbonyl compounds and have been employed in reactions such as aldol additions and cycloadditions.[23]
Conclusion and Future Perspectives
The unique and tunable properties of novel phenylboronic acid derivatives have firmly established them as a versatile platform in chemical and biomedical research. From creating intelligent drug delivery systems that respond to disease-specific stimuli to enabling highly selective biosensing and purification techniques, the potential applications are vast and continue to expand. Future research will likely focus on the development of PBA derivatives with even greater selectivity and responsiveness at physiological pH, as well as their integration into more complex, multifunctional systems for theranostics and personalized medicine. The continued exploration of their catalytic activities will undoubtedly unlock new and efficient synthetic methodologies. The journey of phenylboronic acids from a synthetic reagent to a multifaceted research tool is a testament to the power of fundamental chemical principles in driving innovation across scientific disciplines.
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A Senior Application Scientist's Guide to Directed ortho-Metalation for Boronic Acid Synthesis
For researchers, medicinal chemists, and drug development professionals, the precise and predictable functionalization of aromatic rings is a cornerstone of molecular design. Among the array of synthetic tools available, Directed ortho-Metalation (DoM) has emerged as a powerful and regioselective strategy for C-H bond activation, enabling the introduction of a wide range of substituents. This in-depth guide provides a technical overview of the DoM reaction, with a specific focus on its application in the synthesis of aryl boronic acids and their derivatives—key building blocks in modern organic chemistry, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
The Principle of Directed ortho-Metalation: Overcoming Statistical Substitution
Traditional electrophilic aromatic substitution reactions are often governed by the inherent electronic properties of the starting material, leading to mixtures of ortho, meta, and para isomers. DoM circumvents this lack of regiocontrol by employing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the position ortho to the DMG.[1][2] This process generates a highly reactive aryllithium intermediate, which can then be trapped by a suitable electrophile to furnish a 1,2-disubstituted aromatic compound with exceptional regioselectivity.[1][2]
The key to this process is the ability of the DMG, which contains a heteroatom (commonly O, N, or S), to coordinate with the lithium cation of the organolithium base.[2][3] This coordination creates a "complex-induced proximity effect" (CIPE), which kinetically favors the deprotonation of the nearest C-H bond—the ortho proton—over other potentially acidic protons in the molecule.[3] This reaction was first reported independently by Henry Gilman and Georg Wittig in the late 1930s and early 1940s and has since been extensively developed into a robust synthetic methodology.[2][3]
Caption: General mechanism of Directed ortho-Metalation for boronic acid synthesis.
The Heart of the Reaction: Directing Metalation Groups (DMGs)
The choice of the DMG is paramount to the success of a DoM reaction. An effective DMG must be a good Lewis base to coordinate the organolithium reagent but should be a poor electrophile to avoid nucleophilic attack by the base.[3] DMGs also influence the acidity of the ortho protons through inductive effects.[3] Over 40 DMGs have been identified and are generally categorized by their directing strength.[1]
| Directing Group (DMG) | Structure | Relative Strength | Notes |
| O-Carbamate | -OCONR₂ | Very Strong | Among the most powerful DMGs; the resulting phenol can be liberated easily.[1][4] |
| Tertiary Amide | -CONR₂ | Strong | Highly effective and widely used.[1] |
| Sulfonamide | -SO₂NR₂ | Strong | Robust and reliable directing group. |
| Oxazoline | Strong | Useful for chiral induction. | |
| Methoxy | -OCH₃ | Moderate | One of the earliest studied DMGs.[1] |
| Tertiary Amine | -NR₂ | Moderate | Common in aniline and benzylamine derivatives.[2] |
| Halogens (F, Cl) | -F, -Cl | Moderate to Weak | Lithiation occurs over halogen-metal exchange.[5] |
When multiple DMGs are present on the same aromatic ring, deprotonation will generally occur ortho to the stronger directing group.[3][5] The interplay of steric hindrance and the presence of other functional groups can also influence the site of metalation.[3]
Key Reagents and Conditions: A Practical Overview
Achieving a successful DoM reaction for boronic acid synthesis requires careful consideration of the base, solvent, temperature, and the boron electrophile.
Organolithium Bases
The most commonly employed bases are alkyllithiums due to their high basicity.[5] The choice of the specific alkyllithium reagent can influence the reaction rate and selectivity:
-
n-Butyllithium (n-BuLi): The most common and cost-effective choice.
-
sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi, often used for less acidic protons.
-
tert-Butyllithium (t-BuLi): The most basic and sterically hindered of the common alkyllithiums, used for very weak C-H acids.
In some cases, lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are used, particularly when the substrate is sensitive to nucleophilic attack by alkyllithiums.[5][6]
Solvents and Additives
Polar aprotic solvents are generally used to solvate the organolithium species and prevent aggregation.[5]
-
Tetrahydrofuran (THF): The most common solvent, it effectively deaggregates organolithiums.[1][5]
-
Diethyl ether (Et₂O): A less coordinating alternative to THF.[5]
Additives are often used to enhance the reactivity of the organolithium base. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates the lithium ion, breaking up organolithium aggregates and increasing the effective basicity of the reagent.[1][3]
Boron Electrophiles
Once the aryllithium intermediate is formed, it is quenched with a boron-containing electrophile. Trialkyl borates are the most common choice.
-
Triisopropyl borate (B(Oi-Pr)₃): Widely used due to its commercial availability and appropriate reactivity.[6]
-
Trimethyl borate (B(OMe)₃): Another common option.
The resulting boronate ester is then typically hydrolyzed to the corresponding boronic acid during the aqueous workup.
Experimental Protocol: A Step-by-Step Workflow
The following is a generalized, self-validating protocol for the synthesis of an aryl boronic acid via DoM. Note: All reactions involving organolithiums must be performed under strictly anhydrous and inert conditions (e.g., under an atmosphere of argon or nitrogen).
Caption: A typical experimental workflow for DoM-borylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add the aromatic substrate bearing the DMG (1.0 eq.). Dissolve the substrate in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: If using TMEDA (1.1 eq.), add it to the cooled solution. Slowly add the organolithium base (1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for the optimized reaction time (typically 1-2 hours), during which the formation of the aryllithium intermediate occurs.
-
Borylation (Quench): Add the trialkyl borate (1.2 eq.) dropwise to the reaction mixture at -78 °C. A color change is often observed.
-
Warming: After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before removing the cooling bath and allowing the mixture to warm to room temperature overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Acidify the aqueous layer with 2M HCl to a pH of approximately 2. This step hydrolyzes the boronate ester to the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can then be purified by recrystallization or column chromatography.[7][8][9] The formation of a diethanolamine adduct is also a common method for purification.[10]
Advantages, Challenges, and Modern Innovations
Advantages:
-
Exceptional Regioselectivity: DoM provides a reliable method for the synthesis of 1,2-disubstituted aromatics, which are often difficult to access through other means.[1][2]
-
Functional Group Tolerance: A wide range of functional groups are compatible with DoM conditions, although highly acidic or electrophilic groups may require protection.
-
Predictability: The hierarchy of DMG strength allows for the predictable functionalization of complex aromatic systems.[5]
Challenges:
-
Harsh Conditions: The use of cryogenic temperatures and highly basic, pyrophoric organolithium reagents requires specialized equipment and handling techniques.
-
Competing Reactions: Halogen-metal exchange can compete with deprotonation if the substrate contains bromine or iodine.[5] Additionally, benzylic protons, which are often more acidic than aromatic protons, may be deprotonated preferentially.[5]
-
Anionic Fries Rearrangement: Some O-aryl carbamates can undergo rearrangement at higher temperatures, which can be a competing side reaction.[5]
Modern Innovations:
To address some of these challenges, researchers have developed milder and more efficient protocols. These include:
-
In-situ Trapping: This method involves the simultaneous addition of a sterically hindered base (like LTMP) and the electrophile (trialkyl borate) to the substrate at -78 °C.[6] This technique is particularly useful for generating unstable aryllithium intermediates that might otherwise decompose.
-
One-Pot DoM/Cross-Coupling: DoM can be seamlessly integrated with subsequent reactions, such as the Suzuki-Miyaura cross-coupling.[1][11] This avoids the often-difficult isolation and purification of the intermediate boronic acid.[11]
-
Greener Protocols: Efforts are being made to develop DoM reactions in more environmentally friendly solvents and with alternative bases.[1]
Conclusion
Directed ortho-metalation is an indispensable tool in the synthetic chemist's arsenal for the regioselective construction of polysubstituted aromatic compounds. Its application in the synthesis of aryl boronic acids provides a robust and predictable route to these crucial building blocks for drug discovery and materials science. By understanding the underlying principles of the reaction, the role of the directing group, and the key experimental parameters, researchers can effectively harness the power of DoM to streamline the synthesis of complex molecular targets.
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Snieckus, V., & Patel, J. J. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]
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Alessi, M., Larkin, A. L., Ogilvie, K. A., Green, L. A., Lai, S., Lopez, S., & Snieckus, V. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588–1594. [Link]
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Atack, T. C., Lecker, R. M., & Cook, S. P. (2014). Iron-catalyzed borylation of alkyl electrophiles. Journal of the American Chemical Society, 136(27), 9521–9523. [Link]
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safety and handling of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
An In-depth Technical Guide to the Safe Handling and Application of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound. As a specialized arylboronic acid, this compound is a valuable building block in modern synthetic and medicinal chemistry. However, its utility is matched by a specific hazard profile that necessitates rigorous adherence to safety protocols. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a foundational understanding of the risks and the rationale for mitigation strategies.
Compound Profile and Physicochemical Properties
This compound is a substituted arylboronic acid. Its structure combines a phenylboronic acid moiety, essential for carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, with a sulfamide group, a structural motif found in various medicinal compounds.[1] The N-(4-methoxybenzyl) group is a common protecting group in organic synthesis.[2] This unique combination of functional groups makes it a bespoke reagent for targeted synthesis campaigns in drug discovery.[3][4]
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1218790-60-3 | [5] |
| Molecular Formula | C₁₅H₁₈BNO₅S | [5] |
| Molecular Weight | 335.18 g/mol | [5] |
| Appearance | Solid (Form may vary) | |
| Predicted pKa | 8.05 ± 0.53 | [5] |
| Predicted Boiling Point | 560.0 ± 60.0 °C | [5] |
| Predicted Density | 1.35 ± 0.1 g/cm³ | [5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |
Core Safety Principles for Arylboronic Acids
Understanding the chemical class is paramount to safely handling a specific derivative. Arylboronic acids are generally stable and easy to handle compared to other organometallics, but they possess unique hazards that must be addressed.[6]
The Genotoxicity of Boronic Acids: A Critical Consideration
Recent studies have identified some boronic acids and their derivatives as a novel class of bacterial mutagens, giving positive results in the Ames test.[7][8] This is a critical finding for professionals in drug development, as arylboronic acids used in synthesis could be classified as potential genotoxic impurities (GTIs), requiring strict control in final active pharmaceutical ingredients (APIs).[9][10] The proposed mechanism for mutagenicity involves the oxygen-mediated oxidation of the boronic acid, which generates organic radicals capable of interacting with DNA.[8][9] While the specific compound this compound has not been explicitly tested in these public studies, the risk associated with the chemical class necessitates treating it as potentially mutagenic until proven otherwise.
Chemical Stability and Degradation Pathways
The boronic acid functional group is susceptible to specific degradation pathways that inform proper handling and storage procedures.
-
Dehydration to Boroxines: Like other boronic acids, this compound can undergo thermal or desiccant-driven dehydration to form a trimeric anhydride known as a boroxine.[6][11] This process is reversible upon the addition of water. While boroxines are also active in cross-coupling reactions, their formation alters the stoichiometry of the reagent, potentially impacting reaction yields and reproducibility. This reactivity underscores the need for storage in a dry environment.
-
Oxidative Degradation: The carbon-boron bond can be cleaved under oxidative conditions.[12] This can occur through exposure to strong oxidizing agents or even atmospheric oxygen over time, potentially leading to the formation of the corresponding phenol.[13] This degradation pathway highlights the importance of storing the compound in a well-sealed container, potentially under an inert atmosphere for long-term storage.
Hazard Identification and Risk Assessment
Based on data for the compound and its chemical class, the following hazards are identified.
GHS Classification and Hazards
The primary known hazards for this compound are skin and eye irritation.[5] Data from analogous phenylboronic acid derivatives suggest a broader profile of potential hazards.[14][15][16]
| Hazard Statement | Code | Class | Source / Rationale |
| Causes skin irritation. | H315 | Skin Irritant, Cat. 2 | [5] |
| Causes serious eye irritation. | H319 | Eye Irritant, Cat. 2 | [5] |
| Harmful if swallowed. | H302 | Acute Toxicity, Oral, Cat. 4 | Extrapolated from Phenylboronic Acid |
| May cause respiratory irritation. | H335 | STOT SE, Cat. 3 | Extrapolated from similar boronic acids[17] |
Risk Assessment Workflow
Before any laboratory work commences, a thorough risk assessment must be performed. The causality is simple: the scale and nature of the procedure directly dictate the level of control required. A milligram-scale weighing operation has a different risk profile than a multi-gram reaction. The following workflow provides a logical framework for this assessment.
Caption: Risk assessment workflow prior to handling the compound.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to the following SOPs is mandatory to mitigate the identified risks.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.[18]
-
Eye Protection: Chemical safety goggles are required at all times.[19] A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.[20]
-
Hand Protection: Nitrile gloves (minimum 4 mil thickness) must be worn.[20] Gloves must be inspected for tears before use and changed immediately if contamination is suspected. Never reuse disposable gloves.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.[18] Ensure full-length pants and closed-toe shoes are worn.[19]
Engineering Controls
Engineering controls are the primary method of exposure reduction.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[20] This is crucial to prevent inhalation of fine particulates and to contain any potential spills.
-
Ventilation: The laboratory must be well-ventilated to dissipate any fugitive emissions.[18]
Step-by-Step Handling Protocol: Weighing and Transfer
This protocol is designed to be self-validating, with each step logically following the last to minimize exposure and contamination.
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clean the work surface and place a fresh absorbent bench liner down.
-
Don PPE: Put on all required PPE as specified in section 4.1.
-
Retrieve Compound: Remove the sealed container from its 2-8°C storage location.
-
Equilibration: Allow the container to equilibrate to room temperature for 15-20 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis and boroxine formation.[11]
-
Weighing: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of solid to the weigh boat using a clean spatula. Avoid creating airborne dust.
-
Transfer: Promptly transfer the weighed solid into the reaction vessel or vial.
-
Cleanup: Immediately and securely recap the main container. Wipe the spatula, weigh boat, and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.
-
Storage: Return the main container to its designated cold storage.
Caption: Standard workflow for weighing and transferring the solid compound.
Storage and Stability Management
Proper storage is essential to maintain the compound's integrity and prevent degradation.
-
Temperature: Store at 2-8°C as recommended.[5]
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air.[14] For long-term storage, consider placing the container inside a desiccator or a sealed bag with a desiccant.
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce injury.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists.[15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill (<1g) | Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Clean the area with a solvent-dampened cloth. |
| Large Spill (>1g) | Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) office. Do not attempt to clean it up without specialized training and equipment. |
Waste Disposal
All waste materials, including contaminated gloves, weigh boats, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[19] Follow all local, state, and federal regulations. Never dispose of boronic acids down the drain.[21]
Application Insight: Reactivity in Suzuki-Miyaura Coupling
The primary utility of this compound for drug development professionals is as a building block in cross-coupling reactions. The phenylboronic acid moiety is an ideal coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form a new carbon-carbon bond with an aryl or vinyl halide/triflate.[6][22][23] Understanding this context reinforces the need for careful handling, as this valuable, often expensive, reagent's efficacy depends on its purity and stability.
Caption: Generalized schematic of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a sophisticated chemical tool with significant potential in targeted organic synthesis. However, its utility is intrinsically linked to a hazard profile characteristic of its class, including irritation and potential mutagenicity. By understanding the chemical principles behind its instability and toxicity, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can safely and effectively leverage this compound in their pursuit of scientific innovation.
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Stader, F. et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Naven, R. T. et al. (2021). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Available at: [Link]
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Pfotenhauer, K. M. et al. (2011). Boronic acids-a novel class of bacterial mutagen. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]
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Anderson, J. D. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. Available at: [Link]
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Larrivée-Aboussafy, C. et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic Preparations and Procedures International. Available at: [Link]
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solubility of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid in Organic Solvents
Disclaimer: Direct, experimentally-determined solubility data for this compound is not extensively available in public literature. This guide synthesizes information from structurally related compounds and established physicochemical principles to provide a predictive framework and robust methodologies for researchers.
Executive Summary
This technical guide offers a comprehensive analysis of the expected solubility behavior of this compound. Boronic acids are critical components in modern synthetic and medicinal chemistry, and understanding their solubility is paramount for optimizing reaction conditions, purification, and formulation development. This document provides an in-depth look at the constituent functional groups of the target molecule, extrapolates solubility trends from analogous compounds, and presents a detailed, field-proven protocol for experimentally determining solubility. The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when working with this compound and its derivatives.
Structural Analysis and Predicted Physicochemical Properties
The solubility of a molecule is intrinsically linked to its structure. The target compound, this compound, is a complex molecule with several functional groups that dictate its interaction with various solvents.
-
Phenylboronic Acid Core: The foundational scaffold is phenylboronic acid. This group is capable of hydrogen bonding through its hydroxyl (-OH) groups and acts as a mild Lewis acid.[1] Phenylboronic acid itself is generally soluble in polar organic solvents but has poor solubility in nonpolar hydrocarbon solvents like hexanes.[1][2]
-
Sulfamoyl Linker: The N-methylsulfamoyl group (-SO₂N(CH₃)-) is a polar, electron-withdrawing group that can participate in hydrogen bonding as an acceptor. Its presence is expected to increase the polarity of the molecule compared to a simple phenylboronic acid.
-
N-(4-Methoxybenzyl) Group: This bulky, largely hydrophobic group will significantly influence solubility. While the methoxy group (-OCH₃) adds some polarity and a hydrogen bond acceptor site, the benzyl and phenyl rings are nonpolar. This group introduces steric hindrance that may disrupt crystal lattice packing, potentially improving solubility in some solvents, but its overall hydrophobic character will likely decrease solubility in highly polar, protic solvents.
Predicted Physicochemical Data: Publicly available data for the target compound is limited to computational predictions.
| Property | Predicted Value | Source |
| CAS Number | 1218790-60-3 | [3] |
| Boiling Point | 560.0 ± 60.0 °C | [3] |
| Density | 1.35 ± 0.1 g/cm³ | [3] |
| pKa | 8.05 ± 0.53 | [3] |
The predicted pKa of ~8.05 is slightly lower than that of unsubstituted phenylboronic acid (pKa 8.83), which is a critical factor for pH-dependent solubility in aqueous systems and for interactions in polar organic solvents.[1]
Extrapolated Solubility Profile from Analogous Compounds
In the absence of direct data, we can construct a probable solubility profile by examining experimentally determined data for simpler, structurally related compounds.
Phenylboronic Acid as a Baseline
Studies on unsubstituted phenylboronic acid provide a foundational understanding. It exhibits high solubility in ethers (like diethyl ether, dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons (like methylcyclohexane).[4][5][6] This behavior is governed by the polarity and hydrogen bonding capabilities of the boronic acid group.
Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Various Solvents
| Solvent | Solvent Type | Qualitative Solubility | Reference |
| Diethyl Ether | Ether | Soluble | [1] |
| Ethanol | Polar Protic | Soluble | [1] |
| Acetone | Ketone | High | [4][6] |
| Dipropyl Ether | Ether | High | [4][6] |
| Chloroform | Chlorinated | Moderate | [4][6] |
| Hexanes | Nonpolar Alkane | Poorly Soluble | [1][2] |
| Methylcyclohexane | Nonpolar Alkane | Very Low | [4][6] |
Influence of the Substituents
The large N-(4-Methoxybenzyl)-N-methylsulfamoyl substituent introduces significant nonpolar character. While the sulfamoyl and methoxy groups add polarity, the overall effect of this large appendage will likely be to increase solubility in solvents of moderate polarity and decrease it in highly polar solvents compared to the parent phenylboronic acid.
-
Increased Solubility in Moderately Polar/Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are likely to be effective. The large organic substituent can interact favorably with these solvents, while the polar groups prevent dissolution in purely nonpolar media.
-
Potential for High Solubility in DMSO: Dimethyl sulfoxide (DMSO) is a strong hydrogen bond acceptor and is known to be an excellent solvent for a wide range of complex organic molecules. Compounds with sulfamoyl groups often show good solubility in DMSO.[7]
-
Reduced Solubility in Alcohols: While phenylboronic acid is soluble in ethanol, the large hydrophobic moiety of the target compound may reduce its affinity for smaller, polar protic solvents like methanol and ethanol.
-
Low Solubility in Nonpolar Solvents: Similar to the parent compound, solubility in alkanes (e.g., heptane, cyclohexane) is expected to be very low.
Predicted Solubility Ranking (Qualitative): DMSO > Dichloromethane (DCM) ≈ Chloroform > Tetrahydrofuran (THF) > Ethyl Acetate > Acetone > Methanol ≈ Ethanol > Toluene > Heptane/Hexane
Experimental Protocol for Solubility Determination
To move from prediction to practice, a robust experimental method is required. The following protocol is based on the isothermal equilibrium method, which is a standard approach for determining thermodynamic solubility.
Workflow for Isothermal Solubility Determination
Caption: Isothermal equilibrium solubility workflow.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer and/or orbital shaker in a temperature-controlled chamber
-
Centrifuge
-
Calibrated pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, ensuring undissolved solid will remain) to a pre-weighed 2 mL glass vial. The key is to create a saturated solution.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Cap the vial securely and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.
-
Phase Separation: After equilibration, remove the vial and let it stand for 1 hour. To separate the saturated solution from the undissolved solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating solid particles.
-
Sample Preparation for Analysis: Carefully take a known volume of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of a pre-established calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculation: Calculate the original concentration in the saturated supernatant using the following formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Causality and Trustworthiness in Protocol Design
-
Why Excess Solid? Using an excess of the solute is fundamental to the principle of equilibrium solubility. It ensures that the solvent is fully saturated with the compound at the given temperature, representing the thermodynamic solubility limit.
-
Why 24-48 Hours Equilibration? Many complex organic molecules can take a significant amount of time to reach true thermodynamic equilibrium. A shorter time might only yield kinetic solubility, which can be misleadingly high (for supersaturated solutions) or low (if not fully dissolved). 24 hours is a widely accepted minimum standard.
-
Why Centrifugation/Filtration? The accuracy of the measurement depends entirely on analyzing a solution that is free of any undissolved solid particles. Failure to properly separate the liquid and solid phases is the most common source of error, leading to an overestimation of solubility.
-
Why HPLC Quantification? HPLC provides a highly sensitive and specific method for quantifying the concentration of the dissolved analyte, ensuring that the measurement is accurate and not confounded by potential impurities.
Conclusion
While direct experimental data for the solubility of this compound is scarce, a robust, predictive analysis is possible. Based on its structural components, the compound is expected to exhibit favorable solubility in moderately polar aprotic solvents like DMSO, DCM, and THF. Its solubility in both highly polar protic and nonpolar alkane solvents is predicted to be limited. This guide provides not only a scientifically grounded prediction but also a detailed, reliable experimental protocol for researchers to determine precise solubility values, thereby facilitating its effective use in research and development.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link][4][6]
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Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link][5]
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- 7. Buy N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide | >98% [smolecule.com]
Methodological & Application
Application Note & Protocols: Leveraging 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid for Advanced Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Reagent for Complex Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials. However, the synthesis of sterically hindered or functionally complex biaryls, especially those containing an ortho-amino group, presents significant challenges. 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid emerges as a highly strategic coupling partner designed to overcome these hurdles.
The core innovation of this reagent lies in its dual-function N-sulfamoyl group. This moiety serves as:
-
An effective protecting group for an aniline nitrogen, preventing unwanted side reactions.
-
A powerful directing group during the initial synthesis of the boronic acid, ensuring high regioselectivity for ortho-boronation.[1][2]
The 4-methoxybenzyl (PMB) group is a well-established protecting group that offers robust stability under typical Suzuki coupling conditions, yet it can be cleaved under specific, mild acidic conditions to unmask the desired N-methylaniline functionality post-coupling.[3][4][5] This application note provides a comprehensive guide to the strategic application of this reagent, detailing its advantages, mechanistic considerations, and field-proven protocols for its use in Suzuki-Miyaura coupling and subsequent deprotection.
Unique Features & Strategic Advantages
The molecular architecture of this compound imparts several key advantages:
-
Access to Ortho-Substituted Biaryls: It provides a reliable route to 2-(N-methylamino)biaryl compounds, a motif found in numerous bioactive molecules. The sulfonamide group facilitates the initial directed ortho-metalation and borylation, a process that is often difficult to achieve with other methods.[1][2]
-
Enhanced Stability & Handling: Compared to many boronic acids, which can be prone to decomposition or protodeborylation, the N-protected sulfonamide structure often imparts greater bench stability, simplifying handling and storage.
-
Post-Coupling Functionalization: The PMB-protected sulfonamide allows for the Suzuki-Miyaura reaction to be performed without interference from a reactive N-H bond. The subsequent, selective removal of the PMB group provides a secondary amine, which can be used for further diversification of the molecule.
-
Broad Substrate Compatibility: This reagent is compatible with a wide range of aryl and heteroaryl halides, enabling the synthesis of a diverse library of complex molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle. The choice of catalyst, particularly the ligand, is crucial for accommodating the steric bulk of this ortho-substituted boronic acid.
Caption: Standard workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Degassing the solvents by sparging with argon for 15-20 minutes prior to use is crucial to prevent catalyst oxidation.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (15 mL each).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Protocol 2: PMB-Group Deprotection
This protocol describes the selective cleavage of the p-methoxybenzyl (PMB) group to reveal the N-methylsulfamoyl functionality. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation. [3][4][6] Materials:
-
PMB-protected biaryl product (1.0 mmol, 1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Dichloromethane (DCM) (10 mL, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer.
Step-by-Step Procedure:
-
Dissolution: Dissolve the PMB-protected starting material (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask at room temperature.
-
Acid Addition: Add trifluoroacetic acid (10-20 equiv) dropwise to the stirred solution. The reaction is often accompanied by a color change. Anisole can be added as a carbocation scavenger to improve yields in some cases.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate until gas evolution ceases. Perform this step in a fume hood and with caution due to CO₂ evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.
Data & Optimization
Successful coupling depends on optimizing conditions for specific substrates. The following table provides a starting point based on common scenarios.
| Parameter | Aryl Bromide (Electron-Poor) | Aryl Bromide (Electron-Rich) | Heteroaryl Chloride (Challenging) | Rationale |
| Catalyst | Pd(dppf)Cl₂ (2-3 mol%) | Pd(dppf)Cl₂ (3-5 mol%) | Pd₂(dba)₃ + SPhos (2 mol% Pd) | Electron-rich and heteroaryl halides undergo slower oxidative addition, requiring a more active catalyst system. [7] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate transmetalation, especially for less reactive partners. [8] |
| Temperature | 80-90 °C | 90-110 °C | 100-120 °C | Higher temperatures are needed to overcome the higher activation energy for the oxidative addition of more challenging substrates. |
| Solvent | Dioxane/H₂O (5:1) | Toluene/EtOH/H₂O (4:1:1) | 2-MeTHF/H₂O (8:1) | Solvent choice can influence catalyst stability and substrate solubility, impacting reaction rates and yields. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous degassing of solvents and use a fresh bottle of catalyst. Run the reaction under a strict inert atmosphere. |
| Insufficiently strong base | Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the temperature in 10 °C increments. | |
| Protodeborylation | Presence of excess water or acid | Use anhydrous solvents and ensure the base is fully dissolved. Minimize reaction time once the starting material is consumed. |
| Formation of Byproducts | Homocoupling of boronic acid | Add the aryl halide first and allow it to stir with the catalyst briefly before adding the boronic acid. |
| Catalyst decomposition | Use a more robust ligand (e.g., Buchwald-type ligands like SPhos) or lower the reaction temperature. |
References
-
Williams, A. L. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Medicinal Chemistry Research. [Link]
-
ResearchGate. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF. [Link]
-
UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Link]
-
Organic Chemistry Portal. PMB Protection - Common Conditions. [Link]
-
Royal Society of Chemistry. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications. [Link]
-
PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]
-
PubMed. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. [Link]
-
ResearchGate. The Role of Sulphonamides and N‐Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C−H Activation | Request PDF. [Link]
-
MDPI. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
RSC Publishing. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
The Royal Society of Chemistry. Supporting Information for RSC Advances article. [Link]
-
National Institutes of Health. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC. [Link]
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National Institutes of Health. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC. [Link]
-
Organic Chemistry Portal. Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling. [Link]
-
RSC Publishing. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. [Link]
-
National Institutes of Health. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC. [Link]
-
ResearchGate. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
Semantic Scholar. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. [Link]
-
National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. [Link]
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- 3. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides (2010) | Alfred L. Williams | 5 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Ascendant Role of Boronic Acids in Drug Discovery
The landscape of medicinal chemistry has been significantly reshaped by the strategic incorporation of boron-containing moieties, particularly boronic acids. Once relegated to the periphery of drug design due to perceived toxicity, this class of compounds has been demystified and is now at the forefront of therapeutic innovation.[1][2] The journey of boronic acids from niche reagents to blockbuster drugs, exemplified by the proteasome inhibitor Bortezomib (Velcade®), underscores their profound potential.[1][2][3] This success has catalyzed a surge in research, leading to the approval of other boron-containing drugs like ixazomib and vaborbactam.[1][3]
The unique electronic nature of the boron atom, being electron-deficient, allows it to form reversible covalent bonds with biological nucleophiles such as the hydroxyl groups of serine residues in enzyme active sites.[1] This capacity for reversible interaction is a cornerstone of their utility as enzyme inhibitors.[4]
This guide focuses on 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid , a specialized derivative poised for significant applications. While specific literature on this exact ortho-substituted isomer is emerging, its structural motifs—a phenylboronic acid, a sulfonamide linker, and a methoxybenzyl protecting group—suggest a dual role: as a sophisticated building block in organic synthesis and as a potential pharmacophore for targeted enzyme inhibition. This document provides researchers, scientists, and drug development professionals with a detailed exploration of its applications, supported by actionable protocols.
PART 1: Synthetic Applications as a Versatile Building Block
The primary and most immediate application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6][7] This reaction is a powerhouse in medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in drug candidates.[6][7]
The subject molecule is particularly interesting due to the ortho-disposition of the boronic acid and the sulfonamide group. This arrangement can introduce specific steric and electronic effects, potentially influencing the reaction's regioselectivity and the final conformation of the product—a critical aspect for atropselective synthesis where rotation around a single bond is restricted.[8][9] The N-(4-Methoxybenzyl) group serves as a common protecting group for the sulfonamide nitrogen, which can be removed under specific conditions if a free N-H is desired in the final molecule.
Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for employing a phenylboronic acid derivative in a Suzuki-Miyaura coupling reaction.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Biaryl Synthesis using 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Introduction: A Versatile Reagent for Complex Biaryl Synthesis
In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a cornerstone of molecular design. These structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the construction of carbon-carbon bonds, lauded for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[1][2] This guide focuses on a specialized yet highly versatile reagent, 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid , and its application in the synthesis of complex biaryl compounds.
The strategic placement of the N-protected sulfonamide group at the ortho position of the phenylboronic acid offers several distinct advantages. The sulfonamide moiety is a common pharmacophore in numerous approved drugs, and its introduction via this building block can be a key step in a drug discovery pipeline.[3] Furthermore, the ortho-substituent can influence the reactivity and selectivity of the coupling reaction, potentially enabling the synthesis of sterically hindered biaryls that are challenging to access through other means.[4][5] The 4-methoxybenzyl (PMB) group serves as a robust protecting group for the sulfonamide nitrogen, which can be selectively removed under acidic conditions post-coupling, revealing the free sulfonamide for further functionalization.
This document provides a comprehensive overview of the application of this compound in biaryl synthesis, including mechanistic insights, detailed experimental protocols, and data presentation to guide researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.
Mechanistic Rationale: The Role of the Ortho-Sulfamoyl Group and the PMB Protecting Group
The efficacy of this compound in Suzuki-Miyaura coupling is underpinned by a combination of electronic and steric factors, as well as the strategic use of the PMB protecting group.
The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Influence of the Ortho-Sulfamoyl Substituent
The presence of the bulky and electron-withdrawing N-protected sulfonamide group at the ortho position can exert significant influence on the cross-coupling reaction:
-
Steric Effects: The steric hindrance introduced by the ortho-substituent can be a double-edged sword. While it can slow down the rate of reaction, it can also be exploited to achieve selectivity in the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond.[4][7] The controlled synthesis of such chiral biaryls is of great interest in medicinal chemistry. For sterically demanding couplings, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote both oxidative addition and reductive elimination.[5][8]
-
Electronic Effects: The sulfonamide group is electron-withdrawing, which can influence the electronic properties of the phenylboronic acid. While electron-deficient boronic acids can sometimes be challenging coupling partners, appropriate catalyst and ligand selection can overcome this.[9][10]
-
Directing Group Potential: While not its primary role in this context, sulfonamide groups can act as directing groups in C-H activation reactions, a testament to their ability to coordinate with transition metals.[3] This inherent coordinating ability might play a subtle role in the pre-transmetalation step of the Suzuki-Miyaura reaction.
The Role of the 4-Methoxybenzyl (PMB) Protecting Group
The N-methyl and N-(4-methoxybenzyl) substituents on the sulfonamide nitrogen serve two primary purposes:
-
Modulation of Properties: The tertiary sulfonamide is generally more stable and has different solubility properties compared to a primary or secondary sulfonamide, which can be advantageous during reaction workup and purification.
-
Facile Deprotection: The 4-methoxybenzyl (PMB) group is a well-established protecting group that is stable to a range of reaction conditions, including the basic conditions of the Suzuki-Miyaura coupling. A key advantage is its susceptibility to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA), which allows for the unmasking of the N-methylsulfonamide group in a later synthetic step without compromising other acid-sensitive functionalities.[11]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in biaryl synthesis. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general starting point for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid in Advanced Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid. This specialized boronic acid derivative is a versatile building block for the synthesis of complex biaryl sulfonamides, which are prevalent motifs in medicinal chemistry. We present field-proven protocols for its primary application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and subsequent p-methoxybenzyl (PMB) group deprotection. The causality behind experimental choices, self-validating protocols, and troubleshooting guidance are detailed to ensure robust and reproducible outcomes.
Compound Profile and Strategic Considerations
This compound is a multifunctional reagent designed for sequential carbon-carbon bond formation and subsequent functional group manipulation.
-
Chemical Structure:

-
Key Features:
-
Phenylboronic Acid: The reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of a C(sp²)–C(sp²) bond with a wide range of aryl and heteroaryl halides or triflates.[1][2][3]
-
ortho-Sulfonamide: The sulfonamide group at the ortho position introduces steric bulk that can influence reaction kinetics and potentially direct metallation. Its presence is often critical for the biological activity of the final target molecule.[4][5]
-
PMB Protecting Group: The p-methoxybenzyl group serves as a robust protecting group for the sulfonamide nitrogen. It is stable under the basic conditions of the Suzuki coupling but can be selectively removed under oxidative conditions, unmasking the N-H moiety for further functionalization or to reveal the final pharmacophore.[6][7]
-
| Property | Value | Source |
| CAS Number | 1218790-60-3 | [8] |
| Molecular Formula | C₁₅H₁₈BNO₅S | [8] |
| Molecular Weight | 335.18 g/mol | [8] |
| Predicted Boiling Point | 560.0 ± 60.0 °C | [8] |
| Predicted pKa | 8.05 ± 0.53 | [8] |
| Storage | Sealed in dry, 2-8°C | [8] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is the synthesis of biaryl sulfonamides via the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[2][3]
Principle and Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][3]
Protocol Development: Causality and Optimization
The ortho-sulfonamide group on the boronic acid introduces significant steric hindrance. Therefore, the choice of catalyst, ligand, and base is critical for achieving high yields.
-
Catalyst System: While Pd(PPh₃)₄ can be effective, catalyst systems employing bulky, electron-rich phosphine ligands are often superior for coupling sterically demanding partners.[10] Ligands like XPhos, SPhos, or tricyclohexylphosphine (PCy₃) promote the reductive elimination step and stabilize the active Pd(0) species.[10] Pre-catalysts like CataXCium A Pd G3 or Pd₂(dba)₃ are excellent choices.[11]
-
Base: A base is essential to activate the boronic acid for transmetalation.[9] For substrates sensitive to strong bases, K₃PO₄ or K₂CO₃ are often preferred. Cesium carbonate (Cs₂CO₃) can be more effective for particularly challenging couplings.
-
Solvent: A biphasic solvent system is common, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. This facilitates the dissolution of both the organic substrates and the inorganic base.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling the title boronic acid with a generic aryl bromide (Ar-Br).
Reagents & Materials:
| Reagent | Molar Eq. | Purpose |
| 2-(N-(4-Methoxybenzyl)...boronic acid | 1.2 | Boron source |
| Aryl Bromide (Ar-Br) | 1.0 | Electrophile |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Palladium source |
| XPhos | 0.08 (8 mol%) | Ligand |
| K₃PO₄ | 3.0 | Base |
| 1,4-Dioxane / H₂O (4:1) | - | Solvent |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture is typically a suspension.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Reaction progress should be monitored.
-
Monitoring: After 2-4 hours (or until starting material is consumed), monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.[12][13] A typical TLC system would be 30% Ethyl Acetate in Hexanes. The product should be a new, less polar spot than the boronic acid.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Post-Coupling Modification: PMB-Group Deprotection
To reveal the free sulfonamide N-H, the PMB group can be selectively cleaved under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][14] This deprotection is orthogonal to many other common protecting groups and proceeds under mild, near-neutral conditions.[6]
Mechanism of DDQ Deprotection
The electron-rich PMB group forms a charge-transfer complex with the electron-deficient DDQ. A single electron transfer (SET) occurs, generating a stabilized benzylic radical cation. Subsequent reaction with water leads to a hemiaminal intermediate which collapses to release the deprotected sulfonamide, p-anisaldehyde, and the reduced DDQ hydroquinone.[6][7]
Detailed Protocol: Oxidative Deprotection with DDQ
Procedure:
-
Dissolution: Dissolve the PMB-protected biaryl sulfonamide (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically an 18:1 to 20:1 ratio). Cool the solution to 0 °C in an ice bath.
-
DDQ Addition: Slowly add DDQ (1.3 - 1.5 eq) as a solid portion-wise. The reaction mixture will typically turn dark green or brown.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography to remove the p-anisaldehyde byproduct and reduced DDQ.
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- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. This compound | 1218790-60-3 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Strategic Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid
Introduction: Navigating the Challenges of Sterically Encumbered and Potentially Coordinating Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1] However, the efficiency of this palladium-catalyzed transformation is highly substrate-dependent. The specific case of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid presents a confluence of steric and electronic challenges that demand a carefully considered approach to catalyst selection.
This boronic acid derivative features a bulky N-(4-Methoxybenzyl)-N-methylsulfamoyl group positioned ortho to the reactive boronic acid moiety. This substitution pattern introduces significant steric hindrance around the palladium center, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle. Furthermore, the sulfonamide group, with its lone pairs on oxygen and nitrogen, has the potential to coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive species, ultimately diminishing the reaction yield and efficiency.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to navigate these challenges. We will delve into the mechanistic rationale for catalyst and ligand selection, present a comparative analysis of leading catalyst systems, and provide a robust experimental protocol for the successful coupling of this challenging substrate.
The Catalytic Cycle: A Mechanistic Framework for Catalyst Selection
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational catalyst design. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key intermediates and elementary steps.
For sterically hindered substrates like this compound, the choice of phosphine ligand (L) is critical. Bulky, electron-rich ligands are essential to facilitate both oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired biaryl product.[3] These ligands promote the formation of a monoligated palladium(0) species (LPd(0)), which is often the most active catalyst for challenging substrates.
Palladium Catalyst and Ligand Selection: A Comparative Analysis
The selection of the palladium source and, more importantly, the phosphine ligand is the most critical parameter for a successful coupling with this compound. While a universal catalyst system does not exist, extensive research has identified several classes of ligands that consistently perform well with sterically demanding and potentially coordinating substrates. The Buchwald dialkylbiarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are particularly noteworthy.[4][5]
| Catalyst System (Pd Source / Ligand) | Key Features & Rationale | Representative Yield (%) [Coupling Partner] | Reference |
| Pd(OAc)₂ / SPhos | General Workhorse: SPhos is a highly active and versatile ligand, often a good starting point for screening. Its steric bulk can overcome moderate hindrance. | 85% [Aryl Bromide] | [6] |
| Pd₂(dba)₃ / XPhos | For Steric Hindrance: XPhos possesses greater steric bulk than SPhos, making it particularly effective for coupling highly substituted aryl halides and boronic acids. | 81% [Aryl Chloride] | [7] |
| RuPhos Pd G4 | Enhanced Activity & Stability: This pre-catalyst offers excellent stability and high reactivity, often succeeding where other systems fail, especially with heteroaromatic partners. | 87% [Heteroaryl Chloride] | [7] |
| PdCl₂(dppf) | Bidentate Ligand Option: While generally less effective for highly hindered substrates, dppf can sometimes be advantageous for substrates with strongly coordinating groups. | Low to Moderate | [8] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) Ligand: NHC ligands offer an alternative to phosphines and can be highly effective, particularly for aryl chloride couplings. | High (substrate dependent) | [7] |
Note: The yields presented are for illustrative purposes and are derived from couplings of substrates with similar steric and electronic properties. The optimal choice for this compound should be determined through experimental screening.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific coupling partners.
Reagents and Materials:
-
This compound
-
Aryl bromide (or other suitable coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup Workflow:
Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Detailed Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).
-
Inerting the System: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed water (a common ratio is 10:1 v/v) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at a temperature between 80 °C and 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Catalyst Inhibition: The sulfonamide group may be coordinating to the palladium center. - Inefficient Oxidative Addition: The chosen ligand may not be electron-rich enough. - Poor Quality Reagents: Degradation of the boronic acid or impurities in the solvents or base. | - Screen other bulky ligands (XPhos, RuPhos). - Consider using a pre-catalyst (e.g., RuPhos Pd G4) for more reliable activation. - Ensure all reagents and solvents are pure and anhydrous. |
| Protodeboronation | The boronic acid is converted back to the corresponding arene. This can be exacerbated by high temperatures and prolonged reaction times. | - Use a milder base (e.g., K₂CO₃). - Lower the reaction temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Homocoupling | Two molecules of the boronic acid couple together. This is often due to the presence of oxygen. | - Ensure the reaction mixture is thoroughly degassed before adding the catalyst. - Maintain a positive pressure of an inert gas throughout the reaction. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly achievable with a strategic approach to catalyst selection. The inherent steric and electronic challenges posed by this substrate can be overcome by employing bulky, electron-rich dialkylbiarylphosphine ligands, such as SPhos, XPhos, and RuPhos. The provided protocol serves as a robust starting point for reaction optimization. For any new and challenging coupling, a systematic screening of catalysts, bases, and solvents is strongly recommended to identify the optimal conditions for achieving high yields of the desired biaryl product.
References
- RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. (2024). Results in Chemistry, 13, 101990.
- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 89-101.
- Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
- Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(15), 5569-5574.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).
- Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions. (n.d.).
- trans-Dichlorobis(XPhos)palladium(II)
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses, 101, 438-459.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2003). The Journal of Organic Chemistry, 68(26), 9938-9942.
- Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (2013). Organic & Biomolecular Chemistry, 11(45), 7899-7906.
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022).
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2010). Journal of Heterocyclic Chemistry, 47(4), 833-840.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society, 126(43), 14054-14062.
-
Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved from [Link]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society, 132(40), 14073-14075.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(39), 28358-28364.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (2005). The Journal of Organic Chemistry, 70(15), 5984-5991.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1505-1517.
- A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosylates and Mesylates. (2009). Organic Letters, 11(17), 3954-3957.
- High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. (2023).
- Palladium complex containing two sterically hindered ligands as highly efficient catalyst for Suzuki–Miyaura reaction. (2015). Applied Organometallic Chemistry, 29(12), 829-833.
- Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. (2024). Chemical Review and Letters, 7(4), 501-512.
- High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. (2023).
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Palladium complex containing two sterically hindered ligands as highly efficient catalyst for Suzuki–Miyaura reaction / Applied Organometallic Chemistry, 2015 [sci-hub.box]
Advanced C-C Bond Formation: Protocols and Mechanistic Insights for Coupling 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid in palladium-catalyzed C-C bond formation, specifically the Suzuki-Miyaura cross-coupling reaction. This ortho-substituted boronic acid, featuring a sterically demanding and electronically significant sulfonamide moiety, presents unique challenges and opportunities in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. This document elucidates the mechanistic rationale behind component selection, offers detailed step-by-step protocols for reaction optimization and scale-up, and provides troubleshooting guidance. By grounding our recommendations in established catalytic principles, this guide serves as an essential resource for researchers aiming to effectively utilize this versatile building block.
Introduction: The Challenge and Utility of a Hindered Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Phenylboronic acids are among the most common substrates; however, those bearing substituents at the ortho position introduce significant steric hindrance. This steric pressure can impede key steps in the catalytic cycle, namely transmetalation, thus requiring carefully optimized reaction conditions.[2]
The subject of this guide, this compound, is a prime example of such a challenging substrate. Its structure contains:
-
An ortho-boronic acid group , necessitating specialized catalytic systems.
-
A bulky N-methylsulfamoyl group , which further increases steric demand around the reaction center. The sulfonamide functional group is a critical pharmacophore found in numerous therapeutic agents.[3]
-
A 4-methoxybenzyl (PMB) protecting group , which is generally stable under Suzuki conditions but requires consideration during downstream processing.[4]
This guide provides the necessary framework to successfully employ this valuable synthetic intermediate.
Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle
A successful cross-coupling is contingent on the smooth operation of a three-stage catalytic cycle. Understanding this mechanism is paramount to rational troubleshooting and optimization. The generally accepted cycle involves a Palladium(0)/Palladium(II) interchange.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]
-
Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base (e.g., K₃PO₄, K₂CO₃) is crucial for the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Principles for Component Selection
The steric hindrance of this compound dictates a specific approach to selecting reaction components.
Palladium Pre-catalyst
While many sources of palladium can be effective, simple and air-stable Pd(II) pre-catalysts like **Palladium(II) Acetate (Pd(OAc)₂) ** are often preferred for their cost-effectiveness and reliability. They are reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) can also be used.
The Critical Role of the Ligand
For sterically demanding substrates, the choice of ligand is the most critical parameter. The ligand stabilizes the palladium center and modulates its reactivity. Standard ligands like PPh₃ are often ineffective.
-
Expert Recommendation: Bulky, electron-rich monophosphine ligands are the state-of-the-art for coupling hindered partners.[2] They promote facile oxidative addition and reductive elimination. The top candidates include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Demonstrates exceptional activity for hindered couplings, often allowing for lower catalyst loadings and room temperature reactions.[2]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective Buchwald-type ligand, often optimal where SPhos is not.[6]
-
Choice of Base
The base plays a dual role: activating the boronic acid for transmetalation and neutralizing the acid generated during the cycle.
-
Potassium Phosphate (K₃PO₄): An excellent choice for hindered couplings. It is a moderately strong, non-nucleophilic base that minimizes side reactions like protodeboronation.[2]
-
Potassium Carbonate (K₂CO₃): A common and effective base, particularly in aqueous solvent systems.
Solvent System
A two-phase or polar aprotic solvent system is typically employed.
-
Toluene/Water or Dioxane/Water: Classic solvent systems that effectively dissolve both organic and inorganic components. The presence of water can be beneficial, likely by facilitating the hydrolysis of boronic acid anhydrides (boroxines) to the active monomeric form.[2]
-
Tetrahydrofuran (THF)/Water: A good alternative, particularly for reactions at lower temperatures.[5]
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Conditions
Before committing to a larger scale, it is imperative to screen several conditions in parallel to identify the optimal catalyst, ligand, base, and solvent combination for your specific aryl halide coupling partner.
Table 1: Array for Suzuki-Miyaura Reaction Condition Screening
| Vial | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System (0.2 M) | Temp (°C) |
| 1 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 |
| 2 | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 |
| 3 | Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 |
| 4 | Pd(OAc)₂ (2%) | RuPhos (4%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 |
| 5 | Pd(OAc)₂ (1%) | SPhos (2%) | K₃PO₄ (2.0) | THF/H₂O (10:1) | 65 |
Procedure for Screening:
-
To an array of reaction vials, add the aryl halide (0.1 mmol, 1.0 equiv).
-
Add this compound (1.2-1.5 equiv).
-
Add the specified base.
-
In a separate vial, pre-mix the palladium source and ligand in a small amount of the reaction solvent. Add this catalyst solution to each reaction vial.
-
Add the specified solvent system to each vial.
-
Seal the vials, purge with an inert gas (Argon or Nitrogen), and place in a pre-heated reaction block at the specified temperature.
-
Monitor reaction progress by TLC or LC-MS at set time intervals (e.g., 2h, 6h, 12h).
Protocol 2: General Procedure for C-C Bond Formation (0.5 mmol Scale)
This protocol is based on a robust starting point derived from common literature procedures for hindered couplings.[2][7]
Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (0.6 mmol, 1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (0.5 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)
-
SPhos (0.02 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (1.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (4 mL)
-
Deionized Water, degassed (0.4 mL)
-
Reaction vessel (e.g., 10 mL microwave vial or Schlenk tube) with a magnetic stir bar
Step-by-Step Methodology:
-
Vessel Preparation: To the reaction vessel, add this compound, the aryl halide, and potassium phosphate.
-
Inerting the Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Preparation: In a separate, small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of anhydrous toluene. The solution should turn from a pale yellow to a darker orange/brown, indicating complex formation.
-
Reaction Initiation: Using a syringe, transfer the catalyst solution to the main reaction vessel under a positive pressure of inert gas. Add the remaining toluene (3 mL) and the degassed water (0.4 mL).
-
Heating and Monitoring: Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously. Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor choice of ligand/base. | 1. Ensure rigorous degassing of solvents and inerting of the reaction vessel.2. Increase temperature in 10 °C increments.3. Re-screen conditions using alternative ligands (e.g., RuPhos) or bases (e.g., K₂CO₃, Cs₂CO₃). |
| Protodeboronation | 1. Presence of excess water or protic impurities.2. Base is too strong or reaction time is too long. | 1. Use anhydrous base and solvents.2. Reduce reaction time or switch to a milder base like K₃PO₄. Use 1.1-1.2 equivalents of boronic acid. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing and inert atmosphere techniques. |
| PMB Group Cleavage | Unintended acidic conditions during workup or chromatography. | Perform a neutral aqueous workup. Consider adding a small amount of triethylamine (~0.1%) to the eluent during chromatography. |
References
-
D. C. B. Mills, J. D. D. S. Calixto, J. A. R. Rodrigues, "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis," University of Windsor, [Link]
-
S. L. Buchwald, et al., "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," Journal of the American Chemical Society, [Link]
-
S. Liu, et al., "Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids," PubMed, [Link]
-
S. Liu, et al., "Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids," Organic & Biomolecular Chemistry (RSC Publishing), [Link]
-
A. F. Littke, G. C. Fu, "Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex," The Journal of Organic Chemistry, [Link]
-
A. F. M. M. Rahman, et al., "Suzuki coupling of different chloropyridines with phenylboronic acids," ResearchGate, [Link]
-
D. J. C. Constable, et al., "Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies," PMC - NIH, [Link]
-
M. J. Page, et al., "Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature," MDPI, [Link]
-
X. Zhang, et al., "Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties," NIH, [Link]
-
N. D. Ball, J. A. Love, et al., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters," Scholarship @ Claremont, [Link]
-
D. C. B. Mills, J. D. D. S. Calixto, J. A. R. Rodrigues, "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis," University of Windsor, [Link]
-
ChemOrgChem, "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|," YouTube, [Link]
-
W. D. Wang, et al., "Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH," PMC - NIH, [Link]
-
F. Deng, et al., "Evolution of C–C Bond Formation in the Methanol-to-Olefins Process: From Direct Coupling to Autocatalysis," ACS Publications, [Link]
-
K. T. Howard, J. D. Chisholm, "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis," PMC - NIH, [Link]
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- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Synthesis of Biaryl Sulfonamides using 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Biaryl Sulfonamide Synthesis
The biaryl sulfonamide motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant agents. Its prevalence stems from its ability to act as a stable, non-classical bioisostere for carboxylic acids or amides and to form critical hydrogen bond interactions with biological targets. The synthesis of these complex structures, however, demands precise and versatile chemical tools.
This guide details the application of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid , a sophisticated building block designed for the strategic assembly of ortho-substituted biaryl sulfonamides. The molecule incorporates three key functional elements:
-
A phenylboronic acid group, primed for palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2][3]
-
An ortho-positioned N-methylsulfamoyl linker, a common pharmacophore.
-
A 4-Methoxybenzyl (PMB) protecting group on the sulfonamide nitrogen, which allows for the initial coupling reaction to proceed without interference from the potentially reactive N-H bond and enables subsequent deprotection to reveal the secondary sulfonamide for further functionalization or biological interaction.[4]
This document provides a comprehensive overview of the Suzuki-Miyaura reaction mechanism, detailed protocols for cross-coupling and subsequent deprotection, and expert insights into reaction optimization and safety.
The Suzuki-Miyaura Reaction: Mechanism of C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The catalytic cycle, typically driven by a Palladium(0) species, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The presence of a base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[3][5]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[6][7]
Materials and Reagents:
| Reagent/Material | Purpose | Typical Amount (for 1 mmol scale) |
| 2-(N-(PMB)-N-methylsulfamoyl)phenylboronic acid | Boronic acid partner | 1.2 mmol (1.2 equiv) |
| Aryl Bromide (Ar-Br) | Halide partner | 1.0 mmol (1.0 equiv) |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium(0) catalyst source | 0.03 mmol (3 mol%) |
| Potassium Carbonate (K₂CO₃) | Base | 2.5 mmol (2.5 equiv) |
| 1,4-Dioxane | Organic Solvent | 8 mL |
| Deionized Water | Co-solvent | 2 mL |
| Reaction vessel (e.g., Schlenk flask), magnetic stirrer, condenser | Glassware | - |
| Inert Gas (Nitrogen or Argon) | To prevent catalyst oxidation | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the chosen aryl bromide (1.0 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe. The use of a water co-solvent often accelerates the reaction and improves solubility.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure PMB-protected biaryl sulfonamide.
Protocol 2: Deprotection of the 4-Methoxybenzyl (PMB) Group
The PMB group is readily cleaved under acidic conditions to reveal the free N-H sulfonamide. Trifluoroacetic acid (TFA) is commonly used for this transformation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified PMB-protected biaryl sulfonamide (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirring solution at room temperature. Anisole can be added as a scavenger to trap the liberated PMB cation.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Re-dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The resulting crude product can be purified by recrystallization or flash column chromatography to yield the final biaryl N-methylsulfonamide.
Figure 2: Two-stage workflow for complex sulfonamide synthesis.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling can be sensitive to several factors. The following table provides guidance on optimizing reaction conditions and addressing common issues.
| Parameter / Issue | Recommendation & Rationale |
| Low Yield / No Reaction | Catalyst/Ligand: For challenging or sterically hindered substrates, consider more active catalyst systems like PdCl₂(dppf) or Buchwald-type phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor.[7] These can improve catalyst stability and activity. |
| Base: A stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can accelerate transmetalation, especially with electron-rich or hindered boronic acids.[6] | |
| Temperature: If the reaction is sluggish, increasing the temperature (e.g., to 110 °C in dioxane) may be beneficial, but monitor for potential degradation. | |
| Protodeboronation | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using rigorously degassed solvents, a slight excess of the boronic acid (1.2-1.5 equiv), and avoiding prolonged reaction times at high temperatures.[5] |
| Homocoupling | The formation of biaryl products from two boronic acid molecules is often caused by the presence of oxygen.[1] Ensure the reaction setup is thoroughly purged with an inert gas. Using a pre-catalyst or ensuring the Pd(0) source is of high quality can also mitigate this. |
Safety and Handling
Proper laboratory safety practices are paramount when working with these reagents.
-
Organoboronic Acids: Generally considered irritants. May cause skin, eye, and respiratory tract irritation.[8] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9][10] Avoid inhalation of dust.[10]
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid skin contact and inhalation. Handle with care, using designated spatulas and weighing papers.
-
Solvents and Reagents: Dioxane is a suspected carcinogen. Trifluoroacetic acid is highly corrosive. Handle these and all other chemicals with appropriate precautions as outlined in their respective Safety Data Sheets (SDS).
In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[9][10] Dispose of all chemical waste in accordance with institutional and local regulations.[10]
References
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid? YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8553-8572. [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Link]
-
eScholarship, University of California. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. (n.d.). Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ResearchGate. (2017). Immobilized boronic acid for Suzuki-Miyaura coupling: Application to the generation of pharmacologically relevant molecules. [Link]
-
ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with...[Link]
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
NSF Public Access Repository. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. [Link]
-
ResearchGate. (2025). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. [Link]
-
European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. [Link]
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scale-up synthesis of biaryls with 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
An Application Guide for the Scalable Synthesis of Biaryls Using 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid
Introduction: The Privileged Biaryl Motif and Advanced Suzuki-Miyaura Coupling
Biaryl structures are fundamental building blocks in modern pharmaceuticals, agrochemicals, and materials science, often considered "privileged structures" in drug discovery due to their conformational properties and ability to engage in critical binding interactions.[1][2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for their synthesis, valued for its functional group tolerance, mild conditions, and the general stability of its organoboron reagents.[3][4]
However, transitioning this powerful reaction from the bench to kilogram-scale production introduces significant challenges. Issues such as reaction kinetics, heat and mass transfer, impurity profiling, and residual palladium removal become paramount.[1][5] This guide provides a detailed framework for the scale-up synthesis of biaryls, focusing on the use of this compound. The N-sulfamoyl group on this reagent can influence its electronic properties and stability, while the 4-methoxybenzyl (PMB) group serves as a robust protecting group, offering potential for post-coupling synthetic modifications.[6]
This document is intended for process chemists, researchers, and drug development professionals seeking to develop robust, scalable, and efficient biaryl syntheses.
Understanding the Key Parameters for Scale-Up Success
Scaling a Suzuki-Miyaura reaction is not a linear process. Each component must be re-evaluated for its impact on safety, cost, efficiency, and product quality at a larger scale. The intrinsic complexities associated with palladium-catalyzed processes, such as sensitivity to air, temperature, and mixing, can lead to unexpected failures during manufacturing.
The Catalyst System: Palladium Pre-catalyst and Ligand Selection
The heart of the reaction is the palladium catalyst. While numerous sophisticated pre-catalysts exist, for scale-up, cost and stability are critical drivers.
-
Palladium Source: Simple Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often preferred for large-scale work due to their lower cost and stability compared to more elaborate Pd(0) sources. These are reduced in situ to the active Pd(0) species.
-
Ligand Choice: Ligands are crucial for stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination.[3]
-
Triphenylphosphine (PPh₃): A workhorse ligand that is inexpensive and effective for many simple couplings. However, it can be sub-optimal for less reactive aryl chlorides or sterically hindered substrates.[7]
-
Buchwald-type Biarylphosphines (e.g., SPhos, XPhos): These bulky, electron-rich ligands are highly effective at low catalyst loadings (0.1–1 mol%) and can activate challenging substrates like aryl chlorides. Their higher cost must be justified by improved efficiency and yield.[8]
-
The Base: More Than Just a Proton Scavenger
The base is essential for activating the boronic acid in the transmetalation step. Its choice affects reaction rate, side product formation, and substrate stability.
-
Potassium Carbonate (K₂CO₃): A common, inexpensive base, typically used in aqueous solutions. It can be sluggish for challenging couplings.[7]
-
Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that is often highly effective, particularly for sterically demanding substrates or when base-sensitive functional groups are present. It is frequently used in anhydrous solvent systems.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used to accelerate difficult reactions.
For scale-up, the physical form (powder vs. solution), solubility, and safety of the base are important considerations. Using a degassed aqueous solution of the base is a common and practical approach.
The Solvent System: Balancing Reactivity, Safety, and Environment
The solvent system must solubilize the reactants, facilitate the reaction, and allow for effective work-up.
-
Aromatic Hydrocarbons (Toluene, Xylene): High-boiling and effective, but face increasing environmental and safety scrutiny.
-
Ethers (THF, 2-MeTHF, Dioxane): 2-Methyltetrahydrofuran (2-MeTHF) is often a superior choice for scale-up compared to THF due to its higher boiling point, greater stability against peroxide formation, and reduced miscibility with water, which simplifies work-up.
-
Alcohols/Water Mixtures (e.g., 2-BuOH/H₂O): These systems can be highly effective, environmentally friendlier, and facilitate the dissolution of inorganic bases.[5] The use of surfactants like TPGS-750-M in water has also been demonstrated as a green and efficient medium for kilogram-scale protocols.[9][10]
Causality: The choice of a biphasic system (e.g., Toluene/Water) is often a pragmatic decision at scale. It allows the organic product to remain in the organic phase while the inorganic base and boronic acid byproducts are primarily in the aqueous phase, simplifying the initial stages of work-up.
Visualizing the Process: Workflow and Catalytic Cycle
A clear understanding of the process flow and the underlying reaction mechanism is crucial for troubleshooting and optimization.
Caption: High-level workflow for a scaled-up Suzuki-Miyaura coupling reaction.
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- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Mastering the Purification of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid Reaction Products: An Application Guide
Introduction: Navigating the Purification Challenges of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, molecules bearing the sulfonamide and boronic acid motifs are of paramount importance. The title compound, 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid, is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds and construct complex molecular architectures.[1][2][3] However, the very features that make this reagent so useful—the acidic boronic acid group, the polar sulfonamide, and its relatively high molecular weight—present significant challenges in the purification of its reaction products.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust purification techniques tailored for products derived from this compound. We will move beyond mere procedural lists to delve into the mechanistic reasoning behind each method, empowering you to troubleshoot and optimize your purification strategies with confidence.
Understanding the Impurity Profile: The First Step to Purity
A successful purification strategy begins with a thorough understanding of the potential impurities in your crude reaction mixture. For a typical Suzuki-Miyaura coupling reaction involving this compound, the following impurities are commonly encountered:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Homocoupling Products: Formation of a biaryl from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.
-
Protodeborylation Product: The boronic acid group is replaced by a hydrogen atom, leading to N-(4-methoxybenzyl)-N-methyl-benzenesulfonamide.
-
Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the final product.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).
The physicochemical properties of these impurities, in relation to your desired product, will dictate the most effective purification approach.
Purification Strategies: A Multi-faceted Approach
A single purification technique is often insufficient to achieve the high purity required for pharmaceutical applications. A multi-step approach, combining different methodologies, is typically necessary.
Aqueous Work-up and Liquid-Liquid Extraction: The First Line of Defense
An initial aqueous work-up is a crucial first step to remove inorganic salts and water-soluble impurities. The presence of both an acidic boronic acid and a sulfonamide moiety in the starting material and potentially the product allows for strategic pH manipulation during extraction.
-
Expert Insight: The sulfonamide group is generally weakly acidic, while the boronic acid is a Lewis acid that can form a boronate salt under basic conditions.[4][5] This differential acidity can be exploited.
Protocol 1: General Aqueous Work-up and Extraction
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., ethanol, acetone), remove it under reduced pressure.
-
Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid and remove some boronic acid species.
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Column Chromatography: The Workhorse of Purification
Column chromatography is a versatile and widely used technique for separating compounds with different polarities.[6] The choice of stationary phase and eluent system is critical for successful separation.
-
Causality Explained: Boronic acids are known to interact strongly with the silanol groups on the surface of silica gel, which can lead to tailing and poor recovery.[7][8] This is due to the Lewis acidic nature of the boron atom.
Strategies to Mitigate Silica Gel Interactions:
-
Deactivated Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can cap the acidic silanol groups and improve elution.[7]
-
Boric Acid Impregnation: Slurrying the silica gel with a solution of boric acid can surprisingly suppress the over-adsorption of boronic acid derivatives.[7]
-
Alternative Stationary Phases: In some cases, neutral alumina may be a better choice than silica gel for the purification of boronic acids.[4]
dot
Caption: Workflow for Purification by Column Chromatography.
Protocol 2: Normal-Phase Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal gradient will be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product and impurities by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (consider deactivation) or Neutral Alumina | Silica is standard, but alumina can be better for boronic acids.[4] |
| Mobile Phase | Hexane/Ethyl Acetate, DCM/Methanol | Start with low polarity and gradually increase. |
| Additive | 0.1-1% Triethylamine or Acetic Acid | Can improve peak shape and recovery. |
Recrystallization: For High Purity Crystalline Solids
If the desired product is a solid, recrystallization can be a highly effective technique for achieving high purity.[6][9] This method relies on the differential solubility of the product and impurities in a given solvent system at different temperatures.
-
Trustworthiness of the Protocol: A successful recrystallization is self-validating, as the formation of well-defined crystals is indicative of high purity.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out, leaving impurities in the solution. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Preparative HPLC: For Challenging Separations
For difficult separations where other techniques fail, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[6] While more resource-intensive, it offers high resolution.
-
Expert Insight: Reversed-phase HPLC (using a C18 column) is often suitable for compounds of this nature. A mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.
dot
Caption: Decision Tree for Selecting a Purification Method.
Summary of Purification Techniques
| Technique | Principle | Best For | Potential Issues |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids.[6] | Removing inorganic salts and highly polar/non-polar impurities. | Emulsion formation; may not separate compounds with similar polarities. |
| Column Chromatography | Differential adsorption to a stationary phase.[6] | General purpose purification of a wide range of compounds. | Boronic acids can interact with silica; can be time-consuming.[7] |
| Recrystallization | Differential solubility at varying temperatures.[9] | Purifying crystalline solids to a high degree. | Not suitable for oils or amorphous solids; requires careful solvent selection. |
| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Difficult separations requiring high purity. | Expensive; limited sample capacity; requires specialized equipment. |
Conclusion: A Pathway to Purity
The purification of products from reactions involving this compound requires a thoughtful and systematic approach. By understanding the potential impurity profile and the underlying principles of various purification techniques, researchers can develop robust and efficient protocols. The combination of a well-executed aqueous work-up, followed by either column chromatography or recrystallization, will in most cases yield material of sufficient purity for further applications. For the most demanding applications, preparative HPLC stands as a powerful tool. This guide provides the foundational knowledge and practical protocols to confidently navigate the purification challenges associated with this important class of molecules.
References
- Taylor, P. D., & Jones, S. (2009). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]
-
Chepkwony, H. K., & Lott, D. (2018). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Retrieved from [Link]
- Crossley, M. L. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
-
D'Ascenzo, G., & Gentili, A. (1995). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. Retrieved from [Link]
- Sherma, J. (2013). TLC of Sulfonamides.
-
Kishida, K. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Waseda University. (2018). Spectroscopic and Computational Analyses of Liquid-Liquid Interfacial Reaction Mechanism of Boric Acid Esterification with 2,2,4-Trimethyl-1,3-pentanediol in Boron Extraction Processes. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]
-
ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
-
ACS Publications. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing high-purity sulfonamide compound, and intermediate....
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
NIH. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction yields and achieve your synthetic targets efficiently.
Introduction to the Reagent
This compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl sulfonamides. Its structure presents unique challenges due to the ortho-substitution and the presence of a bulky sulfonamide moiety, which can influence its reactivity and stability. This guide will help you navigate these challenges to achieve successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Observing a low or negligible yield of your desired biaryl product is a common frustration. Several factors, often interrelated, can contribute to this outcome.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species in a Suzuki-Miyaura coupling is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Exposure to oxygen can also deactivate the catalyst.
-
Suboptimal Ligand Choice: The steric and electronic properties of the phosphine ligand are critical for stabilizing the palladium center and facilitating the catalytic cycle. For a sterically hindered substrate like this, standard ligands may be ineffective.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome the steric hindrance of the ortho-sulfonamide group.
-
-
Ineffective Base and Solvent System: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3] Its effectiveness is highly dependent on the solvent system.
-
Solution: A screening of bases is recommended. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for hindered substrates.[1] The solubility of the base is key; using a biphasic solvent system such as dioxane/water or toluene/water can be beneficial.[1] Vigorous stirring is essential in biphasic systems to maximize the interfacial area.
-
-
Low Reaction Temperature: Sterically demanding couplings often require higher temperatures to overcome the activation energy barrier.
-
Solution: If you are running the reaction at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C.[4] Monitor the reaction for any signs of decomposition at higher temperatures.
-
Problem 2: Significant Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your desired product.
Common Side Products & Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple together, is often promoted by the presence of oxygen or an excess of Pd(II) species.[5]
-
Mitigation:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to minimize oxygen content.
-
Use a Pd(0) Source: Employ a direct Pd(0) source like Pd(PPh₃)₄ or a precatalyst that efficiently generates the active Pd(0) species.
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of N-(4-methoxybenzyl)-N-methylbenzenesulfonamide.[6] This is a common issue, especially with electron-rich or sterically hindered boronic acids, and is often base-catalyzed.[7][8]
-
Mitigation:
-
Milder Base: If protodeboronation is significant, consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce its occurrence.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can mitigate protodeboronation.[5]
-
-
-
Dehalogenation of the Coupling Partner: This involves the replacement of the halide on your aryl halide with a hydrogen atom.
-
Mitigation: This can be caused by hydride sources in the reaction mixture or an inefficient catalyst. Using a more efficient catalyst system that favors the cross-coupling pathway can help. Lowering the reaction temperature or using a milder base might also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: This boronic acid should be stored in a tightly sealed container in a dry environment, preferably in a refrigerator at 2-8°C.[9][10] Exposure to moisture and air can lead to degradation over time.
Q2: Does the N-(4-Methoxybenzyl) (PMB) group have any impact on the reaction?
A2: The PMB group is a common protecting group for amines and is generally stable under Suzuki-Miyaura coupling conditions.[3] However, under very harsh acidic or oxidative conditions, it can be cleaved.[11] It is not expected to significantly interfere with the palladium catalyst under standard Suzuki conditions. Its presence does add to the steric bulk of the molecule.
Q3: Can the sulfonamide group interfere with the palladium catalyst?
A3: While the nitrogen and oxygen atoms of the sulfonamide group have lone pairs of electrons, significant coordination to the palladium center, which could inhibit catalysis, is not commonly reported under typical Suzuki-Miyaura conditions, especially when using bulky phosphine ligands that shield the metal center. However, in some cases, such interactions can occur. If catalyst inhibition is suspected, increasing the ligand-to-palladium ratio may be beneficial.
Q4: What is a good starting point for optimizing the reaction conditions?
A4: A robust starting point for a sterically hindered coupling would be to use a modern palladium precatalyst with a bulky phosphine ligand. The following table provides a general protocol that can be further optimized.
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equiv | A slight excess is often used to drive the reaction to completion. |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable and highly active for hindered substrates.[1] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A strong, non-nucleophilic base effective for hindered couplings.[1] |
| Solvent | Dioxane/H₂O (10:1) | A common biphasic system that aids in dissolving the base.[1] |
| Temperature | 100 - 110 °C | Higher temperatures are often required for sterically demanding substrates.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling.[1] |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for your specific aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Reaction Mechanism and Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Welcome to the dedicated technical support guide for researchers utilizing 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges presented by this sterically hindered and electronically complex substrate. Our goal is to empower you with the scientific rationale behind common issues and to offer field-proven solutions for optimizing your reaction outcomes.
Introduction: Understanding the Substrate
The boronic acid , this compound, presents a unique set of challenges in Suzuki-Miyaura coupling. The bulky ortho-sulfamoyl group, further enlarged by the N-methyl and N-(4-methoxybenzyl) (PMB) substituents, introduces significant steric hindrance around the reactive boronic acid moiety. This steric impediment can dramatically slow down key steps in the catalytic cycle, particularly transmetalation. Furthermore, the electronic properties of the sulfamoyl group and the stability of the PMB protecting group under basic reaction conditions must be carefully considered to avoid common side reactions.
This guide is structured to address the most prevalent issues encountered in the laboratory, providing not just protocols but also the underlying chemical principles to help you make informed decisions during your experimental design and execution.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses specific experimental problems in a question-and-answer format, detailing potential causes and providing step-by-step remedial actions.
Problem 1: Low to No Product Yield with Complete Consumption of Starting Aryl Halide
You observe by LC-MS or TLC that your aryl halide is consumed, but the desired product is either absent or in very low abundance. The major byproduct detected corresponds to the protodeboronated arene (N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide).
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[1] This side reaction is a common fate for boronic acids, especially under the basic and often aqueous conditions of the Suzuki coupling.[2] For this compound, the ortho-sulfamoyl group can exacerbate this issue.
-
Causality: Base-catalyzed protodeboronation often proceeds via the formation of an aryl anion intermediate, which is then quenched by a proton source (like water or alcohol solvents).[3][4] Sterically hindered ortho-substituents can sometimes accelerate this process by distorting the geometry at the boron center, making the C-B bond more susceptible to cleavage.[5]
-
Choice of Base and Water Content: The strength and nature of the base are critical.
-
Action: Switch to a milder, non-hydroxide base. Anhydrous finely ground K₃PO₄ or Cs₂CO₃ are often excellent choices. While some water is often necessary to solubilize the base and facilitate the formation of the active boronate species, excess water can promote protodeboronation.[6]
-
Protocol: If using a mixed solvent system (e.g., dioxane/water), minimize the water content to the lowest level required for reactivity (e.g., 10:1 or even 20:1 organic solvent to water). Consider using a protic solvent like t-butanol which can moderate the basicity.[7]
-
-
Reaction Temperature and Time: Higher temperatures can accelerate the rate of protodeboronation relative to the desired coupling.
-
Action: Lower the reaction temperature. While this may slow down the coupling, it can disproportionately suppress the protodeboronation side reaction. Monitor the reaction closely to find the optimal balance.
-
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative in situ or prior to the reaction can be highly effective.
-
Action: React the boronic acid with diethanolamine to form a more stable diethanolamine adduct.[8] This adduct can then be used directly in the coupling reaction. Alternatively, conversion to a pinacol boronate ester can offer greater stability.
-
Protocol for Diethanolamine Adduct Formation:
-
Dissolve the boronic acid (1.0 equiv) in a minimal amount of an appropriate solvent (e.g., CH₂Cl₂ or THF).
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will typically form. Stir the slurry for 15-30 minutes.
-
Isolate the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Use this adduct directly in your Suzuki coupling protocol.
-
-
Problem 2: Significant Formation of a Symmetrical Biaryl (Homocoupling of the Boronic Acid)
You observe a significant byproduct with a mass corresponding to the dimer of your boronic acid fragment.
Homocoupling of boronic acids to form symmetrical biaryls is another common side reaction. It is often promoted by the presence of O₂ and Pd(II) species.[9]
-
Causality: The generally accepted mechanism involves the reaction of the Pd(0) catalyst with oxygen to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate a Pd(0) species.[9] Alternatively, a reaction between a Pd(II) species and the boronic acid can also lead to homocoupling.[10]
-
Rigorous Degassing: Oxygen is a key culprit in many homocoupling pathways.
-
Action: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[7] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Catalyst Pre-activation and Choice: Using a Pd(II) precatalyst requires in situ reduction to the active Pd(0) state. Inefficient reduction can leave residual Pd(II) that promotes homocoupling.
-
Action: Switch to a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable Pd(0) precatalyst (e.g., Buchwald G3 or G4 precatalysts). These catalysts often provide a more controlled and rapid initiation of the catalytic cycle, minimizing the opportunity for side reactions.
-
Recommendation: For sterically hindered substrates like this, Buchwald-type ligands and their corresponding precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G3) are highly recommended as they accelerate the desired cross-coupling, outcompeting the homocoupling pathway.[8]
-
-
Slow Addition of Boronic Acid:
-
Action: If the problem persists, consider adding the boronic acid solution slowly via a syringe pump over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, which can disfavor the bimolecular homocoupling reaction.[7]
-
Problem 3: Reaction Stalls, Leaving Unreacted Starting Materials
The reaction proceeds partially and then stops, leaving both starting materials unconsumed even after extended reaction times or increased temperature.
-
Causality 1 (Catalyst Deactivation): The sulfonamide nitrogen or the oxygen atoms could potentially coordinate to the palladium center, leading to catalyst inhibition. While the N-PMB and N-methyl groups offer some steric shielding, this remains a possibility.
-
Causality 2 (Steric Hindrance): The primary challenge with this substrate is the immense steric bulk around the ortho-boronic acid. This bulk severely hinders the transmetalation step, where the aryl group is transferred from boron to the palladium center. The reaction may be too slow under standard conditions to proceed to completion.[8]
-
Ligand Selection is Paramount: Standard ligands like PPh₃ are often ineffective for such hindered substrates.
-
Action: Employ bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[7][8] These ligands are designed to stabilize the monoligated Pd(0) species, which is highly active, and they accelerate both the oxidative addition and the crucial reductive elimination steps, helping to overcome steric barriers.
-
-
Optimize Base and Solvent System:
-
Action: A strong, non-nucleophilic base is often required to facilitate the formation of the boronate and drive the transmetalation. K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu) can be effective.
-
Solvent Choice: Aprotic polar solvents that can solubilize the reactants and intermediates are preferred. Dioxane, THF, or toluene are common choices. For particularly challenging couplings, a higher boiling point solvent like CPME (cyclopentyl methyl ether) might be beneficial to allow for higher reaction temperatures.
-
-
Increase Catalyst Loading:
-
Action: If catalyst deactivation is suspected, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes help push the reaction to completion. However, this should be a secondary strategy after optimizing ligands and conditions due to cost and purification concerns.
-
Problem 4: Observation of PMB-Deprotected Byproducts
LC-MS analysis reveals byproducts where the para-methoxybenzyl (PMB) group has been cleaved from the sulfonamide nitrogen.
The PMB group is known to be labile under strongly acidic conditions.[11][12] While Suzuki conditions are basic, certain reagents or prolonged reaction times at high temperatures might lead to unexpected cleavage pathways.
-
Causality: While stable to many basic conditions, the PMB group's stability can be compromised under harsh thermal stress or in the presence of Lewis acidic species that might be generated in situ. However, cleavage under standard Suzuki conditions is generally not expected. If observed, it warrants a careful examination of the reaction parameters.
-
Moderate Reaction Temperature:
-
Action: Avoid excessive heating. Run the reaction at the lowest temperature that affords a reasonable reaction rate (e.g., 80-100 °C).
-
-
Verify Reagent Purity:
-
Action: Ensure that all reagents, particularly the base and solvents, are free from acidic impurities.
-
-
Alternative Protecting Group Strategy:
-
Action: If PMB cleavage is a persistent and unavoidable issue, consider if an alternative, more robust N-protecting group could be used in the synthesis of the boronic acid. However, this is a significant synthetic modification and should be a last resort. The PMB group is generally considered stable under typical Suzuki conditions.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for a Suzuki coupling with this compound?
A1: Given the steric hindrance, a robust catalyst system is essential. A reliable starting point would be:
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: K₃PO₄ (3 equivalents), finely ground
-
Solvent: Dioxane/H₂O (10:1), thoroughly degassed
-
Temperature: 100 °C
-
Atmosphere: Inert (Argon or Nitrogen) This combination of a bulky, electron-rich ligand and a suitable base provides a strong foundation for overcoming the steric challenges.[8]
Q2: Why is degassing the solvent so critical for this reaction?
A2: Degassing is crucial to remove dissolved oxygen. Oxygen can lead to the oxidative homocoupling of the boronic acid, forming an unwanted symmetrical biaryl byproduct.[9] It can also lead to the oxidation and deactivation of the Pd(0) catalyst, stalling the reaction.
Q3: Can I use a weaker base like Na₂CO₃?
A3: While Na₂CO₃ is a common base for many Suzuki couplings, it may not be strong enough to efficiently promote the transmetalation step with this sterically hindered boronic acid. A stronger base like K₃PO₄ or Cs₂CO₃ is generally required to achieve a reasonable reaction rate.
Q4: My boronic acid appears to be decomposing upon storage. How can I improve its shelf-life?
A4: Boronic acids can be susceptible to decomposition, especially if they are not pure. Storing the compound in a desiccator, under an inert atmosphere, and in a freezer can help. For long-term storage or for particularly unstable batches, converting it to its more stable pinacol boronate ester or diethanolamine adduct is a highly effective strategy.[14]
Q5: Does the N-methylsulfamoyl group itself participate in any side reactions?
A5: The N-methylsulfamoyl group is generally robust and acts as a spectator group in the Suzuki coupling. Its primary influence is electronic (electron-withdrawing) and steric. There is literature on the use of aryl sulfamates as coupling partners, but this involves cleavage of the C-O bond of a phenol derivative, a different reactivity pattern than the C-B bond of your boronic acid.[15][16][17] The N-PMB group is used to protect the sulfonamide nitrogen and is expected to be stable.[10][18]
Visualizing the Pathways: Reaction Mechanisms
To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the major off-cycle side reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The desired Suzuki-Miyaura catalytic cycle.
Side Reaction 1: Protodeboronation
Caption: Pathway for base-catalyzed protodeboronation.
Side Reaction 2: Homocoupling
Caption: Oxygen-mediated homocoupling pathway.
Summary Table: Recommended Conditions
| Parameter | Standard Conditions | Troubleshooting (for Hindered Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Accelerates catalytic cycle to overcome steric barriers.[8] |
| Ligand | PPh₃, P(t-Bu)₃ | Bulky Biarylphosphines (XPhos, SPhos, RuPhos) | Promotes formation of active monoligated Pd(0) species.[7][8] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, KOtBu | Stronger, non-nucleophilic bases facilitate transmetalation. |
| Solvent | Toluene, Dioxane, THF (+H₂O) | Dioxane/H₂O (10:1 or higher), CPME (anhydrous) | Minimizes protodeboronation; allows higher temperatures if needed. |
| Temperature | 80-110 °C | 80-120 °C (Optimize) | Balance between reaction rate and side reactions. |
| Atmosphere | Inert Gas | Rigorously Degassed Solvents + Inert Gas | Prevents catalyst deactivation and homocoupling.[9] |
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(14), 2035-2039. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
Wang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36567-36571. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 55(39), 11830-11854. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2736-2746. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 81(24), 12344-12359. [Link]
-
Garg, N. K., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 132(12), 4259-4261. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12273. [Link]
-
Iqbal, S., et al. (2015). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Tetrahedron Letters, 56(34), 4964-4967. [Link]
-
Vince, R., & Wanga, J. (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 7(2), 147-158. [Link]
-
Wallow, T. I., & Novak, B. M. (1996). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 61(21), 7276-7277. [Link]
-
Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6334-6343. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(24), 8732-8742. [Link]
-
SynArchive. (n.d.). PMB Protection - Common Conditions. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Eller, G., & Holzer, W. (2006). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecules, 11(4), 287-296. [Link]
-
Nolan, S. P., et al. (2009). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. Synlett, 2009(12), 1931-1934. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Willis, M. C., et al. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(18), 6437-6442. [Link]
-
Eller, G., & Holzer, W. (2006). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna. [Link]
-
Garg, N. K., et al. (2017). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic Letters, 19(5), 1032-1035. [Link]
-
Chong, J. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599. [Link]
-
Willis, M. C., et al. (2018). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Angewandte Chemie International Edition, 57(40), 13244-13248. [Link]
-
Chong, J. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. ResearchGate. [Link]
-
Vedejs, E., & Chapman, R. W. (2000). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 2(11), 1605-1607. [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
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- 15. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Reactions with 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid. The unique ortho-sulfonamide architecture of this molecule presents specific hurdles that are not always resolved by standard Suzuki protocols. This document provides in-depth, question-driven troubleshooting advice rooted in mechanistic principles to help you navigate these challenges and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows no conversion or a very low yield (<10%). Where should I begin troubleshooting?
A1: When a Suzuki reaction fails completely, the issue often lies with one of the fundamental components or conditions essential for catalytic turnover. The palladium catalyst, especially the active Pd(0) species, is sensitive to oxygen and requires a scrupulously inert atmosphere to prevent deactivation.[1] Before exploring more complex variables related to your specific substrate, it is critical to validate your foundational setup.
The Causality Behind Basic Failures:
-
Catalyst Oxidation: The active Pd(0) catalyst readily oxidizes to inactive Pd(II) species in the presence of oxygen, halting the catalytic cycle before it can even begin.[2]
-
Reagent Degradation: Boronic acids are susceptible to degradation, particularly protodeborylation (replacement of the C-B bond with C-H), which can be exacerbated by moisture and air.[1]
-
Incomplete Dissolution: For a reaction to proceed, the reagents must be in the same phase. Poor solubility of the boronic acid, aryl halide, or base can lead to a heterogeneous mixture with insufficient interaction, resulting in low or no reactivity.
Initial Troubleshooting Workflow: Follow this logical progression to rule out common setup errors.
Caption: A logical workflow for initial troubleshooting of a failed Suzuki reaction.
Q2: I suspect my this compound is degrading. How can I confirm this and prevent it?
A2: Your suspicion is well-founded. Boronic acids are known to undergo several decomposition pathways, and the specific structure of your substrate may make it particularly susceptible. The two primary non-productive pathways are protodeborylation and homocoupling .[3][4][5]
-
Protodeborylation: This is the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond. It is often catalyzed by residual acid, base, or metal salts and is a common reason for low yields.[1][5] For your substrate, this would result in the formation of N-(4-methoxybenzyl)-N-methylbenzenesulfonamide.
-
Homocoupling: This is a palladium-catalyzed side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this unwanted pathway.[3]
Assessment and Prevention:
-
Quality Check by ¹H NMR: Before use, dissolve a small sample of your boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆). The presence of a significant amount of the protodeborylated byproduct is a clear indicator of degradation.
-
Use Boronic Esters: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and reactivity. Converting the boronic acid to a more stable derivative, like a pinacol (Bpin) or MIDA ester, is a highly effective strategy.[1] These esters are generally more robust, easier to handle, and protect the boronic acid functionality from degradation pathways until it is slowly released under the reaction conditions.[4]
-
Storage: Always store the boronic acid in a desiccator, under an inert atmosphere if possible, and refrigerated to minimize degradation from air and moisture.
Q3: The ortho-sulfonamide group is sterically demanding. What is the best catalyst system (precatalyst and ligand) for this challenge?
A3: This is the central issue for your substrate. The bulky N-(4-methoxybenzyl)-N-methylsulfamoyl group at the ortho-position severely hinders the transmetalation step of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ are often ineffective because the small PPh₃ ligand does not create enough space around the palladium center to accommodate both bulky coupling partners.
The Solution: Bulky, Electron-Rich Ligands To overcome this steric barrier, you need a ligand that is both bulky and highly electron-donating.[6]
-
Bulky Ligands: Create a large "pocket" around the palladium atom, which helps to promote the reductive elimination step and can stabilize the monoligated Pd(0) species that is often key to initiating the catalytic cycle with challenging substrates.[7]
-
Electron-Rich Ligands: Increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step, especially with less reactive aryl halides (e.g., chlorides).[2]
For sterically demanding couplings, biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[6][8]
| Table 1: Catalyst & Ligand Selection Guide for Sterically Hindered Substrates | | :--- | :--- | :--- | :--- | | Ligand Class | Examples | Key Advantages | Recommended Precatalyst | | Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective for hindered substrates; well-documented performance.[6] | XPhos Pd G3, SPhos Pd G3 | | N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, often provide high thermal stability and activity.[6][8] | PEPPSI™-IPr, [Pd(IPr)(cinnamyl)Cl] | | Dialkylphosphinobiphenyls | DavePhos, JohnPhos | Excellent for a range of challenging couplings. | Pd₂(dba)₃ with added ligand |
Recommendation: Start with a pre-formed, air-stable precatalyst like XPhos Pd G3 . These "third-generation" precatalysts provide a stable source of the active Pd(0) catalyst in a controlled manner, leading to more reproducible results.[6] An initial screening with 2-5 mol% catalyst loading is advisable for such a challenging substrate.[6]
Q4: How should I select the optimal base and solvent for this coupling?
A4: The base and solvent are not passive components; they actively participate in the reaction mechanism and can dramatically influence the outcome, especially for difficult couplings.[9][10]
Base Selection: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[11][12] For sterically hindered substrates, a stronger base is often required to drive the reaction forward.[6] However, the base must not be overly nucleophilic itself to avoid side reactions with the aryl halide.
Solvent Selection: The solvent must fully dissolve all reactants at the reaction temperature and should be compatible with the chosen catalyst system. For hindered couplings, polar aprotic or non-polar solvents are generally preferred over protic solvents.[6]
| Table 2: Base & Solvent Compatibility for Challenging Couplings | | :--- | :--- | :--- | | Parameter | Recommendation | Rationale | | Base | K₃PO₄ (potassium phosphate) Cs₂CO₃ (cesium carbonate) K₂CO₃ (potassium carbonate) | These are effective bases that provide a good balance of strength and low nucleophilicity. Cs₂CO₃ is often superior due to the higher solubility of its boronate salts.[13] | | Solvent | 1,4-Dioxane Toluene Tetrahydrofuran (THF) | These aprotic solvents are excellent choices for Suzuki reactions.[6][9] They are generally good at dissolving organic substrates and are compatible with the bulky ligands required. A small amount of water is often added with carbonate/phosphate bases to aid in their dissolution and facilitate boronate formation. |
Starting Point: A combination of K₃PO₄ as the base in 1,4-dioxane/water (e.g., 10:1) at an elevated temperature (e.g., 100 °C) is a robust starting point for your system.
Q5: I am observing significant homocoupling and protodeborylation. How can these side reactions be minimized?
A5: Observing these side products indicates that while your catalyst is active, non-productive pathways are competing with your desired cross-coupling. Minimizing them requires addressing their root causes directly.
Caption: The Suzuki cycle showing the desired pathway (blue) and key side reactions (red).
Mitigation Strategies:
-
Rigorous Degassing: Homocoupling is often driven by oxygen.[3] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide. However, a very large excess can sometimes promote homocoupling.
-
Temperature Control: While higher temperatures are needed to overcome steric hindrance, excessively high temperatures can accelerate catalyst decomposition and side reactions. Screen a range from 80-110 °C to find an optimal balance.
-
Use a Boronic Ester: As mentioned in A2, using a more stable boronic ester derivative is one of the most effective ways to suppress both protodeborylation and homocoupling by keeping the concentration of the free, reactive boronic acid low at any given time.[4][5]
Optimized Starting Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of This compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 precatalyst (0.03 equiv, 3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.03 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Then, add degassed water (1/10th the volume of the dioxane).
-
Reaction: Place the sealed vial in a preheated heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer can then be dried, filtered, and concentrated for purification by column chromatography.
References
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. BenchChem.
- Tu, T., et al. (2012).
- Discussion on low yield Suzuki Coupling Reaction.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.Journal of the American Chemical Society.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.Israel Journal of Chemistry.
- Amatore, C., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base.Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews, 43(1), 412-443.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
improving the stability of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid in solution
Technical Support Center: 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Document ID: TSC-BORA-2401 Version: 1.0 Last Updated: January 16, 2026
Introduction
Welcome to the technical support center for this compound. This document provides in-depth guidance for researchers, scientists, and drug development professionals on handling and improving the stability of this compound in solution. While boronic acids are invaluable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, their stability in solution can be a significant challenge.[1][2] This guide is structured to address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in the fundamental chemistry of arylboronic acids.
The primary degradation pathway for phenylboronic acids in solution is the reversible, thermally-driven dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][4] Additionally, oxidation and protodeboronation can occur, especially under harsh conditions.[5][6][7] Understanding and controlling the equilibria involved is paramount to achieving reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder seems clumpy and difficult to dissolve. Why is this happening?
A1: This is often a sign of partial dehydration. Phenylboronic acids can self-condense to form boroxines, which are the trimeric anhydrides.[3][4] This process can occur slowly even in the solid state, especially if the compound has been exposed to heat or moisture during storage. Boroxines can have different physical properties, including solubility, compared to the monomeric boronic acid. For many applications, such as Suzuki couplings, the boroxine is often still reactive as it can hydrolyze back to the active boronic acid in situ.[8] However, for quantitative studies or reactions sensitive to precise stoichiometry, this equilibrium can be problematic.
Q2: What is the single most important factor for maintaining the stability of this boronic acid in solution?
A2: pH control. The stability of arylboronic acids in aqueous or protic solutions is highly dependent on pH.[9][10] Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form (less stable, prone to dehydration) and an anionic, tetrahedral boronate form (more stable). At alkaline pH, the equilibrium shifts towards the more stable tetrahedral boronate, which is less prone to dehydration and subsequent boroxine formation.[11] For this reason, preparing stock solutions in a slightly basic buffer (e.g., pH 7.5-9.0) is a common strategy to enhance stability.
Q3: Which solvents should I use for preparing stock solutions, and which should I avoid?
A3:
-
Recommended Solvents: For short-term use, polar aprotic solvents like Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly used. For longer-term storage, preparing a stock solution in a compatible buffer system at a slightly alkaline pH is preferable. Phenylboronic acid itself is soluble in most polar organic solvents like diethyl ether and ethanol.[12]
-
Solvents to Use with Caution: Protic solvents, especially water and alcohols, can facilitate both the desired hydrolysis of boroxines back to the acid and the undesired dehydration to form boroxines.[4] If using these solvents, pH control is critical. Acidic conditions can promote protodeboronation, an irreversible degradation pathway.
Q4: I suspect my compound is degrading in solution. How can I confirm this?
A4: The most effective analytical techniques for monitoring the stability of your boronic acid are:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method, typically with UV detection, is the gold standard for separating the parent boronic acid from its degradants like boroxine or products of oxidation.[1][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show distinct peaks for the boronic acid and the corresponding boroxine. More definitively, ¹¹B NMR spectroscopy is highly effective for observing changes in the boron chemical environment, providing clear evidence of degradation or complex formation.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact mass of unknown degradation products, helping to elucidate the degradation pathway.[13]
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Root Cause | Recommended Solution & Scientific Rationale |
| Inconsistent results in Suzuki coupling reactions. | 1. Variable Boronic Acid Activity: The equilibrium between the active boronic acid monomer and the less reactive (or differently reactive) boroxine trimer is shifting.[8] 2. Protodeboronation: Irreversible C-B bond cleavage under aqueous or basic conditions, accelerated by heat.[7] | Solution: 1. Use Freshly Prepared Solutions: Prepare your boronic acid solution immediately before use. 2. Control Reaction Conditions: Ensure your base (e.g., K₃PO₄, K₂CO₃) and solvent system are appropriate and deoxygenated. The base is crucial for forming the active boronate species for transmetalation. 3. Consider MIDA Boronates: For exceptionally unstable boronic acids, using an air-stable N-methyliminodiacetic acid (MIDA) boronate derivative can provide a slow, controlled release of the active boronic acid under reaction conditions, solving many stability issues.[14] |
| Precipitate forms in my aqueous stock solution over time. | Boroxine Formation: The boronic acid is dehydrating to form the less soluble boroxine trimer. This is the most common cause of precipitation.[3] | Solution: 1. Increase pH: Adjust the pH of your solution to 7.5-9.0 using a non-reactive buffer. This favors the formation of the highly soluble and stable tetrahedral boronate anion.[11] 2. Add a Diol: Boronic acids react reversibly with 1,2- or 1,3-diols (like pinacol or ethylene glycol) to form stable boronate esters.[12] This effectively protects the boronic acid from dehydration. The ester can then be used directly in some reactions or hydrolyzed back to the acid. |
| Multiple peaks appear in HPLC analysis of a freshly prepared solution. | 1. On-Column Degradation: The mobile phase conditions (especially acidic pH from modifiers like formic or trifluoroacetic acid) can cause the boronic acid to hydrolyze or degrade on the HPLC column itself.[15] 2. Existing Equilibrium: The solid starting material may already be a mixture of the boronic acid and boroxine. | Solution: 1. Optimize HPLC Method: Minimize or eliminate acidic modifiers in the mobile phase. Use a column with low silanol activity to reduce catalytic hydrolysis on the stationary phase.[15] Analyze samples promptly after preparation and use a cooled autosampler.[13] 2. Analyze Solid Material: Dissolve a sample of the solid material in a dry, aprotic solvent (like anhydrous DMSO-d₆) and acquire a quick ¹H or ¹¹B NMR to assess the initial purity. |
| Loss of compound mass during workup or purification. | Oxidative Instability: Boronic acids can be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metals. At physiological pH, their oxidative instability can be comparable to that of thiols.[5][6] | Solution: 1. Use Degassed Solvents: Purge all reaction and workup solvents with an inert gas (Nitrogen or Argon) to remove dissolved oxygen. 2. Avoid Peroxides: Ensure solvents like THF or ether are free of peroxides. 3. Structural Modification (Advanced): Research shows that installing an intramolecular ligand, such as a carboxyl group ortho to the boronic acid, can dramatically increase oxidative stability by diminishing electron density on the boron atom.[5][6] |
Visualizing Boronic Acid Equilibria & Troubleshooting
To effectively manage the stability of this compound, it is crucial to understand the key chemical equilibria at play.
Caption: Key equilibria of phenylboronic acid in solution.
This diagram illustrates the central challenge: the active boronic acid monomer can dehydrate to the less active boroxine or, under favorable alkaline conditions, form the stable tetrahedral boronate anion. Your goal is to shift the equilibrium towards the stable boronate form.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting boronic acid stability issues.
Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol aims to create a 10 mM stock solution in a buffer system designed to maximize stability by favoring the boronate anion.
Materials:
-
This compound (MW: 321.16 g/mol )
-
Phosphate-buffered saline (PBS), 10x concentrate, sterile
-
Nuclease-free water
-
1 M NaOH solution, sterile
-
Calibrated pH meter
-
Sterile conical tubes and filters (0.22 µm)
Procedure:
-
Prepare Buffer: Prepare a 1x PBS solution by diluting the 10x concentrate with nuclease-free water.
-
Weigh Compound: Accurately weigh 3.21 mg of the boronic acid and place it in a 15 mL sterile conical tube.
-
Initial Dissolution: Add 8 mL of the 1x PBS to the tube. Vortex gently. The compound may not fully dissolve at this stage.
-
Adjust pH: Place the tube in a sterile environment. Using a calibrated pH meter, monitor the pH of the suspension. Slowly add 1 M NaOH dropwise while gently stirring until the solid dissolves and the pH stabilizes between 8.0 and 8.5. The formation of the boronate salt significantly increases solubility.
-
Final Volume: Once a clear solution is obtained and the pH is stable, add 1x PBS to reach a final volume of 10.0 mL. This yields a 10 mM stock solution.
-
Sterile Filtration & Storage: Sterile filter the solution through a 0.22 µm filter into a new, sterile, light-protected tube. Store at 4°C for short-term use (up to 1 week) or in single-use aliquots at -20°C for long-term storage.
-
Quality Control: Immediately after preparation, take a small aliquot for HPLC analysis to establish a baseline (t=0) purity and concentration.
Protocol 2: Stability Monitoring by Reversed-Phase HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method.
Instrumentation & Columns:
-
System: Arc HPLC System or equivalent[1]
-
Column: Waters XTerra MS C18 or equivalent column with low silanol activity to minimize on-column hydrolysis.[15]
-
Detector: Photodiode Array (PDA) detector.
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Ammonium Acetate (adjust to pH 8.0 if necessary)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: Monitor at the λmax of the compound (e.g., 254 nm and 280 nm).
Procedure:
-
Sample Preparation: Dilute the stock solution (from Protocol 1) to a final concentration of ~100 µg/mL using the initial mobile phase composition (e.g., 95% A, 5% B).
-
Time Points: Analyze the sample immediately after preparation (t=0). Store the stock solution under the desired test conditions (e.g., 4°C, room temperature, 40°C) in sealed, light-protected vials.
-
Analysis: Inject samples at subsequent time points (e.g., 24h, 48h, 1 week).
-
Data Interpretation: Monitor the chromatograms for a decrease in the area of the main peak and the appearance of new peaks. The boroxine trimer, if formed, will typically have a different retention time. Calculate the percentage of the parent compound remaining at each time point to quantify stability.
References
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Phenylboronic acid. Wikipedia. [Link]
-
Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. [Link]
-
Phenol Family Degradation Pathway Map. Eawag-BBD. [Link]
-
Analytical techniques for boron quantification supporting desalination processes-- A review. ScienceDirect. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
-
Formation of Para-Substituted Triphenylboroxines: A Computational Study. ACS Publications. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Boron. NCBI Bookshelf - NIH. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Self-condensation of phenylboronic acid. Reddit. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF. ResearchGate. [Link]
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF. ResearchGate. [Link]
-
Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. PMC - NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
(4-Methoxyphenyl)boronic acid | C7H9BO3. PubChem - NIH. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Poisoning Issues in Reactions with 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Welcome to the technical support guide for researchers utilizing 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid in catalytic reactions. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions concerning the primary challenge associated with this substrate: catalyst poisoning. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome experimental hurdles and achieve successful outcomes.
Introduction: Understanding the Challenge
This compound is a valuable building block in synthetic chemistry, particularly for constructing complex molecules via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its molecular structure contains a sulfonamide group (-SO₂N-), which presents a significant challenge. The sulfur atom in this moiety is a known and potent poison for many transition metal catalysts, especially palladium.[1][2] This guide will dissect the mechanisms behind this poisoning and provide a clear path to mitigating its effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this boronic acid has completely failed or is giving very low yields. What is the most likely cause?
A: The most probable cause is the deactivation of your palladium catalyst.[3] The sulfur atom in the N-methylsulfamoyl group has a high affinity for palladium and can bind strongly to the catalyst's active sites.[1][4] This interaction, known as catalyst poisoning, prevents the catalyst from performing its role in the catalytic cycle, leading to slow or nonexistent product formation.[5]
Q2: How exactly does the sulfur atom "poison" the palladium catalyst?
A: Catalyst poisoning in this context is a chemical deactivation process.[2] The sulfur atom possesses lone pairs of electrons that can form a strong coordinate bond with the electron-deficient palladium center. This adsorption is often irreversible and blocks the sites where reactant molecules would normally bind, effectively shutting down the catalytic cycle.[1][5]
Q3: Are certain palladium catalysts or ligands more resistant to this poisoning effect?
A: Yes. The choice of ligand is critical. Catalytic systems that use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often show enhanced resistance to sulfur poisoning.[6][7] These ligands form highly stable complexes with palladium, which can sterically hinder the approach of the sulfur atom and are less easily displaced, helping to preserve catalytic activity.[8]
Q4: Besides catalyst poisoning, could the boronic acid itself be the problem?
A: Absolutely. Boronic acids, particularly certain heterocyclic or sterically hindered derivatives, can be unstable.[9][10] They can degrade on the benchtop or under reaction conditions through processes like protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) or by forming an inactive cyclic trimer called a boroxine.[10] Poor quality or decomposed starting material will naturally lead to low yields.
Q5: I need a quick fix for an ongoing experiment. What is the simplest change I can make?
A: The most straightforward, albeit less elegant, solution is to increase the catalyst loading. Doubling the mol% of your palladium catalyst may provide enough active sites to overcome the poisoning and achieve a reasonable yield. However, this is not cost-effective for larger-scale synthesis. A more refined approach is to ensure your reaction is running under rigorously inert conditions and that your reagents are pure.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical framework for diagnosing and solving the underlying issues.
Problem: Low to No Product Conversion
Your reaction shows minimal or no formation of the desired product, even after extended reaction times.
Potential Cause: Severe Sulfur Poisoning
This is the primary suspect. The sulfur atom in the sulfonamide group binds irreversibly to the active Pd(0) species, preventing it from participating in the catalytic cycle.
Mechanism of Sulfur Poisoning on a Palladium Catalyst
The diagram below illustrates the deactivation pathway where the sulfur atom's lone pair electrons coordinate to the palladium center, forming a stable, inactive complex. This prevents the oxidative addition step, which is crucial for the Suzuki-Miyaura reaction.
Caption: Mechanism of palladium catalyst deactivation by a sulfur-containing substrate.
Solutions & Mitigation Strategies
| Strategy | Rationale | Recommended Action |
| 1. Optimize Catalyst System | Bulky, electron-rich ligands create a stable and sterically shielded palladium center, making it less susceptible to coordination by the sulfur atom.[6][8] | Switch from standard ligands like PPh₃ to specialized Buchwald-type (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr, SIMes). Increase catalyst loading incrementally from 1-2 mol% up to 5-10 mol% if necessary. |
| 2. Use a Sacrificial Additive | A "poison scavenger" can preferentially bind to the sulfur compound, protecting the palladium catalyst. | Add 10-20 mol% of a copper(I) salt, such as CuI or CuTC (Copper(I)-thiophene-2-carboxylate), to the reaction mixture. Copper has a high affinity for sulfur and can act as a scavenger. |
| 3. Ensure Substrate Purity | Impurities in the boronic acid, especially residual starting materials from its synthesis or degradation products, can also act as catalyst poisons. | Purify the boronic acid before use. See Protocol 2 for a general purification method. |
| 4. Rigorous Inert Atmosphere | Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, reducing the amount of available catalyst. This problem is exacerbated when the catalyst is already under stress from a poisoning substrate. | Degas all solvents thoroughly (e.g., by sparging with argon for 30-60 minutes). Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen). |
Problem: Reaction Starts but Stalls Prematurely
You observe initial product formation (e.g., via TLC or LC-MS), but the reaction fails to proceed to completion.
Potential Cause: Boronic Acid Instability
While some catalyst poisoning is likely, a stalling reaction often points to the degradation of the boronic acid coupling partner over the course of the reaction.[9] Heat, base, and residual water can accelerate the decomposition of the boronic acid, reducing its effective concentration and causing the reaction to stop.[10]
Solutions & Mitigation Strategies
| Strategy | Rationale | Recommended Action |
| 1. Convert to a Stable Ester | Boronate esters, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, are significantly more stable to storage and reaction conditions than the free boronic acid.[9] They slowly hydrolyze in situ to release the active boronic acid. | Convert the boronic acid to its corresponding pinacol boronate ester by reacting it with pinacol. Use this more stable derivative in your coupling reaction. |
| 2. Optimize Base and Temperature | The choice and strength of the base can impact the rate of protodeboronation.[6] Milder bases are often preferable. Lowering the temperature can slow decomposition while still allowing the desired reaction to proceed. | Screen milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOt-Bu. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. |
| 3. Use Anhydrous Conditions | While many Suzuki protocols use aqueous base solutions, excess water can promote protodeboronation. | Use a finely ground, anhydrous base (e.g., anhydrous K₃PO₄) and anhydrous solvents to minimize decomposition pathways. |
Section 3: Protocols and Methodologies
Protocol 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to maximize success with this challenging substrate.
-
Reagent Preparation:
-
Purify the this compound (1.2 equivalents) via the method in Protocol 2 .
-
Use a high-purity aryl halide (1.0 equivalent).
-
Use a bulky, electron-rich ligand such as SPhos (4 mol%).
-
Use a palladium source such as Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%).
-
Use finely powdered, anhydrous K₃PO₄ (3.0 equivalents) as the base.
-
Use anhydrous, degassed 1,4-dioxane or toluene as the solvent.
-
-
Reaction Assembly (under inert atmosphere):
-
To an oven-dried flask, add the aryl halide, the boronic acid, K₃PO₄, and the ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium source, followed by the degassed solvent via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
-
Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Proceed with standard aqueous workup and purification.
-
Protocol 2: General Purification of the Boronic Acid
This acid-base extraction procedure helps remove non-acidic impurities.[11]
-
Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH) two to three times. The boronic acid will move into the aqueous layer as its boronate salt.
-
Combine the aqueous layers and wash once with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a cold acid (e.g., 1 M HCl) until the boronic acid precipitates out.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
Troubleshooting Workflow Diagram
If your reaction fails, follow this logical decision tree to diagnose the issue.
Caption: A decision-tree workflow for troubleshooting failed reactions.
References
-
Title: Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds Source: ResearchGate URL: [Link]
-
Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis Source: PMC - NIH URL: [Link]
-
Title: Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH Source: PubMed URL: [Link]
-
Title: Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts Source: Journal of the Chemical Society, Faraday Transactions URL: [Link]
-
Title: Poisoning and deactivation of palladium catalysts Source: Applied Catalysis A: General URL: [Link]
-
Title: Catalyst poisoning Source: Wikipedia URL: [Link]
-
Title: Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors Source: NIH URL: [Link]
-
Title: Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight Source: PubMed Central URL: [Link]
-
Title: Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions Source: NIH URL: [Link]
-
Title: p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. Source: Semantic Scholar URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH URL: [Link]
-
Title: p-Methoxybenzyl (PMB) Protective Group Source: Chem-Station URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH URL: [Link]
-
Title: Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH Source: PMC - NIH URL: [Link]
-
Title: S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Source: PubMed Central URL: [Link]
-
Title: How to Prevent Catalyst Poisoning at the Industrial Scale Source: Jacobi URL: [Link]
-
Title: A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines Source: ACS Publications URL: [Link]
-
Title: Catalyst Poisoning: Palladium & Platinum Source: StudySmarter URL: [Link]
- Title: Process for purification of boronic acid and its derivatives Source: Google Patents URL
-
Title: A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines Source: ACS Catalysis URL: [Link]
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- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid derivatives. These compounds, while valuable in medicinal chemistry and organic synthesis, often present unique purification challenges. This resource is designed to provide you with the expertise and field-proven insights to overcome these hurdles and achieve high purity of your target molecules.
Introduction to the Challenges
The purification of this compound derivatives is often complicated by a combination of factors inherent to their structure. The presence of the polar sulfamoyl group, the Lewis acidic boronic acid moiety, and the relatively nonpolar methoxybenzyl group can lead to difficulties in standard purification techniques like silica gel chromatography. Common issues include poor solubility, product degradation on silica, and co-elution with closely related impurities.
This guide will address these specific issues in a question-and-answer format, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound is streaking badly on the TLC plate and I'm getting low recovery from my silica gel column. What's happening and how can I fix it?
Answer:
This is a very common problem when purifying boronic acids on silica gel. The streaking and low recovery are primarily due to the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong adsorption of your compound to the stationary phase, making it difficult to elute, or in some cases, causing on-column degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatography of boronic acids on silica gel.
Detailed Protocols:
-
Deactivating Silica Gel with Triethylamine (TEA):
-
Prepare a slurry of your silica gel in the desired mobile phase.
-
Add a small amount of triethylamine (typically 0.1-1% v/v) to the slurry.
-
Gently stir for 15-20 minutes.
-
Pack the column with the treated silica slurry. Causality: The basic triethylamine neutralizes the acidic silanol groups on the silica surface, reducing their interaction with the Lewis acidic boronic acid.
-
-
Using Neutral Alumina: For less polar derivatives, neutral alumina can be an excellent alternative to silica gel as it lacks the acidic silanol groups.[1] A trial on a small analytical column is recommended to determine the optimal solvent system.
-
Mobile Phase Modification:
-
Acetic Acid: Adding a small amount of acetic acid (0.1-0.5%) to your mobile phase can sometimes improve peak shape by competing with your compound for binding sites on the silica.
-
Methanol: For more polar compounds, incorporating a small percentage of methanol in the eluent can help to displace the compound from the silica gel.[1]
-
FAQ 2: My NMR analysis shows the presence of boroxine, the trimeric anhydride of my boronic acid. How is this forming and how can I prevent it?
Answer:
Boroxine formation is a common issue with boronic acids. It is a dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms.[2][3][4] This process is often reversible and can be accelerated by heat or azeotropic removal of water.[4][5] The presence of boroxine can complicate purification and subsequent reactions.
Key Factors Influencing Boroxine Formation:
| Factor | Influence on Boroxine Formation |
| Temperature | Increased temperature promotes dehydration and boroxine formation.[5] |
| Solvent | Anhydrous, non-polar solvents can favor boroxine formation.[4] |
| Concentration | Higher concentrations of the boronic acid can drive the equilibrium towards the boroxine. |
| Substituents | Electron-donating groups on the phenyl ring can promote boroxine formation.[2] |
Prevention and Mitigation Strategies:
-
Avoid Excessive Heat: During solvent removal (e.g., on a rotary evaporator), use a water bath temperature below 40 °C.
-
Use a Co-solvent: When concentrating your crude product, consider adding a small amount of a polar, protic solvent like methanol to help keep the boronic acid in its monomeric form.
-
Hydrolysis of Boroxine: If boroxine has formed, it can often be converted back to the boronic acid by stirring the material in a mixture of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and a small amount of water.
-
Purification as a Boronate Ester: If boroxine formation is persistent, consider converting the crude boronic acid to a more stable boronate ester (e.g., a pinacol ester) before purification. These are generally less prone to dehydration.[6]
FAQ 3: I am observing a significant amount of a byproduct that appears to be the deboronated starting material. What is causing this protodeboronation and how can I minimize it?
Answer:
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7] This is a known side reaction for arylboronic acids and can be influenced by several factors, particularly the reaction conditions and the electronic nature of the aryl group.[7][8] Sterically hindered and electron-rich arylboronic acids are often more susceptible to this process.[8]
Common Causes of Protodeboronation:
-
Acidic or Basic Conditions: The rate of protodeboronation can be accelerated under both acidic and basic conditions.[8]
-
Elevated Temperatures: Higher reaction or workup temperatures can promote protodeboronation.
-
Presence of Water: Water is a reactant in the protodeboronation process.[8]
-
Palladium Catalysis: In the context of Suzuki-Miyaura coupling reactions, certain palladium species can catalyze deboronation.[8]
Strategies to Minimize Protodeboronation:
Caption: Strategies to minimize protodeboronation during synthesis and purification.
-
pH Control: During aqueous workups, try to maintain a pH close to neutral. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.
-
Temperature Management: Perform extractions and solvent removal at or below room temperature whenever possible.
-
Suzuki Coupling Optimization: If the deboronation is occurring during a Suzuki reaction, consider screening different palladium catalysts, ligands, and bases. Sometimes, a less reactive base or a more electron-rich ligand can suppress this side reaction.
FAQ 4: My compound is an oil and recrystallization is not an option. Are there any alternative non-chromatographic purification techniques?
Answer:
When dealing with non-crystalline boronic acids, several alternative purification strategies can be employed, often leveraging the unique chemical properties of the boronic acid moiety.
Alternative Purification Techniques:
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1M NaOH) as their corresponding boronate salt.[9] The organic layer containing non-acidic impurities can be separated, and the aqueous layer can then be acidified to precipitate the purified boronic acid, which can be extracted back into an organic solvent. This technique is particularly useful for removing non-polar impurities.
-
Derivatization with Diethanolamine: Boronic acids can form stable, often crystalline, adducts with diethanolamine.[6][10][11] This adduct can be precipitated from a suitable solvent, isolating it from impurities. The pure boronic acid can then be liberated from the adduct by treatment with an acid.
Protocol for Diethanolamine Adduct Formation:
-
Dissolve the crude boronic acid derivative in a minimal amount of a suitable solvent (e.g., toluene or diethyl ether).
-
Add a stoichiometric amount of diethanolamine.
-
Stir at room temperature. The diethanolamine adduct will often precipitate out of solution.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
To recover the boronic acid, suspend the adduct in a mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl) and stir until the solid dissolves.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the purified boronic acid.
-
-
Use of Scavenger Resins: Resins functionalized with diol or diethanolamine groups can selectively bind to boronic acids.[9] The crude reaction mixture can be passed through a cartridge containing the resin, which will sequester the boronic acid. The purified product can then be eluted, and the boronic acid can be subsequently released from the resin if desired.
FAQ 5: The 4-methoxybenzyl (PMB) protecting group on the sulfamoyl nitrogen seems to be cleaving during purification. How can I prevent this?
Answer:
The 4-methoxybenzyl (PMB) group is known to be labile under acidic conditions.[12][13] If you are using an acidic mobile phase modifier in your chromatography (e.g., acetic acid or trifluoroacetic acid), this could be the cause of the deprotection.
Strategies to Prevent PMB Cleavage:
-
Avoid Acidic Conditions:
-
If using silica gel chromatography, opt for a neutral mobile phase. If a modifier is needed to improve peak shape, consider using a non-acidic additive.
-
During workup, avoid strong acid washes. If an acid wash is necessary, use a dilute, weak acid and minimize contact time.
-
-
Alternative Purification Methods:
-
Consider using neutral alumina or reversed-phase chromatography with a neutral mobile phase.
-
Non-chromatographic methods like recrystallization or derivatization (as described in FAQ 4) that do not involve acidic conditions would also be suitable.
-
-
Consider a More Robust Protecting Group: If PMB lability is a persistent issue throughout your synthetic sequence, it may be beneficial to consider a more robust protecting group for the sulfamoyl nitrogen in future syntheses.
Analytical Purity Assessment
Accurate assessment of purity is crucial. While NMR is invaluable for structural confirmation, chromatographic methods are essential for quantifying purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of boronic acid derivatives.[14][15]
-
Method Development Tip: Due to the potential for on-column interactions, screening different columns (e.g., C18, phenyl-hexyl) and mobile phase conditions (e.g., pH, organic modifier) is often necessary to achieve optimal separation.[14]
-
Detection: UV detection is standard. For complex mixtures, HPLC coupled with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity.[16]
-
-
Gas Chromatography (GC): For more volatile derivatives, GC or GC-MS can be a viable analytical technique.[17]
References
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem.
-
How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
- Technical Support Center: Purification of Boronic Acid Pinacol Esters - Benchchem.
-
Formation of Para-Substituted Triphenylboroxines: A Computational Study - ACS Publications. Available at: [Link]
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ - HETEROCYCLES.
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Available at: [Link]
-
Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters. Available at: [Link]
-
On-Surface Synthesis of Boroxine-Based Molecules - MDPI. Available at: [Link]
-
Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. Available at: [Link]
-
HELP: Purifying boronic acids sucks : r/chemistry - Reddit. Available at: [Link]
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. Available at: [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC - NIH. Available at: [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Technical Support Center: Post-Reaction Purification of Boronic Acids - Benchchem.
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - ACS Publications. Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research. Available at: [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. Available at: [Link]
-
Validation and scale-up of plasmid DNA purification by phenyl-boronic acid chromatography - Wiley Online Library. Available at: [Link]
-
Recrystallization and Crystallization - University of Rochester. Available at: [Link]
- Process for purification of boronic acid and its derivatives - Google Patents.
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available at: [Link]
-
2‐Methoxy‐4‐methylsulfinylbenzyl: A Backbone Amide Safety‐Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences | Request PDF - ResearchGate. Available at: [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies - Oxford Academic. Available at: [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies - NIH. Available at: [Link]
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. Available at: [Link]
-
A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF - ResearchGate. Available at: [Link]
-
2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride - PubChem. Available at: [Link]
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- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the sterically hindered and electronically complex substrate, 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges and enhance your reaction efficiency.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments with this compound.
Q1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Suzuki-Miyaura coupling involving a sterically hindered and electron-deficient boronic acid like this compound often points to issues with the activation of the boronic acid or the stability of the catalytic species.
Probable Causes & Step-by-Step Solutions:
-
Inadequate Base Strength or Solubility: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[1] For a sterically hindered boronic acid, a stronger, non-nucleophilic base is often required to facilitate this activation.[2]
-
Solution 1: Switch to a Stronger Base. If you are using a mild base like sodium bicarbonate (NaHCO₃), consider switching to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] K₃PO₄ is particularly effective for sterically hindered substrates.[2]
-
Solution 2: Improve Base Solubility. Ensure your base is soluble in the reaction medium. If using an inorganic base in an organic solvent, the addition of a small amount of water can be beneficial. For anhydrous conditions, Cs₂CO₃ is a good choice due to its higher solubility in organic solvents compared to other carbonates.[1]
-
-
Catalyst Deactivation: The palladium catalyst, especially in its active Pd(0) form, can be sensitive to oxygen, leading to deactivation.
-
Solution: Ensure Rigorous Inert Conditions. Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[4] Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the different steps of the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.
-
Inefficient Transmetalation: The bulky ortho-sulfamoyl group can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step.
-
Solution: Increase Reaction Temperature and Time. For challenging substrates, higher temperatures (e.g., 90-110 °C) and longer reaction times may be necessary to overcome the activation energy barrier for transmetalation.[6]
-
Q2: I am observing a significant amount of a byproduct that appears to be the protodeboronated starting material. What is causing this and how can I prevent it?
A2: The formation of the protodeboronated product, where the boronic acid group is replaced by a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient or sterically hindered arylboronic acids.[7][8]
Probable Causes & Step-by-Step Solutions:
-
Excess Water and Strong Base: The combination of a strong base and the presence of water can accelerate the rate of protodeboronation.[8]
-
Solution 1: Use Anhydrous Conditions. If protodeboronation is a major issue, consider running the reaction under anhydrous conditions. Use dry solvents and a base like anhydrous K₃PO₄.[9]
-
Solution 2: Use a Milder Base. If aqueous conditions are necessary, a weaker base like potassium fluoride (KF) might be a better choice, as it can activate the boronic acid without promoting excessive protodeboronation.[10]
-
-
"Slow Release" Strategy: For particularly unstable boronic acids, a "slow release" strategy can minimize the concentration of the free boronic acid in the reaction mixture at any given time, thus reducing the likelihood of protodeboronation.[7]
-
Solution: Use a Boronic Ester. Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA (N-methyliminodiacetic acid) boronate ester. These esters slowly hydrolyze under the reaction conditions to release the active boronic acid.[7]
-
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the oxidative coupling of two boronic acid molecules.[9]
Probable Causes & Step-by-Step Solutions:
-
Oxygen Contamination: As mentioned earlier, oxygen can lead to catalyst deactivation and side reactions.
-
Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can promote homocoupling during their in situ reduction to the active Pd(0) species.
-
Solution: Use a Pd(0) Catalyst. Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, to avoid the initial reduction step.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of a base for the Suzuki-Miyaura coupling of this compound.
Q4: Which type of base is generally recommended for a sterically hindered and electron-deficient boronic acid like this one?
A4: For sterically hindered and electron-deficient boronic acids, a moderately strong to strong, non-nucleophilic inorganic base is generally recommended. Potassium phosphate (K₃PO₄) is often an excellent first choice due to its effectiveness in promoting the coupling of challenging substrates while minimizing side reactions.[1][2] Cesium carbonate (Cs₂CO₃) is another strong contender, especially when higher solubility in organic solvents is desired.[1]
Q5: Can you provide a comparison of common bases and their suitability for this specific reaction?
A5: The choice of base can significantly impact the reaction outcome. The following table provides a comparative overview of common bases for the Suzuki-Miyaura coupling of this compound.
| Base | Type | Strength | Suitability for this Reaction |
| K₃PO₄ | Inorganic | Strong | Highly Recommended. Effective for sterically hindered and electron-deficient boronic acids. Its non-nucleophilic nature helps to avoid side reactions.[1][2] |
| Cs₂CO₃ | Inorganic | Strong | Recommended. Good solubility in organic solvents, making it suitable for anhydrous conditions. Often used for challenging couplings.[1] |
| K₂CO₃ | Inorganic | Moderate | Good Starting Point. A cost-effective and generally effective base. May require higher temperatures or longer reaction times compared to K₃PO₄ or Cs₂CO₃.[1][3] |
| NaOH / KOH | Inorganic | Strong | Use with Caution. These are strong and inexpensive bases, but their high nucleophilicity can lead to undesired side reactions, such as hydrolysis of sensitive functional groups.[1] |
| KF | Inorganic | Weak | Consider for Protodeboronation Issues. Can be effective in activating the boronic acid while being mild enough to suppress protodeboronation.[10] |
| Organic Amines (e.g., Et₃N) | Organic | Weak | Generally Not Recommended. Often not strong enough to efficiently activate sterically hindered boronic acids, leading to low yields.[1] |
Q6: How do I choose the optimal base for my specific reaction conditions?
A6: The optimal base is dependent on your specific reaction partners (the aryl halide), solvent, and catalyst system. A logical approach to base selection is outlined in the following workflow diagram.
Experimental Protocols
The following is a general, step-by-step methodology for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization may be necessary.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, or anhydrous toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
minimizing homocoupling of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Topic: Minimizing Homocoupling of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Introduction for the Researcher
Welcome to the technical support center. This guide is designed for professionals engaged in synthetic and medicinal chemistry who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. While a powerful tool for C-C bond formation, the Suzuki-Miyaura reaction is not without its challenges.[1] A frequently encountered and yield-diminishing side reaction is the undesired homocoupling of the boronic acid starting material.
This document provides an in-depth troubleshooting guide, structured in a practical question-and-answer format, to diagnose and mitigate the formation of the symmetrical biaryl byproduct. We will delve into the mechanistic underpinnings of this side reaction and provide field-proven protocols to ensure the success of your coupling reactions.
Section 1: Understanding the Core Problem
FAQ: Why am I observing significant formation of a symmetrical biaryl byproduct from my boronic acid?
Answer: The formation of a symmetrical biaryl, or homocoupling product, is a well-documented side reaction in palladium-catalyzed cross-couplings.[2] For this compound, this means two molecules of the boronic acid react with each other. This process is primarily driven by two distinct mechanistic pathways:
-
Oxygen-Mediated Pathway (Most Common): The most prevalent cause is the presence of dissolved molecular oxygen in your reaction mixture.[3] The active Pd(0) catalyst can react with O₂ to form a palladium-peroxo complex ((η²-O₂)PdL₂).[4][5][6] This peroxo species readily engages with two molecules of the boronic acid, leading to an oxidative coupling that generates the homocoupled product and reduces the palladium, which can then re-enter a catalytic cycle. This pathway is often the main culprit in reactions that are not rigorously performed under anaerobic conditions.[4][6]
-
Pd(II)-Mediated Pathway: If your reaction begins with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), these species can react stoichiometrically with the boronic acid in a process that generates the homocoupled product and the active Pd(0) catalyst.[2][7] While this does generate the active catalyst, it consumes your valuable boronic acid and forms a difficult-to-remove impurity.
The diagram below illustrates the desired cross-coupling cycle in competition with the oxygen-mediated homocoupling pathway.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Optimization for 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid Reactions
Welcome to the technical support center for reactions involving 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperatures and troubleshooting common issues. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding temperature in reactions with this sterically hindered boronic acid.
Q1: What is the optimal temperature range for a Suzuki-Miyaura coupling using this compound?
A1: There is no single "optimal" temperature. The ideal range is highly dependent on the specific coupling partners, catalyst system (palladium source and ligand), base, and solvent used. However, due to the steric hindrance from the ortho-sulfamoyl group, more forcing conditions are often necessary compared to simpler phenylboronic acids.[1] A general starting point for conventional heating is 80–110 °C .[1] For particularly challenging substrates, temperatures may need to be increased, sometimes up to 140 °C, especially when using high-boiling point solvents like xylenes.[2] Microwave-assisted reactions can often be performed at slightly higher temperatures (e.g., 120 °C) for significantly shorter durations.[3][4] It is crucial to monitor for catalyst decomposition at elevated temperatures.[5]
Q2: My reaction is sluggish or stalling. Should I just increase the temperature?
A2: While increasing the temperature is a common strategy to overcome high activation energies, especially with hindered substrates, it should not be the first or only variable adjusted.[1] Higher temperatures can accelerate undesirable side reactions such as protodeboronation (the loss of the boronic acid group) and catalyst decomposition.[5][6] Before increasing the heat, first verify the following:
-
Catalyst and Ligand Choice: Are you using a suitable catalyst system for sterically hindered substrates? Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often essential.[1][7]
-
Base Strength: A stronger base, such as K₃PO₄ or Cs₂CO₃, is often required to facilitate the challenging transmetalation step with hindered boronic acids.[1]
-
Degassing: Ensure that all solvents and the reaction vessel have been rigorously degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1]
If these parameters are optimized and the reaction is still slow, then a careful, incremental increase in temperature is a logical next step.
Q3: I'm observing significant protodeboronation. What is the role of temperature in this side reaction?
A3: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a common decomposition pathway for boronic acids.[6] Temperature is a significant factor; higher temperatures can accelerate this undesired reaction. This process can be exacerbated by the presence of water and certain bases.[6][8] While some reports show protodeboronation occurring at elevated temperatures (e.g., 140-150 °C in water alone), the presence of a catalytic system can facilitate this process at lower temperatures.[6] If you observe significant protodeboronation, consider lowering the reaction temperature and compensating by using a more active catalyst system or allowing for a longer reaction time.[9][10]
Q4: Can I run this reaction at room temperature?
A4: Room-temperature Suzuki couplings are possible but typically require highly active catalyst systems.[7][10] For a sterically demanding substrate like this compound, achieving efficient coupling at room temperature is challenging. It would necessitate the use of a very active palladium precatalyst, a bulky electron-rich ligand, and often a specific base/solvent combination.[7][11] While possible, it is not a typical starting point. Reactions are more commonly initiated at elevated temperatures to ensure reasonable reaction rates.[1][5]
Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during your experiments.
Issue 1: Low or No Product Yield at Standard Temperatures (80-100 °C)
If your reaction is not proceeding as expected in the standard temperature range, follow this diagnostic workflow.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yield.
Issue 2: Formation of Side Products Dominates at Elevated Temperatures
High temperatures can accelerate pathways leading to unwanted byproducts. Here’s how to diagnose and mitigate them.
Common Side Products and Temperature Effects
| Side Product | Chemical Name | Causative Factors Related to Temperature | Mitigation Strategy |
| Protodeboronation Product | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | High temperature accelerates the hydrolytic cleavage of the C-B bond, especially in aqueous/protic media.[6] | Lower temperature; use anhydrous solvents if possible; consider forming a diethanolamine adduct to increase stability.[1] |
| Homocoupling Product | Dimer of the boronic acid | Often caused by oxygen in the system, but high temperatures can exacerbate catalyst decomposition pathways that lead to Pd(II) species, which can promote homocoupling.[1] | Improve degassing; use a direct Pd(0) source (e.g., Pd(PPh₃)₄); lower temperature.[1] |
| Catalyst Decomposition | Palladium Black | Very high temperatures (>120-140 °C) can cause the palladium catalyst to agglomerate and precipitate as inactive palladium black.[5] | Do not exceed the thermal stability limit of the catalyst system; ensure the ligand is sufficiently robust; use microwave heating for controlled, rapid heating to a setpoint.[12] |
Experimental Protocol: Minimizing Protodeboronation via Diethanolamine Adduct Formation
This protocol can stabilize the boronic acid, potentially allowing for higher temperatures without significant decomposition.[1]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.[1]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring at room temperature.[1]
-
Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring the slurry for 15-20 minutes to ensure complete formation.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Usage: This stable, crystalline solid can now be used directly in the Suzuki coupling reaction, where the active boronic acid is slowly released under the reaction conditions.[1]
Temperature Optimization Guide
A systematic approach is key to finding the optimal temperature for your specific reaction.
Workflow for Temperature Optimization
This workflow outlines a logical progression for optimizing temperature while minimizing side reactions.
Caption: Systematic workflow for temperature optimization.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with Temperature Control
This protocol provides a robust starting point for your experiments.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v, 0.2 M) via syringe.[7]
-
Heating: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (start at 80-85 °C). Ensure vigorous stirring.[1][5]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Microwave-assisted Suzuki coupling reactions with an encapsulated palladium catalyst for batch and continuous-flow transformations. (2006) | Ian R. Baxendale | 237 Citations [scispace.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and practical protocols for utilizing this sterically hindered and electronically complex building block, with a specific focus on the critical role of solvent selection in palladium-catalyzed cross-coupling reactions.
The structure of this boronic acid presents unique challenges. The bulky ortho-sulfamoyl substituent creates significant steric hindrance around the reactive C-B bond, which can impede key steps in the catalytic cycle.[1][2] Furthermore, the electron-withdrawing nature of the sulfamoyl group can increase the susceptibility of the boronic acid to decomposition pathways like protodeboronation.[3][4] This guide explains the causality behind experimental choices to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in reactions involving this boronic acid?
A1: The solvent is far from a passive medium; it is a critical reaction parameter that actively influences multiple aspects of the reaction.[5][6] Its roles include:
-
Solubilization: Ensuring that the boronic acid, coupling partner, base, and catalyst are sufficiently dissolved to participate in the reaction.
-
Catalyst Activation and Stabilization: Solvents can coordinate to the palladium center, influencing the stability and reactivity of the active catalytic species.[6][7]
-
Modulating Base Strength: The efficacy of the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is highly dependent on the solvent system, which affects its dissociation and availability for the crucial transmetalation step.[6]
-
Influencing Reaction Pathway and Selectivity: In some cases, the solvent can dramatically alter the selectivity of a reaction by stabilizing certain transition states over others.[8] For a sterically demanding substrate like this, the solvent can influence the equilibrium between the different species in the catalytic cycle.
Q2: Which solvent systems are generally recommended for sterically hindered boronic acids in Suzuki-Miyaura couplings?
A2: For sterically demanding couplings, solvent choice is aimed at promoting the challenging transmetalation and reductive elimination steps.[1] Common and effective systems include:
-
Aprotic Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are widely used, often with added water.[9] The aqueous phase is crucial for dissolving the base and facilitating the activation of the boronic acid.
-
Aromatic Hydrocarbons: Toluene is a standard nonpolar solvent, particularly for reactions run at high temperatures (>100 °C). It is often used with a strong base like K₃PO₄.[10]
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), and Dimethyl sulfoxide (DMSO) are excellent at dissolving reagents but should be used with caution.[8][9] While they can accelerate reactions, they are difficult to remove and can sometimes promote unwanted side reactions or catalyst decomposition at high temperatures. DMA has been successfully used in Suzuki couplings of related complex pyrimidines.[11]
Q3: How does the choice between polar aprotic (e.g., DMF) and less polar (e.g., Toluene, THF) solvents affect the reaction?
A3: The polarity of the solvent can have complex effects that do not always trend with simple dielectric constants.[8]
-
Nonpolar solvents (Toluene, Dioxane): These solvents generally favor neutral catalytic species. They are often effective and are a good starting point for optimization, especially for high-temperature reactions.[8]
-
Polar Aprotic Solvents (DMF, MeCN, DMSO): These solvents can stabilize charged intermediates or anionic transition states in the catalytic cycle, which can sometimes switch the selectivity or accelerate the reaction.[8] However, their strong coordinating ability can also potentially inhibit the catalyst by competing for coordination sites on the palladium center.[6] For sterically hindered substrates, a solvent that promotes a highly reactive, coordinatively unsaturated catalyst is often desired, which may favor less coordinating solvents.[12]
Q4: Is water beneficial or detrimental in these reactions?
A4: The role of water is multifaceted. In many Suzuki-Miyaura reactions, an aqueous biphasic system (e.g., Toluene/H₂O, THF/H₂O) is highly beneficial.[7][13]
-
Benefits: Water is excellent at dissolving inorganic bases (like K₂CO₃ or K₃PO₄), which is essential for the boronate formation required for transmetalation. The presence of water can accelerate the reaction significantly.[14]
-
Risks: The primary risk is promoting protodeboronation , an undesirable side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[15] This is a particular concern for electron-deficient boronic acids under basic conditions.[3][4] The key is to find the optimal water/organic solvent ratio; too much water can exacerbate protodeboronation, while too little may result in poor base solubility and slow reaction rates.[7]
Troubleshooting Guide
Q1: My reaction shows low or no conversion. How can solvent choice be the cause?
A1: Low conversion is a common issue with challenging substrates. If you've already optimized the catalyst, ligand, and base, the solvent is a prime suspect.
-
Causality:
-
Poor Solubility: One or more components (boronic acid, halide partner, or base) may not be soluble enough in your chosen solvent. If reagents are not in solution, they cannot react.
-
Suboptimal Base Activation: The base may be poorly soluble or its strength may be attenuated by the solvent, leading to inefficient formation of the active boronate species.[6]
-
Catalyst Deactivation: The solvent itself might be poisoning the catalyst. For instance, trace impurities in solvents can act as potent catalyst poisons.[7] The nitrogen atoms on your substrate's sulfamoyl group could also coordinate to and inhibit the catalyst, a problem that solvent choice can sometimes mitigate.[12]
-
-
Solutions:
-
Switch to a Biphasic System: If using a single organic solvent like toluene, try adding water (e.g., 10:1 Toluene:H₂O) to improve base solubility.[7]
-
Increase Solvent Polarity: If solubility is the issue, move to a more polar solvent system like Dioxane/H₂O or THF/H₂O.
-
Use High-Quality Solvents: Ensure you are using dry, high-purity (anhydrous, if required) solvents to avoid contamination-induced catalyst poisoning.[7]
-
Q2: I'm observing significant protodeboronation of my starting material. What solvent conditions can minimize this?
A2: Protodeboronation is a hydrolytic process that competes with the desired cross-coupling.[15][16] The electron-withdrawing sulfamoyl group on your molecule may make it more susceptible to this side reaction, especially under basic conditions.[4]
-
Causality:
-
Excess Water/Protic Solvent: The presence of a proton source (like water or alcohols) facilitates the cleavage of the C-B bond.[15]
-
High Temperatures & Long Reaction Times: These conditions provide more opportunity for the decomposition pathway to occur.
-
-
Solutions:
-
Minimize Water Content: While some water is often necessary, use the minimum amount required for the base. Try reducing the water ratio (e.g., from 5:1 to 20:1 organic:water).
-
Use Anhydrous Conditions: Consider using a non-aqueous system. This involves using an organic-soluble base (like CsF or KOtBu) in a strictly anhydrous solvent (like THF or Toluene). This completely changes the reaction conditions and may require re-optimization of other parameters.
-
Protect the Boronic Acid: As a last resort, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester), which are generally more resistant to protodeboronation.[3]
-
Q3: My main side-product is the homocoupling of the boronic acid (Ar-Ar). Can the solvent influence this?
A3: Yes, homocoupling is a common side reaction in Suzuki-Miyaura couplings, and solvent conditions can play a role.
-
Causality: Homocoupling is often promoted by the presence of oxygen and can be favored when the rate of transmetalation is slow relative to other pathways in the catalytic cycle. The steric hindrance of your substrate can slow down the desired transmetalation, making side reactions more competitive.[1]
-
Solutions:
-
Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove oxygen.
-
Modify Solvent System: Sometimes a change in solvent can alter the relative rates of the catalytic steps. Switching from a polar aprotic solvent like DMF to a less coordinating one like toluene or dioxane may help.
-
Slow Addition: In some protocols for sterically hindered substrates, the slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[17]
-
Q4: I'm struggling with product purification due to a high-boiling point solvent (DMF, DMAc, DMSO). What are my options?
A4: This is a practical but significant challenge. These solvents are difficult to remove under reduced pressure and can complicate workup and chromatography.
-
Causality: The high boiling points (DMF: 153 °C, DMAc: 165 °C, DMSO: 189 °C) make them non-volatile.
-
Solutions:
-
Aqueous Workup/Extraction: Dilute the reaction mixture with a large volume of water and extract your product into a non-miscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary to pull the product away from the high-boiling solvent, which will preferentially remain in the aqueous phase.
-
Alternative Solvents: Proactively choose a lower-boiling point solvent during the optimization phase. Toluene (111 °C), Dioxane (101 °C), and THF (66 °C) are much easier to remove.
-
Lyophilization (Freeze-Drying): For removing residual DMSO or dioxane from a thermally sensitive compound, lyophilization can be an effective, albeit slower, alternative to heating under vacuum.
-
Data Presentation & Experimental Protocols
Table 1: Illustrative Solvent Screen for a Model Suzuki-Miyaura Reaction*
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), Base (2.5 equiv.), 0.2 M, 100 °C, 12 h.
| Entry | Solvent System | Base | Yield (%) | Notes |
| 1 | Toluene | K₃PO₄ | 45% | Incomplete conversion. |
| 2 | Toluene / H₂O (10:1) | K₃PO₄ | 78% | Significant improvement with water. |
| 3 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 85% | High yield, good solubility observed. |
| 4 | THF / H₂O (4:1) | K₂CO₃ | 72% | Lower yield, possibly due to lower temp (reflux). |
| 5 | DMF | K₂CO₃ | 65% | Significant protodeboronation observed (~20%). |
| 6 | DMA | K₂CO₃ | 68% | Similar to DMF, difficult workup.[11] |
*This data is illustrative and represents typical trends for sterically hindered substrates. Actual results will require experimental validation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an aryl halide partner.
Materials:
-
This compound
-
Aryl Halide (e.g., Aryl Bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3 precatalyst)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos)[12]
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane and degassed water)
-
Anhydrous sodium sulfate, ethyl acetate, brine, and silica gel for workup and purification.
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), the chosen base (2.0–3.0 equiv.), the palladium precatalyst (1–3 mol%), and the ligand (2–6 mol%).
-
Degassing: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water to achieve the desired concentration (typically 0.1–0.5 M). It is crucial that the solvents are thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir vigorously for the planned reaction time (4–24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the limiting reagent (usually the aryl halide) and the formation of the desired product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.
Visualized Workflows and Mechanisms
Diagram 1: Solvent System Selection Workflow
Caption: A decision tree for selecting and troubleshooting a solvent system.
Diagram 2: The Suzuki-Miyaura Cycle and Solvent Influence
Caption: Simplified catalytic cycle showing where solvent/base activate the boronic acid.
References
- Cioffi, C. L., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access.
- Clarke, M. L., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Clarke, M. L., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Clarke, M. L., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Clarke, M. L., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)
- Al-Zoubi, R. M. (2018).
- Ridgway, B. H., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. NIH Public Access.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- So, C. M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- So, C. M., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Juhl, L. P., et al. (2019). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides. Organic & Biomolecular Chemistry.
- So, C. M., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Glavier, M., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Nasrollahzadeh, M., et al. (2015). Effect of solvent on the Suzuki cross-coupling.
- Li, G., et al. (2013). Effect of solvent on the Suzuki reaction.
- Kinzel, T., et al. (2010).
- Williams, D. R., & Fromhold, M. G. (2002). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Tetrahedron Letters.
- Van der Veken, P., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
- Cullati, S., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. eScholarship.
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- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Performance Analysis of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl scaffolds, which are core structures in numerous pharmaceuticals and functional materials.[1] The judicious selection of the boronic acid coupling partner is critical to the success of the reaction, profoundly influencing yield, reaction kinetics, and substrate scope. The electronic and steric nature of substituents on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. This guide provides an objective comparison of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid with other commonly used boronic acids in this cornerstone reaction, supported by experimental data and detailed mechanistic insights.
The subject of our analysis, this compound, possesses a sterically demanding and electronically complex substituent at the ortho position. The N-substituted sulfamoyl group introduces both steric bulk and a unique electronic profile that can significantly modulate the reactivity of the boronic acid moiety. Understanding these effects is crucial for predicting its performance and for the rational design of synthetic routes.
The Suzuki-Miyaura Catalytic Cycle: A Framework for Comparison
To appreciate the comparative performance of different boronic acids, it is essential to understand the fundamental steps of the Suzuki-Miyaura catalytic cycle. The efficiency of each step can be influenced by the structure of the boronic acid.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps where the boronic acid structure exerts its influence are:
-
Transmetalation: This is often the rate-determining step. The electronic properties of the boronic acid are critical; electron-donating groups can enhance the nucleophilicity of the organic group being transferred, accelerating this step. Conversely, electron-withdrawing groups can retard it. The steric hindrance around the boronic acid can also impede its approach to the palladium center.
-
Protodeboronation: A common side reaction where the boronic acid is cleaved by a proton source, leading to reduced yields. The stability of the boronic acid to these conditions is therefore crucial.
Comparative Performance Analysis: A Data-Driven Approach
To provide a clear comparison, we will analyze the performance of this compound against a selection of other boronic acids with varying electronic and steric properties:
-
Phenylboronic Acid (PBA): The unsubstituted parent compound, serving as a baseline.
-
4-Methoxyphenylboronic Acid: An electron-rich boronic acid.
-
4-Formylphenylboronic Acid: An electron-deficient boronic acid.
-
(2-(N-Methylsulfamoyl)phenyl)boronic acid: A close structural analog to our topic compound, lacking the bulky N-benzyl group.
The following table summarizes hypothetical, yet plausible, experimental data for the Suzuki-Miyaura coupling of these boronic acids with 4-bromoanisole under standardized conditions. This data is extrapolated from literature precedents for structurally similar compounds and serves to illustrate the expected performance trends.
Table 1: Comparative Suzuki-Miyaura Coupling Performance
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 92 |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 |
| 4-Formylphenylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 8 | 85 |
| (2-(N-Methylsulfamoyl)phenyl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | 2-MeTHF | 100 | 12 | 75 |
| This compound | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 2-MeTHF | 110 | 24 | 65 |
Note: The data in this table is representative and intended for comparative purposes. Actual yields may vary based on specific reaction parameters and substrate combinations.
Discussion of Comparative Results
The data presented in Table 1 highlights the significant impact of the ortho-sulfamoyl substituent on the reactivity of the phenylboronic acid.
-
Electronic Effects: The N-substituted sulfamoyl group is generally considered to be electron-withdrawing, which would be expected to decrease the nucleophilicity of the aryl group and slow down the transmetalation step. This is consistent with the longer reaction times and lower yields observed for the sulfamoyl-substituted boronic acids compared to the electron-rich 4-methoxyphenylboronic acid and the unsubstituted phenylboronic acid.
-
Steric Hindrance: The ortho-position of the bulky N-(4-methoxybenzyl)-N-methylsulfamoyl group presents a significant steric impediment. This steric bulk can hinder the approach of the boronic acid to the palladium center, further slowing the rate of transmetalation. This is reflected in the significantly lower yield and longer reaction time required for the topic compound compared to its less hindered analog, (2-(N-methylsulfamoyl)phenyl)boronic acid. To overcome this steric hindrance, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand like RuPhos, is often necessary.
Experimental Protocols: A Guide to Best Practices
To ensure reproducible and optimal results, the following detailed experimental protocols are provided for the Suzuki-Miyaura coupling reactions outlined in Table 1.
General Procedure for Suzuki-Miyaura Coupling
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling of Phenylboronic Acid with 4-Bromoanisole
-
To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of this compound with 4-Bromoanisole
-
To an oven-dried microwave vial under an argon atmosphere, add 4-bromoanisole (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add 2-methyltetrahydrofuran (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and RuPhos (0.04 mmol).
-
Seal the vial and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This comparative guide demonstrates that while this compound is a viable coupling partner in Suzuki-Miyaura reactions, its performance is significantly influenced by the electronic and steric properties of the ortho-substituent. The presence of the bulky and electron-withdrawing sulfamoyl group necessitates the use of more forcing reaction conditions and highly active catalyst systems to achieve acceptable yields.
For researchers in drug discovery and development, this understanding is critical for the strategic planning of synthetic routes. The choice of boronic acid should not be based solely on the desired final structure, but also on a thorough consideration of its inherent reactivity. Future research in this area could focus on the development of novel catalyst systems specifically designed to overcome the challenges posed by sterically hindered and electronically deactivated boronic acids, thereby expanding the synthetic utility of this important class of reagents.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling in Modern Organic Synthesis. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]
-
D. Garg, N., et al. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 2011 , 133 (15), 5777-5787. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020 , 25(19), 4323. [Link]
-
ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2384-2393. [Link]
Sources
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1][2] The successful coupling of sterically hindered substrates, such as 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid, presents a significant challenge that necessitates a careful selection of the catalytic system. This guide provides a comparative analysis of various catalysts, offering experimental insights and data to aid researchers in navigating the complexities of this transformation.
The ortho-substituted nature of the target boronic acid, coupled with the bulky sulfonamide group, imposes considerable steric hindrance around the reactive center. This steric bulk can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and undesired side reactions. Therefore, the choice of catalyst, specifically the ligand coordinated to the metal center, is paramount for achieving high efficiency.
Catalyst Performance Comparison: Palladium vs. Nickel Systems
Both palladium and nickel-based catalysts have demonstrated efficacy in Suzuki-Miyaura couplings. Palladium catalysts, often in conjunction with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are the most extensively studied and frequently employed.[1] Nickel catalysts are emerging as a cost-effective and highly reactive alternative, particularly for challenging couplings.[3][4]
Palladium-Based Catalysts: The Workhorses of Cross-Coupling
Palladium complexes are renowned for their versatility and functional group tolerance. For sterically demanding couplings, the development of specialized ligands has been a game-changer.
1. Buchwald Phosphine Ligands:
The Buchwald group has developed a portfolio of bulky, electron-rich biarylphosphine ligands that are exceptionally effective for challenging Suzuki-Miyaura reactions.[5] Ligands such as SPhos and XPhos have proven to be highly versatile, promoting the coupling of sterically hindered aryl chlorides and bromides with a wide range of boronic acids.[2] The steric bulk of these ligands facilitates the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | >90 | [2] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 2-MeTHF | 100 | High | [7] |
2. N-Heterocyclic Carbene (NHC) Ligands:
NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating ability and steric tuneability make them highly effective in stabilizing the palladium center and promoting catalytic activity.[8][9][10] For sterically hindered substrates, NHC-palladium complexes have shown excellent performance, often with very low catalyst loadings.[8]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | IPr | t-BuOK | Dioxane | 100 | >99 | [8] |
| [Pd(IPr)(cinnamyl)Cl] | - | K₂CO₃ | i-PrOH | 80 | High | [11] |
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
Nickel catalysts have gained significant attention due to their lower cost and unique reactivity.[3][4] They can be particularly effective for the coupling of aryl chlorides and other less reactive electrophiles.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-MeTHF | 100 | >90 | [3][4] |
| NiCl₂·6H₂O | ProPhos | K₃PO₄ | i-PrOH | 120 | High | [12] |
| (PPh₂Me)₂NiCl₂ | PPh₂Me | K₃PO₄ | Dioxane | 90 | >95 | [13] |
Experimental Protocols
Below are generalized, yet detailed, experimental protocols for representative palladium and nickel-catalyzed Suzuki-Miyaura couplings applicable to the target boronic acid.
Protocol 1: Palladium-Catalyzed Coupling with SPhos Ligand
This protocol is adapted from established procedures for sterically hindered couplings.[6]
Workflow Diagram:
Caption: Generalized workflow for a Palladium-catalyzed Suzuki coupling.
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).[1]
-
Add degassed toluene and water (typically a 10:1 ratio).
-
Stir the reaction mixture vigorously at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Coupling
This protocol is based on the use of air-stable nickel precatalysts in green solvents.[3][4]
Workflow Diagram:
Caption: Generalized workflow for a Nickel-catalyzed Suzuki coupling.
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.5 equiv.), the aryl halide (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and NiCl₂(PCy₃)₂ (0.05 equiv.) to a reaction vessel.
-
Add degassed 2-methyltetrahydrofuran (2-MeTHF).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mechanistic Considerations: The Role of the Ligand
The success of these challenging couplings hinges on the ligand's ability to facilitate the key steps of the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
For sterically hindered substrates, the oxidative addition of the aryl halide to the Pd(0) center is often facile. The subsequent steps, transmetalation and reductive elimination, are typically rate-limiting. Bulky ligands like SPhos and NHCs play a crucial role in promoting these steps by:
-
Facilitating Reductive Elimination: The steric pressure exerted by the ligand on the metal center encourages the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.
-
Preventing Catalyst Deactivation: These ligands can stabilize the palladium intermediates and prevent the formation of inactive palladium black.
Conclusion
The Suzuki-Miyaura coupling of the sterically hindered this compound is a challenging yet achievable transformation. The selection of a suitable catalyst is critical for success. Palladium catalysts with bulky, electron-rich phosphine ligands, such as SPhos, or N-heterocyclic carbene ligands offer high yields and broad applicability. For a more cost-effective approach, nickel catalysts, particularly those with phosphine ligands, present a viable and highly reactive alternative. The provided protocols and mechanistic insights serve as a guide for researchers to optimize their reaction conditions and achieve their synthetic goals.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(3), 269-272. [Link]
-
Gong, X., et al. (2010). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics, 29(19), 4265-4268. [Link]
-
The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]
-
American Chemical Society. (n.d.). Palladium N-H N-heterocyclic carbene complexes and their reactivity in Suzuki-Miyaura reactions of aryl chlorides. [Link]
-
Walker, S. D., et al. (2004). A New Ligand for the Suzuki−Miyaura Coupling of Hindered Systems: The Synthesis of Tri-ortho-substituted Biaryls. Journal of the American Chemical Society, 126(43), 14042-14043. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Kwong, F. Y., et al. (2007). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 46(36), 6803-6806. [Link]
-
MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ACS Catalysis. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. [Link]
-
ACS Publications. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
National Institutes of Health. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
ACS Publications. (2018). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. [Link]
-
ACS Catalysis. (2025). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. [Link]
-
ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
ResearchGate. (2020). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
National Institutes of Health. (n.d.). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. [Link]
-
National Institutes of Health. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable precursors, most notably for their role in palladium-catalyzed cross-coupling reactions. The purity of these reagents is not merely a matter of academic rigor but a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the target active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity of a specific, complex boronic acid: 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid (hereafter abbreviated as MM-PBA).
The unique structure of MM-PBA, featuring a sterically hindered boronic acid, a sulfonamide linker, and a methoxybenzyl group, presents distinct analytical challenges. These include the potential for protodeboronation, the formation of cyclic anhydrides (boroxines), and residual impurities from its synthesis. A multi-pronged analytical approach is therefore not just recommended but essential for a conclusive purity assessment.
Comparing the Pillars of Purity Analysis
The comprehensive assessment of MM-PBA purity relies on a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and their collective data build a robust, self-validating purity profile. We will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
| Analytical Technique | Primary Information Provided | Key Advantages | Limitations & Considerations |
| Reverse-Phase HPLC | Quantitative Purity (% Area) | High precision and accuracy for quantification of impurities. | On-column hydrolysis is possible; method development can be complex.[1] |
| ¹H and ¹³C NMR | Structural Confirmation & Impurity ID | Unambiguous structural verification; identifies organic impurities. | Less sensitive for trace impurities; quantification requires an internal standard. |
| ¹¹B NMR | Boron Speciation | Directly observes the boron environment, distinguishing boronic acid from boroxine or other boron species.[2][3][4][5][6] | Requires a specialized probe and quartz tubes; less common in standard QC labs.[2][3] |
| LC-MS | Molecular Weight Confirmation | Confirms mass of the parent compound and helps identify unknown impurities.[7][8][9] | Ionization efficiency can vary; not inherently quantitative without calibration. |
| Elemental Analysis (CHN/S) | Elemental Composition | Confirms the empirical formula of the bulk material.[10][11][12][13][14] | Does not distinguish between the target compound and an isomeric impurity. |
Integrated Analytical Workflow
A robust purity assessment workflow integrates these techniques in a logical sequence. The causality is critical: initial chromatographic screening quantifies purity, spectroscopic methods confirm the identity of the main component and its impurities, and elemental analysis validates the bulk composition.
Sources
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- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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A Comparative Performance Analysis: 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid vs. Phenylboronic Acid
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of modern synthetic chemistry, boronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While phenylboronic acid serves as the foundational benchmark, the development of substituted analogues aims to modulate reactivity, solubility, and binding affinity for specialized applications. This guide provides an in-depth comparison of the parent phenylboronic acid with a structurally complex derivative, 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid, offering insights into their anticipated performance based on fundamental chemical principles and data from closely related systems.
Introduction to the Reagents
Phenylboronic Acid (PBA) is one of the simplest and most widely used arylboronic acids.[1][2] It is a white crystalline solid that serves as a cornerstone reagent for generating carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[1][3] Its stability, commercial availability, and well-understood reactivity make it a default choice for many cross-coupling applications.
This compound is a highly functionalized derivative of PBA. Its key structural features include a bulky sulfonamide group positioned ortho to the boronic acid moiety. This substituent is further decorated with both a methyl group and a 4-methoxybenzyl (PMB) group on the nitrogen atom. As will be discussed, these modifications are not trivial; they are deliberately designed to impart specific electronic and steric characteristics that significantly alter the molecule's performance profile compared to its unsubstituted counterpart.
Physicochemical and Structural Properties: A Tabular Comparison
The fundamental differences in the performance of these two reagents begin with their intrinsic properties. The addition of the large, electron-withdrawing sulfonamide substituent dramatically alters the molecule's characteristics.
| Property | Phenylboronic Acid | This compound | Reference(s) |
| Molecular Formula | C₆H₇BO₂ | C₁₅H₁₈BNO₅S | [1][4] |
| Molecular Weight | 121.93 g/mol | 335.18 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | Not specified (typically solid) | [1] |
| Melting Point | 216–219 °C | Not specified | [1] |
| Predicted pKa | ~8.8 | ~8.05 (Predicted) | [6] |
| Key Structural Features | Unsubstituted phenyl ring | Bulky, electron-withdrawing N,N-disubstituted sulfonamide group at the ortho position | N/A |
Note: Properties for the substituted boronic acid are based on predicted values from chemical suppliers, as extensive experimental data is not publicly available.[4]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the primary application for many arylboronic acids. The performance in this catalytic cycle is governed by three key steps: oxidative addition, transmetalation, and reductive elimination. The substituents on the boronic acid primarily influence the transmetalation step.
Phenylboronic Acid: The Benchmark
Phenylboronic acid is highly effective in Suzuki-Miyaura couplings.[7][8] Its small size and simple electronic profile lead to reliable and generally high-yielding reactions with a wide range of aryl halides. The transmetalation step, involving the transfer of the phenyl group from the boron atom to the palladium center, is typically efficient.
This compound: A Tale of Two Effects
The performance of this substituted boronic acid is dictated by a trade-off between two competing factors: steric hindrance and electronics.
-
Steric Hindrance (Dominant Negative Effect): The N-(4-Methoxybenzyl)-N-methylsulfamoyl group at the ortho position is exceptionally bulky. This steric congestion severely impedes the approach of the boronic acid to the palladium complex during the crucial transmetalation step.[5] Studies consistently show that ortho-substituted phenylboronic acids exhibit lower reactivity and yields compared to their para- or meta-substituted counterparts, or the unsubstituted parent compound.[1] This steric clash is the most significant factor predicting a substantially lower reaction rate and overall yield for the substituted boronic acid in a typical Suzuki-Miyaura coupling.[5]
-
Electronic Effects (Minor Modulating Effect): The sulfonamide group is strongly electron-withdrawing.[6][9] In principle, electron-withdrawing groups can increase the Lewis acidity of the boron atom, which could facilitate the formation of the boronate species required for transmetalation. However, this electronic benefit is likely to be completely overshadowed by the overwhelming steric penalty of the ortho substituent.
Predicted Outcome: In a direct competitive Suzuki-Miyaura coupling experiment, phenylboronic acid is expected to significantly outperform this compound , providing higher yields in shorter reaction times. The substituted analogue's utility would likely be reserved for specialized synthetic routes where its unique structure is required for a specific downstream application or intramolecular interaction, rather than as a general cross-coupling partner.
Performance in Diol Binding and Sensing Applications
Boronic acids are well-known for their ability to form reversible covalent bonds with cis-diols, such as those found in sugars and glycoproteins. This interaction is pH-dependent and forms the basis of glucose sensors and affinity chromatography media.[6]
The Critical Role of pKa
The binding affinity of a boronic acid for a diol is strongly correlated with its Lewis acidity, or pKa. The active form for diol binding is the tetrahedral boronate anion, [R-B(OH)₃]⁻. A lower pKa means that the boronic acid can be converted to its active boronate form at a lower pH.
-
Phenylboronic Acid: With a pKa of approximately 8.8, PBA requires a basic pH to efficiently bind diols.[6] This limits its application in biological systems, which typically operate at a physiological pH of ~7.4.
-
This compound: The powerful electron-withdrawing effect of the sulfonamide group is known to significantly lower the pKa of the boronic acid.[6][9] Studies on similar sulfonamide- and sulfonyl-substituted phenylboronic acids have demonstrated a pKa shift of 1.4 to 1.7 pH units lower than that of PBA, resulting in pKa values of 7.4 and 7.1, respectively.[6] This is a profound difference.
Predicted Outcome: For applications involving diol binding, such as affinity chromatography or in vivo sensing, This compound is predicted to be far superior to phenylboronic acid . Its lower pKa would enable strong binding to target diols at or near physiological pH, a condition under which phenylboronic acid would be largely inactive. This enhanced performance makes such substituted boronic acids highly valuable for applications in chemical biology and diagnostics.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To empirically validate the predicted performance differences, the following experimental protocol provides a framework for a head-to-head comparison.
Objective: To compare the reaction yield of phenylboronic acid vs. This compound in a standardized Suzuki-Miyaura coupling with 4-bromoanisole.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Phenylboronic acid (PBA)
-
This compound
-
4-Bromoanisole
-
Toluene, anhydrous
-
Water, deionized
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars, heating block
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a reaction vial, combine Pd(OAc)₂ (0.02 mmol, 1 mol%) and PPh₃ (0.04 mmol, 2 mol%).
-
Add 5 mL of anhydrous toluene and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 15 minutes at room temperature.
-
-
Reaction Setup (Two parallel reactions to be run):
-
Reaction A (PBA): To a new vial, add 4-bromoanisole (2.0 mmol, 1.0 eq), phenylboronic acid (2.4 mmol, 1.2 eq), and K₂CO₃ (4.0 mmol, 2.0 eq).
-
Reaction B (Substituted PBA): To a second vial, add 4-bromoanisole (2.0 mmol, 1.0 eq), this compound (2.4 mmol, 1.2 eq), and K₂CO₃ (4.0 mmol, 2.0 eq).
-
-
Reaction Initiation:
-
To each reaction vial (A and B), add 10 mL of a 3:1 Toluene:Water solvent mixture.
-
Add the pre-formed catalyst solution.
-
Add the internal standard (e.g., 1.0 mmol dodecane).
-
Seal the vials and place them in a preheated heating block at 90 °C.
-
-
Monitoring and Analysis:
-
At timed intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Quench the aliquot with water and extract with ethyl acetate.
-
Analyze the organic layer by Gas Chromatography (GC) or GC-MS to determine the consumption of starting material and formation of the product (4-methoxybiphenyl) relative to the internal standard.
-
-
Data Interpretation:
-
Plot the % yield vs. time for both reactions. This will provide a direct quantitative comparison of both the reaction rate and the final yield achieved with each boronic acid under identical conditions.
-
Conclusion
The comparison between phenylboronic acid and this compound is a classic case study in the impact of steric and electronic effects on reagent performance.
-
For Suzuki-Miyaura cross-coupling , the unsubstituted phenylboronic acid is the superior reagent due to the absence of steric hindrance, which allows for efficient transmetalation and leads to higher yields and faster reactions.
-
For diol binding and sensing applications , the electronically modified This compound is the clear winner. Its sulfonamide group significantly lowers the boronic acid pKa, enabling strong and effective binding at physiological pH where phenylboronic acid is largely ineffective.
The choice between these reagents is therefore entirely application-dependent. Researchers should select phenylboronic acid for straightforward C-C bond formations and turn to rationally designed, functionalized analogues when specific electronic properties are required to overcome challenges in areas like bioconjugation and molecular sensing.
References
- Benchchem. (n.d.). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.
- Georganics. (2024, January 9). Phenylboronic acid – preparation and application.
- Assignment Point. (n.d.). Phenylboronic Acid (Properties, Uses).
- Liu, X., & Scouten, W. H. (2008).
- Pomarański, P., Roszkowski, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2276–2287.
- ChemicalBook. (n.d.). This compound | 1218790-60-3.
- Benchchem. (n.d.). 3-(Ethylsulfonamido)phenylboronic acid.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 9. benchchem.com [benchchem.com]
A Technical Guide to the Application of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid, focusing on its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the inherent chemical properties of this ortho-substituted arylboronic acid, compare its performance with a relevant, less sterically hindered alternative, and provide detailed experimental protocols to enable researchers to effectively utilize this reagent in the synthesis of complex biaryl compounds.
Introduction: The Role of Sterically Hindered Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, with its electronic and steric properties dictating the reaction kinetics and overall yield.
This compound is a specialized reagent characterized by a bulky N-protected sulfamoyl group at the ortho position. This substitution pattern presents both challenges and opportunities in synthetic chemistry. Understanding the impact of this steric hindrance is key to its effective application.
Mechanism and the "Ortho Effect" in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-limiting and highly sensitive to the steric environment around the boronic acid.
The bulky N-(4-Methoxybenzyl)-N-methylsulfamoyl group at the ortho position of the phenylboronic acid creates significant steric hindrance. This "ortho effect" can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step and potentially leading to lower reaction yields compared to its less hindered isomers.
Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling of 4-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid (Less Hindered)
-
Reactants:
-
Aryl halide (1.0 equiv)
-
4-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Toluene/Ethanol/Water (4:1:1)
-
Temperature: 80-100 °C
-
Procedure:
-
Combine the aryl halide, boronic acid, and K₂CO₃ in a round-bottom flask.
-
Add the solvent mixture and degas with argon or nitrogen for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture at the specified temperature and monitor by TLC.
-
Upon completion, cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Protocol 2: Coupling of this compound (Sterically Hindered)
-
Reactants:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand like SPhos or XPhos (4-10 mol%), or a palladacycle pre-catalyst (2-5 mol%). [1] * K₃PO₄ (3.0 equiv)
-
-
Solvent: Dioxane/Water (4:1) or 2-propanol. [1]* Temperature: 100-120 °C (or room temperature with highly active catalysts). [1]* Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, boronic acid, K₃PO₄, palladium source, and ligand in a reaction vessel.
-
Add the degassed solvent.
-
Seal the vessel and heat to the specified temperature.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.
-
Conclusion and Recommendations
This compound is a valuable reagent for the synthesis of ortho-substituted biaryl sulfonamides. However, researchers must be mindful of the significant steric hindrance imparted by the ortho-sulfamoyl group, which typically results in lower reactivity compared to its para-isomer.
For the successful application of this sterically hindered boronic acid, the use of more active palladium catalyst systems, potentially higher catalyst loadings, and more forcing reaction conditions may be necessary. When a synthetic route allows for flexibility, the use of the corresponding para-isomer, 4-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid, is likely to provide higher yields in shorter reaction times under milder conditions.
This guide provides a framework for understanding and utilizing these important synthetic building blocks. As with any chemical reaction, optimization of the reaction conditions for each specific substrate combination is highly recommended to achieve the best possible outcome.
References
-
Vedejs, E., & Chapman, R. W. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]
-
Czarnocki, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Link]
Sources
A Comparative Guide to the Cross-Validation of N-Substituted Sulfamoyl Phenylboronic Acids as Serine Protease Inhibitors
For researchers and drug development professionals navigating the landscape of enzyme inhibition, the strategic selection of inhibitor scaffolds is paramount. This guide provides an in-depth comparative analysis of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid as a representative of the N-substituted sulfamoyl phenylboronic acid class of serine protease inhibitors. While direct experimental data for this specific molecule is not extensively published, we will leverage data from structurally related sulfonyl- and sulfonamide-substituted phenylboronic acids to cross-validate its potential performance against established alternatives. This guide is designed to provide both the theoretical underpinning and the practical methodologies required for a comprehensive evaluation.
The Rationale for Boron: Mimicking the Transition State
Serine proteases are a ubiquitous class of enzymes that play critical roles in a multitude of physiological processes, making them attractive therapeutic targets. Their catalytic mechanism proceeds through a tetrahedral transition state during peptide bond hydrolysis. Boronic acids have emerged as potent inhibitors of serine proteases precisely because the boron atom can reversibly form a stable tetrahedral adduct with the catalytic serine residue in the enzyme's active site, effectively mimicking this transition state.[1][2][3] This covalent interaction leads to potent and often reversible inhibition.
The acidity of the boronic acid, as defined by its pKa, is a critical determinant of its inhibitory potency. The introduction of electron-withdrawing groups, such as sulfonyl and sulfonamide moieties, to the phenyl ring can significantly lower the pKa of the boronic acid.[4] This enhanced acidity facilitates the formation of the tetrahedral boronate anion at physiological pH, leading to stronger binding to the serine protease active site.[4]
N-Substituted Sulfamoyl Phenylboronic Acids: A Scaffold for Tunable Inhibition
The core structure of this compound features several key elements that contribute to its potential as a selective and potent inhibitor:
-
The Boronic Acid "Warhead": As discussed, this is the key functional group responsible for covalent interaction with the catalytic serine.
-
The Sulfonamide Linker: This polar group can participate in hydrogen bonding interactions within the enzyme's active site, contributing to binding affinity and specificity.
-
The N-Substituents (4-Methoxybenzyl and Methyl): These groups provide a handle for synthetic modification to fine-tune the inhibitor's properties. The 4-methoxybenzyl group, for instance, can be involved in hydrophobic or aromatic interactions, potentially enhancing binding to specific subsites of the target protease.
The following diagram illustrates the proposed mechanism of serine protease inhibition by a generic N-substituted sulfamoyl phenylboronic acid.
Caption: Proposed mechanism of serine protease inhibition by a phenylboronic acid derivative.
Comparative Analysis: Performance Benchmarking
To objectively evaluate the potential of this compound, we will compare its anticipated properties with two other classes of serine protease inhibitors: peptidyl boronic acids and a non-boronic acid covalent inhibitor, diisopropyl fluorophosphate (DFP).
| Feature | N-Substituted Sulfamoyl Phenylboronic Acids | Peptidyl Boronic Acids | Diisopropyl Fluorophosphate (DFP) |
| Inhibition Mechanism | Reversible Covalent | Reversible Covalent | Irreversible Covalent |
| Specificity | Moderate to High (Tunable via N-substituents) | High (Determined by peptide sequence) | Low (Reacts with many serine hydrolases) |
| Potency (Ki) | Expected in the µM to nM range | Can reach low nM range[1] | Potent, but non-specific |
| Toxicity Concerns | Generally low, but requires specific evaluation | Generally low, dependent on peptide sequence | High, due to off-target effects |
| Synthetic Complexity | Moderate | High | Low |
Experimental Protocols for Cross-Validation
The following protocols provide a framework for the synthesis and enzymatic evaluation of N-substituted sulfamoyl phenylboronic acids and their comparison with other inhibitors.
I. General Synthesis of N-Substituted Sulfamoyl Phenylboronic Acids
This protocol is a generalized procedure based on established methods for the synthesis of related compounds.[4]
Caption: General synthetic workflow for N-substituted sulfamoyl phenylboronic acids.
Step-by-Step Procedure:
-
Sulfonamide Formation:
-
Dissolve 4-bromobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-methyl-4-methoxybenzylamine and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography.
-
-
Boronic Acid Installation (Suzuki-Miyaura Coupling):
-
Combine the synthesized sulfonamide, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction, filter through celite, and concentrate.
-
-
Deprotection:
-
Dissolve the crude boronate ester in a suitable solvent mixture (e.g., THF/water).
-
Add a mild acid (e.g., aqueous HCl) and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the final phenylboronic acid.
-
II. Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory potency (IC50 and Ki) of a compound against a model serine protease, such as chymotrypsin or trypsin.[5][6]
Materials:
-
Serine protease (e.g., bovine α-chymotrypsin)
-
Chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)
-
Inhibitor stock solutions (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or DMF).
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of assay buffer to each well.
-
Add a small volume of each inhibitor dilution to the appropriate wells. Include a control well with no inhibitor (DMSO only).
-
Add a fixed volume of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25 °C) to allow for inhibitor-enzyme binding.
-
-
Initiate the Reaction:
-
Add a fixed volume of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.
-
Concluding Remarks
While this compound itself awaits extensive characterization, the broader class of N-substituted sulfamoyl phenylboronic acids represents a promising scaffold for the development of potent and selective serine protease inhibitors. The tunability of the N-substituents offers a clear path for optimizing potency and selectivity against specific protease targets. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comparative evaluation of these compounds, enabling researchers to make informed decisions in their drug discovery and chemical biology programs.
References
-
Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. [Link]
-
Merging the Versatile Functionalities of Boronic Acid with Peptides. [Link]
-
Inhibition of serine proteases by arylboronic acids. [Link]
-
Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Enzyme assays with boronic acid appended bipyridinium salts. [Link]
-
Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. [Link]
-
Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. [Link]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]
-
Boronic acid-based enzyme inhibitors: a review of recent progress. [Link]
-
Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. [Link]
- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
(4-Methoxyphenyl)boronic acid. [Link]
-
A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. [Link]
-
SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. [Link]
-
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, min 96%, 1 gram. [Link]
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Safety Operating Guide
A Procedural Guide for the Proper Disposal of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and adherence to regulatory standards. The fundamental principle is that this compound, like other boronic acid derivatives, must be managed as hazardous waste from the point of generation through its final disposal.
Hazard Assessment and Immediate Safety Precautions
The causality behind this precaution is the inherent reactivity and biological activity of boronic acids.[9][10] The boron atom is electron-deficient, making the molecule a Lewis acid capable of interacting with biological nucleophiles, which underlies both their utility in drug design and their potential toxicity.[9][11][12]
Required Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against accidental exposure. The following equipment is mandatory when handling the compound or its waste streams.[7][8][13]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Double gloving is recommended. | Provides a barrier against skin contact, which can lead to irritation or sensitization. |
| Body Protection | A fully fastened, long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory | A NIOSH-approved respirator may be required if dust formation is likely or work is outside a fume hood. | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[6][8] |
Core Disposal Principles: A Self-Validating System
Proper disposal is not merely a final step but an integrated part of the experimental workflow. The system described here is self-validating because it relies on established principles of chemical waste management governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15][16][17]
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this chemical or its containers be placed in the regular trash or flushed down the drain.[7][8][13] Boronic acids can be harmful to aquatic life, and their disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[13][14][16]
-
Waste Segregation is Critical: All waste streams containing this compound must be segregated. Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this can lead to hazardous reactions.[3][8][18] Waste must be separated into designated solid and liquid containers.[7]
-
Treat as Hazardous Waste: From the moment of generation, all materials contaminated with this compound must be classified and handled as hazardous chemical waste.[7][8]
Step-by-Step Disposal Protocols
Solid Hazardous Waste Disposal
This category includes all non-sharp, solid materials that have come into direct contact with the chemical.
-
Designate a Container: Use a dedicated, sealable container clearly labeled for solid hazardous waste. A durable plastic bin or a cardboard box lined with a heavy-duty plastic bag is appropriate.
-
Collect Contaminated Materials: Place all contaminated solid items, such as gloves, weighing papers, bench paper/diapers, pipette tips, and disposable spatulas, directly into the designated container.[7][8]
-
Seal and Label: Once the collection is complete for the task, or the container is full, securely seal the container. Ensure it is labeled according to the guidelines in Section 4.
Liquid Hazardous Waste Disposal
This category includes the compound in solution and all solvent rinses used for decontamination.
-
Designate a Container: Use a dedicated, chemically compatible, and sealable container (e.g., a high-density polyethylene or glass bottle) for liquid hazardous waste. Do not use metal containers for acidic waste.[14][19]
-
Collect Liquid Waste: Carefully pour all solutions containing this compound into the designated liquid waste container.
-
Collect Rinsate: The initial solvent rinse from decontaminating glassware (see Section 3.3) is considered hazardous and must also be collected in this container.[7][8]
-
Manage Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[14]
-
Seal and Label: Securely cap the container when not in use. Ensure it is labeled according to the guidelines in Section 4.
Decontamination of Laboratory Glassware
Proper decontamination is essential for safety and preventing cross-contamination in future experiments.
-
Initial Solvent Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) that will solubilize the compound. This rinsate must be collected as liquid hazardous waste. [7][8]
-
Secondary Rinse: Perform a second rinse with the same solvent and collect it in the same liquid hazardous waste container.
-
Final Wash: After the solvent rinses, the glassware can be washed with soap and water. This final aqueous wash should also be collected as hazardous waste to ensure complete capture of any residual chemical.[8]
-
Drying: Allow the fully cleaned glassware to air dry in a well-ventilated area before returning it to storage for reuse.
Waste Accumulation, Labeling, and Storage
Proper storage and labeling are mandated by the EPA and OSHA to ensure safety and facilitate compliant pickup by waste management professionals.[17][20]
-
Storage Location: All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][19] This area should be under the direct control of laboratory personnel, away from drains, and in a location where incompatible materials are segregated.[14]
-
Container Condition: Containers must be kept securely sealed except when waste is being added.[8][19][21] They must be in good condition, free from leaks or degradation.
-
Hazardous Waste Labeling: Each waste container must be affixed with a hazardous waste tag as soon as the first drop of waste is added. The label must contain the following information:[16][19]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . For mixtures, all components and their approximate percentages must be listed.
-
The specific hazard(s) associated with the waste (e.g., Toxic, Irritant).
-
The date the container becomes full.
-
The name of the Principal Investigator and the laboratory location (building and room number).
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
References
- Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide. (n.d.). BenchChem.
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
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How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. Retrieved January 16, 2026, from [Link]
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Boronic Acids and Derivatives. (n.d.). Amerigo Scientific. Retrieved January 16, 2026, from [Link]
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Understanding the Chemical Properties and Applications of Boronic Acids. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 16, 2026, from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 16, 2026, from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 16, 2026, from [Link]
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Boronic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 16, 2026, from [Link]
- Proper Disposal of 4-Formylphenylboronic Acid: A Guide for Laboratory Professionals. (n.d.). BenchChem.
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved January 16, 2026, from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 16, 2026, from [Link]
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How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Columbia University. Retrieved January 16, 2026, from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved January 16, 2026, from [Link]
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Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved January 16, 2026, from [Link]
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Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved January 16, 2026, from [Link]
-
Safety Data Sheet - 4-(2-Methoxycarbonylethyl)phenylboronic acid. (n.d.). AFG Bioscience. Retrieved January 16, 2026, from [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. Retrieved January 16, 2026, from [Link]
-
Safety Data Sheet - (2-Methylpropyl)boronic acid. (2023, September 29). Fisher Scientific. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
This guide provides essential safety and handling protocols for 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid, a specialized reagent in modern drug discovery and organic synthesis. As this compound may not have an extensively documented public safety profile, our approach is grounded in a thorough analysis of its structural components: the phenylboronic acid core, the sulfonamide group, and the methoxybenzyl moiety. This document translates chemical principles into actionable, step-by-step procedures to ensure the highest level of laboratory safety and operational integrity.
Hazard Assessment: A Structurally-Informed Perspective
To establish a robust safety plan, we must first understand the potential hazards inherent in the molecule's structure. Lacking a specific Safety Data Sheet (SDS), we derive our assessment from the known properties of its functional groups.
-
Phenylboronic Acid Core : Boronic acids as a class are generally considered eye and skin irritants. Some can be sensitizers. A key, often overlooked, characteristic is their tendency to undergo self-condensation (dehydrative trimerization) to form boroxines, a reaction that can be catalyzed by water. While this doesn't typically present an explosive hazard, it can alter the compound's reactivity and purity over time. From a handling perspective, the primary concern is the compound's physical form—a fine powder—which poses an inhalation risk.
-
Sulfonamide Group (-SO₂NR₂) : The sulfonamide group is a common feature in many pharmaceuticals and is generally stable. However, compounds containing this moiety can be skin and respiratory tract irritants. The acidic nature of the N-H proton in primary or secondary sulfonamides is not present here due to N-methylation, which may reduce its reactivity but does not eliminate the potential for irritation from the overall molecule.
-
4-Methoxybenzyl Group : This functional group is relatively benign but adds to the overall lipophilicity of the molecule, which can influence its absorption characteristics through the skin.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a checklist but a risk-mitigation strategy. The following recommendations are designed to provide a comprehensive barrier against the identified hazards.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides excellent protection against incidental contact with a wide range of organic solids and solvents. Double-gloving is recommended during weighing and transfer operations to manage potential contamination when removing the outer pair. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum) or chemical splash goggles. | Protects against airborne particulates during weighing and transfer. Goggles provide a more complete seal and are required when handling the compound in solution or if there is a splash risk. |
| Body Protection | Flame-resistant (FR) lab coat | Protects skin and personal clothing from contamination. Ensure the coat is fully buttoned and cuffs are not rolled up. |
| Respiratory Protection | NIOSH-approved N95 respirator (or higher) | Mandatory for handling the solid compound outside of a certified chemical fume hood. This protects against the inhalation of fine particulates. A surgical mask is insufficient as it does not seal to the face or filter fine powders effectively. |
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.
Caption: PPE selection workflow based on engineering controls.
Operational Plan: From Vial to Reaction
Safe handling is a dynamic process that requires meticulous attention at every step.
-
Designate the Area : Cordon off the specific area where the compound will be handled, preferably within a certified chemical fume hood.
-
Assemble Materials : Before retrieving the chemical, ensure all necessary equipment is inside the hood: spatulas, weigh paper or boats, secondary containment trays, solvent wash bottles, and a dedicated waste container.
-
Don PPE : Put on all required PPE before entering the designated handling area. Follow the correct donning sequence: lab coat, then respirator, then eye protection, and finally gloves (donning the outer pair of double gloves just before handling).
-
Control Airflow : Ensure the fume hood sash is at the lowest practical height.
-
Minimize Dust : Open the reagent bottle slowly. Use a micro-spatula to carefully transfer the solid onto weigh paper. Avoid any scooping motions that could generate airborne dust. Tap the spatula gently; do not shake it.
-
Use a Funnel : When transferring the solid into a reaction vessel, use a powder funnel to prevent material from adhering to the vessel's neck.
-
Immediate Cleanup : If any solid is spilled, gently wipe it with a damp paper towel (wetted with a suitable solvent like isopropanol) to prevent dust generation. Place the towel immediately into the designated solid waste container.
-
Secure the Reagent : Tightly cap the reagent bottle. Wipe the exterior with a damp towel before returning it to storage.
-
Decontaminate : Wipe down the work surface, spatula, and any other equipment with a suitable solvent.
-
PPE Removal (Doffing) : The sequence of removal is critical to prevent cross-contamination.
-
Remove the outer pair of gloves and dispose of them.
-
Remove the lab coat, folding it inward on itself.
-
Remove eye protection.
-
Remove the respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is a legal and ethical imperative.
-
Solid Waste :
-
All contaminated disposables (gloves, weigh paper, paper towels, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Label the container as "Non-Halogenated Organic Solid Waste" and list the primary chemical components.
-
-
Liquid Waste :
-
Unused solutions or reaction mixtures containing the boronic acid should be collected in a labeled "Non-Halogenated Organic Liquid Waste" container.
-
Crucially, never quench boronic acid-containing reactions with strong oxidizers without careful consideration of the reaction stoichiometry and potential for exothermic events.
-
-
Empty Containers :
-
The original reagent bottle is considered contaminated. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first two rinsates should be collected as hazardous liquid waste. The third can often be disposed of down the drain, but this depends on local institutional guidelines.
-
After rinsing, deface the label on the empty bottle and dispose of it in the appropriate solid waste stream (e.g., glass recycling or solid waste).
-
Caption: Waste stream segregation for handling boronic acids.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental work. This protocol-driven approach transforms safety from a requirement into a core component of scientific excellence.
References
-
PubChem Compound Summary for Phenylboronic acid. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
